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  • Product: 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide
  • CAS: 1174848-35-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide, a substituted pyrazole derivative. While s...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide, a substituted pyrazole derivative. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes information on its predicted properties, a plausible synthetic route based on established methodologies for analogous compounds, and an analysis of its expected spectral characteristics. This information is intended to serve as a valuable resource for researchers interested in the synthesis and potential applications of this and related molecules.

Molecular Structure and Chemical Identity

3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide belongs to the pyrazole class of heterocyclic compounds, which are known for their diverse biological activities.[1][2] The core of the molecule is a 1-methyl-1H-pyrazole ring, substituted at the 3-position with an amino group and at the 5-position with an N,N-diethylcarboxamide group.

The presence of both hydrogen bond donors (the amino group) and acceptors (the amide carbonyl and the pyrazole nitrogens) suggests that this molecule can participate in various intermolecular interactions, influencing its physical properties and biological activity.

Chemical Structure Diagram

Caption: 2D Structure of 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₉H₁₆N₄O[3]
Molecular Weight 196.25 g/mol [3]
IUPAC Name 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide[3]
CAS Number 1174848-35-1[3]
XLogP3 0.4[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 4[3]
Rotatable Bonds 3[3]
Exact Mass 196.13241115 Da[3]
Monoisotopic Mass 196.13241115 Da[3]
Topological Polar Surface Area 64.2 Ų[3]
Heavy Atom Count 14[3]
Complexity 205[3]

Proposed Synthesis

A plausible synthetic route for 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide can be devised based on established methods for the synthesis of related pyrazole carboxamides.[4][5] A common and effective strategy involves the cyclization of a β-keto ester with a substituted hydrazine, followed by functional group manipulations.

Proposed Synthetic Workflow

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Amide Coupling A Ethyl 2-cyano-3-oxobutanoate C Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate A->C Cyclization B Methylhydrazine B->C D 5-Amino-1-methyl-1H-pyrazole-3-carboxylic acid C->D Saponification (e.g., NaOH, H₂O) F 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide D->F Amide coupling (e.g., HATU, DIPEA) E Diethylamine E->F

Caption: Proposed synthetic workflow for the target molecule.

Experimental Protocol

Step 1: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate

This initial step involves the cyclization of a suitable β-keto nitrile with methylhydrazine. This is a well-established method for the formation of aminopyrazole cores.

  • To a solution of ethyl 2-cyano-3-oxobutanoate in a suitable solvent such as ethanol, add an equimolar amount of methylhydrazine.

  • The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography to yield ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate.

Step 2: Hydrolysis to 5-Amino-1-methyl-1H-pyrazole-3-carboxylic acid

The ester is then hydrolyzed to the corresponding carboxylic acid.

  • Dissolve the ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate from the previous step in a mixture of an alcohol (e.g., ethanol) and water.

  • Add an excess of a base, such as sodium hydroxide or potassium hydroxide.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • After cooling to room temperature, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • The solid product is collected by filtration, washed with cold water, and dried.

Step 3: Amide Coupling to form 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide

The final step is the coupling of the carboxylic acid with diethylamine to form the desired amide.

  • Suspend the 5-amino-1-methyl-1H-pyrazole-3-carboxylic acid in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Add a peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

  • To this activated mixture, add diethylamine and stir the reaction at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove excess reagents and byproducts. The organic layer is then dried and concentrated.

  • The final product, 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide, can be purified by column chromatography.

Structural Elucidation: Expected Spectral Data

While experimental spectra for the title compound are not available, its structure allows for the prediction of key spectral features based on data from analogous compounds.[6][7]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group on the pyrazole nitrogen, the two ethyl groups on the amide nitrogen, the amino group protons, and the proton on the pyrazole ring. The chemical shifts would be influenced by the electronic nature of the pyrazole ring and the adjacent functional groups.

  • ¹³C NMR: The carbon NMR would display signals corresponding to the carbons of the pyrazole ring, the methyl group, the diethylamino group, and the amide carbonyl.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the amino group, C-H stretching of the alkyl groups, the C=O stretching of the amide, and C=N and C=C stretching vibrations of the pyrazole ring.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (196.25 g/mol ).

Potential Applications and Biological Significance

The pyrazole carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][6] The specific combination of an amino group and a diethylcarboxamide moiety on the 1-methylpyrazole core of the title compound suggests it could be a valuable intermediate or a biologically active molecule in its own right. Further research would be necessary to explore its potential therapeutic applications.

Conclusion

3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound with potential for further investigation in the fields of synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its structure, predicted physicochemical properties, a plausible synthetic pathway, and expected spectral characteristics. While experimental data for this specific molecule is scarce, the information presented here, based on the well-established chemistry of pyrazoles, offers a solid foundation for researchers to synthesize and explore the properties and potential applications of this compound.

References

  • PubChem. 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide. Available from: [Link]

  • J-Stage. Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Available from: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available from: [Link]

  • Recent advances in the synthesis of new pyrazole derivatives. Available from: [Link]

  • PubMed. Synthesis of novel pyrazole carboxamide derivatives and discovery of modulators for apoptosis or autophagy in A549 lung cancer cells. Available from: [Link]

  • Jetir.Org. Design and Synthesis of Novel pyrazol-1- carboxamide analogues as potent antioxidant agents. Available from: [Link]

  • Kauno Technologijos Universitetas. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available from: [Link]

  • ResearchGate. Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds. Available from: [Link]

  • AiFChem. 3-Amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide 97%. Available from: [Link]

  • Google Patents. Combination of an aldosterone receptor antagonist and a neutral endopeptidase inhibitor.
  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

  • Letters in Applied NanoBioScience. Design and Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Available from: [Link]

  • ACS Publications. Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Available from: [Link]

  • Asian Journal of Chemistry. Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. Available from: [Link]

  • Chemsrc. 4-Amino-N-[3-(3,5-dimethyl-1H-pyrazol-1-YL)propyl]-1-methyl-1H-pyrazole-5-carboxamide. Available from: [Link]

  • ACS Omega. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. Available from: [Link]

Sources

Exploratory

Technical Guide: Physicochemical and Molecular Characterization of CAS 1174848-35-1 (GSK2830371)

Introduction This technical guide provides an in-depth overview of the physical and molecular characteristics of the compound identified by CAS number 1174848-35-1, also known and referred to herein as GSK2830371. GSK283...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical guide provides an in-depth overview of the physical and molecular characteristics of the compound identified by CAS number 1174848-35-1, also known and referred to herein as GSK2830371. GSK2830371 is a potent and selective allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), a serine/threonine phosphatase encoded by the PPM1D gene.[1][2] Wip1 is a key negative regulator of the DNA damage response and p53 tumor suppressor pathways, making it an attractive target for therapeutic intervention in oncology.[2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the compound's fundamental properties and the methodologies for their verification.

Physicochemical Properties

The fundamental physicochemical properties of GSK2830371 are summarized in the table below. These characteristics are critical for its handling, formulation, and application in both in vitro and in vivo research settings.

PropertyValueSource(s)
CAS Number 1174848-35-1 (Note: Often cited as 1404456-53-6 for GSK2830371)[1][3]
Molecular Weight 461.02 g/mol [1][3][4]
Molecular Formula C₂₃H₂₉ClN₄O₂S[1][3]
Appearance White to off-white solid[5]
Solubility - DMSO: ≥ 46.1 mg/mL (≥ 100 mM)- Ethanol: ≥ 23.05 mg/mL (≥ 50 mM)[1][6]
Storage Store at -20°C[1][6]
Purity ≥98% (as determined by HPLC)[1][6]

Molecular Structure and Identification

The molecular structure of GSK2830371 is key to its specific interaction with the Wip1 phosphatase.

IUPAC Name: 5-[[(5-Chloro-2-methyl-3-pyridinyl)amino]methyl]-N-[(1S)-1-(cyclopentylmethyl)-2-(cyclopropylamino)-2-oxoethyl]-2-thiophenecarboxamide[1]

Chemical Structure:

Caption: 2D Chemical Structure of GSK2830371.

Experimental Protocols for Physicochemical Characterization

The following protocols describe standard methodologies for the verification of the physical and molecular properties of GSK2830371.

Determination of Physical Appearance

Objective: To visually inspect and document the physical state, color, and form of the compound.

Methodology:

  • Place a small, representative sample of the compound (approximately 1-5 mg) onto a clean, white watch glass or weighing paper.

  • Observe the sample under adequate lighting against a white background.

  • Record the physical state (e.g., crystalline solid, amorphous powder).

  • Note the color of the sample.

  • If the material is crystalline, a brief examination under a microscope can provide further details on the crystal habit.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of GSK2830371 by separating it from any potential impurities.

Methodology:

  • Sample Preparation: Prepare a stock solution of GSK2830371 in a suitable solvent, such as DMSO, at a concentration of 1 mg/mL. Further dilute with the mobile phase to a working concentration (e.g., 0.1 mg/mL).

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength determined by the UV absorbance maximum of GSK2830371 (a preliminary UV scan is recommended).

    • Injection Volume: 10 µL.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak corresponding to GSK2830371 relative to the total area of all observed peaks in the chromatogram.[7]

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the molecular structure of GSK2830371 by analyzing the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of GSK2830371 in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

    • Analyze the chemical shifts, integration values (proton count), and splitting patterns (multiplicity) of the signals to assign them to the corresponding protons in the molecule's structure.

  • ¹³C NMR Spectroscopy:

    • Acquire a ¹³C NMR spectrum.

    • Analyze the chemical shifts of the signals to identify the different carbon environments within the molecule.

  • 2D NMR (COSY, HSQC, HMBC): For unambiguous assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish proton-proton and proton-carbon correlations through bonds.[8][9]

Molecular Weight Verification by Mass Spectrometry (MS)

Objective: To confirm the molecular weight of GSK2830371.

Methodology:

  • Sample Preparation: Prepare a dilute solution of GSK2830371 in a solvent compatible with the chosen ionization technique (e.g., acetonitrile/water with 0.1% formic acid for electrospray ionization).

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).[10]

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Identify the peak corresponding to the protonated molecule ([M+H]⁺). The measured mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of GSK2830371 plus the mass of a proton. The high-resolution data will also allow for the confirmation of the elemental composition.[6][10]

Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the comprehensive physicochemical characterization of a small molecule inhibitor like GSK2830371.

G cluster_0 Initial Assessment cluster_1 Structural Verification cluster_2 Purity and Stability cluster_3 Final Characterization A Compound Synthesis or Procurement B Physical Appearance (Color, Form) A->B C NMR Spectroscopy (1H, 13C, 2D) B->C D Mass Spectrometry (HRMS) B->D E HPLC Purity Assessment C->E D->E F Solubility Determination E->F G Comprehensive Certificate of Analysis F->G

Sources

Foundational

solubility profile of 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide in Organic Solvents For the Attention of: Researchers, Scientists, and Drug Development Professionals Abstra...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and determining the . Solubility is a critical physicochemical property that influences every stage of drug development, from synthesis and purification to formulation and bioavailability.[1] While specific, publicly available experimental solubility data for this compound is limited, this guide offers a robust methodology for its determination. We will delve into the predicted solubility characteristics based on the molecule's structure, provide a detailed, state-of-the-art experimental protocol for solubility measurement, and discuss the application of thermodynamic models for predictive analysis.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

The journey of a new chemical entity from discovery to a viable pharmaceutical product is fraught with challenges, many of which are directly linked to its physicochemical properties. Among these, solubility stands out as a cornerstone of "drug-likeness." The extent to which an active pharmaceutical ingredient (API) can dissolve in a solvent system dictates its handling during synthesis, the feasibility of purification through crystallization, and, most critically, its absorption and bioavailability in the body.[1][2] Poor solubility can lead to failed batches, low yields, and ultimately, ineffective drug products.

This guide focuses on 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide, a substituted pyrazole of interest in medicinal chemistry. Understanding its solubility in a range of organic solvents is paramount for chemists and formulation scientists seeking to advance this compound through the development pipeline. The selection of appropriate solvents is crucial for reaction chemistry, while a well-defined solubility profile is indispensable for designing robust crystallization processes for purification and formulating a final dosage form with optimal delivery characteristics.[2]

Physicochemical Properties of 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide

A foundational understanding of the molecule's intrinsic properties is the first step in predicting its solubility behavior.

PropertyValueSource
Molecular Formula C₉H₁₆N₄O[3]
Molecular Weight 196.25 g/mol [3]
IUPAC Name 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide[3]
Canonical SMILES CCN(CC)C(=O)C1=CC(=NN1C)N[3]

The structure reveals several key features that will govern its interactions with organic solvents:

  • A Polar Pyrazole Ring: The heterocyclic core is inherently polar.

  • Hydrogen Bond Donors: The primary amino group (-NH₂) is a strong hydrogen bond donor.

  • Hydrogen Bond Acceptors: The pyrazole ring nitrogens and the carbonyl oxygen of the amide are hydrogen bond acceptors.

  • Amide Group: The diethylcarboxamide group contributes to the molecule's polarity.

  • Alkyl Groups: The N,N-diethyl and N-methyl groups introduce some non-polar character.

Based on these features, a nuanced solubility profile is expected. The principle of "like dissolves like" suggests that the compound will exhibit greater solubility in polar solvents capable of hydrogen bonding.

Predicted Solubility Profile

In the absence of extensive experimental data, a qualitative prediction of solubility can be made based on the structural analysis.

  • High Expected Solubility:

    • Polar Protic Solvents: Solvents like methanol, ethanol, and isopropanol are expected to be effective at solvating the molecule. They can act as both hydrogen bond donors and acceptors, readily interacting with the amino and amide groups of the compound.

    • Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile should also be good solvents. Their high polarity and ability to accept hydrogen bonds will facilitate the dissolution of this polar compound.[4]

  • Moderate Expected Solubility:

    • Ketones: Acetone and methyl ethyl ketone (MEK), being less polar than alcohols but still possessing a polar carbonyl group, are likely to show moderate solvating power.[5][6]

  • Low Expected Solubility:

    • Non-Polar Solvents: Solvents like hexane, heptane, and toluene are not expected to be effective. Their inability to form hydrogen bonds or engage in strong dipole-dipole interactions will limit their ability to overcome the crystal lattice energy of the solid compound.[4]

    • Ethers: Diethyl ether and tetrahydrofuran (THF), while having some polarity, are generally weaker solvents for highly polar, hydrogen-bonding compounds compared to alcohols or DMSO.

Experimental Determination of Solubility: A Step-by-Step Protocol

The most reliable method for determining the equilibrium solubility of a compound is the isothermal shake-flask method.[7] This protocol is a gold standard in pharmaceutical research and provides accurate and reproducible data.

Principle

An excess of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached between the undissolved solid and the saturated solution. The concentration of the dissolved compound in the supernatant is then measured to determine the solubility.[7]

Materials and Equipment
  • 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide (analytical grade)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Temperature-controlled orbital shaker or incubator

  • Glass vials with screw caps

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., PTFE, 0.22 µm)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow

G cluster_prep 1. Preparation cluster_equilibration 2. Equilibration cluster_separation 3. Phase Separation cluster_analysis 4. Analysis A Weigh excess API B Add known volume of solvent to vials A->B Add API to solvent C Seal vials and place in shaker B->C D Agitate at constant temperature (e.g., 25°C) for 24-72 hours C->D E Centrifuge vials to pellet undissolved solid D->E F Withdraw supernatant using a syringe E->F G Filter supernatant through a 0.22 µm syringe filter F->G H Dilute filtered sample with mobile phase G->H I Inject into HPLC system H->I J Quantify concentration against a calibration curve I->J

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Procedure
  • Preparation of Standard Solutions: Prepare a series of standard solutions of 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide of known concentrations in a suitable solvent system (e.g., the HPLC mobile phase). Use these standards to generate a calibration curve.

  • Sample Preparation:

    • To a series of glass vials, add an excess amount of the compound (enough to ensure a solid phase remains at equilibrium).

    • Accurately add a known volume (e.g., 2 mL) of the selected organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the vials for a sufficient duration to reach equilibrium. This is typically 24 to 72 hours.[7] It is advisable to take time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

  • Phase Separation:

    • Once equilibrium is established, remove the vials from the shaker.

    • Centrifuge the vials at high speed to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the supernatant through a chemically inert 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.[7]

  • Quantification:

    • Accurately dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample by HPLC.

    • Determine the concentration of the compound in the diluted sample by comparing its peak area to the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Computational Approaches to Solubility Prediction

When experimental determination is not feasible, especially in the early stages of drug discovery, computational models can provide valuable estimates.[8] These models use thermodynamic principles to predict solubility based on the molecular structures of the solute and solvent.

G cluster_inputs Model Inputs cluster_model Thermodynamic Model cluster_output Predicted Output Solute Solute Properties (Structure, Melting Point, Enthalpy of Fusion) Model Predictive Models (e.g., UNIFAC, COSMO-SAC) Solute->Model Solvent Solvent Properties (Structure, Polarity) Solvent->Model Solubility Predicted Solubility (Mole Fraction) Model->Solubility

Caption: Conceptual Flow of a Predictive Solubility Model.

  • UNIFAC (UNIQUAC Functional-group Activity Coefficients): This is a group-contribution method that estimates activity coefficients based on the functional groups present in the solute and solvent molecules. It is a powerful tool for rapid solubility estimations.[2][8]

  • COSMO-SAC (Conductor-like Screening Model for Segment Activity Coefficients): This model uses quantum chemistry to calculate the interaction energies between molecules, offering a more detailed prediction of solubility.[8]

While these models are highly useful for screening and ranking solvents, they typically provide the order of magnitude of solubility rather than precise quantitative results.[2] Experimental validation remains essential for process development and formulation.

Conclusion

The solubility of 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide in organic solvents is a critical parameter for its successful development as a potential pharmaceutical agent. While publicly available data is scarce, this guide provides a comprehensive roadmap for its determination and prediction. By combining a theoretical understanding of its molecular structure with rigorous experimental methodology, researchers can generate the high-quality solubility data needed to make informed decisions in synthesis, purification, and formulation. The provided shake-flask protocol represents a robust and reliable method for obtaining this essential information, paving the way for the efficient and effective advancement of this promising compound.

References

  • An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. (2025). Journal of the American Chemical Society. Retrieved March 17, 2026, from [Link]

  • Predicting drug solubility in organic solvents mixtures. (2024, May 18). Unipd. Retrieved March 17, 2026, from [Link]

  • A new model predicts how molecules will dissolve in different solvents. (2025, August 19). MIT News. Retrieved March 17, 2026, from [Link]

  • Thermodynamic, Computational Solubility Parameters in Organic Solvents and In Silico GastroPlus Based Prediction of Ketoconazole. (2021, February 11). ACS Omega. Retrieved March 17, 2026, from [Link]

  • 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide. (n.d.). PubChem. Retrieved March 17, 2026, from [Link]

  • Annex 4. (n.d.). World Health Organization (WHO). Retrieved March 17, 2026, from [Link]

  • Solubility experimental methods.pptx. (n.d.). Slideshare. Retrieved March 17, 2026, from [Link]

  • Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate Properties. (2025, October 15). EPA. Retrieved March 17, 2026, from [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. (n.d.). DigitalCommons@URI. Retrieved March 17, 2026, from [Link]

  • Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. (n.d.). arkat usa. Retrieved March 17, 2026, from [Link]

  • Butanone. (n.d.). EZGC Method Translator. Retrieved March 17, 2026, from [Link]

  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. (2023, November 19). Physical Chemistry Research. Retrieved March 17, 2026, from [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021, June 22). MDPI. Retrieved March 17, 2026, from [Link]

  • 3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide. (n.d.). Chemspace. Retrieved March 17, 2026, from [Link]

Sources

Exploratory

A Technical Guide to the Structural Elucidation of 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide

Introduction The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory, anticancer, and anti-infective pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory, anticancer, and anti-infective properties.[1][2] The precise structural characterization of novel pyrazole derivatives is a critical step in the drug discovery and development pipeline, ensuring compound identity, purity, and providing the foundational data for structure-activity relationship (SAR) studies. This guide provides an in-depth, practical overview of the definitive characterization of a representative aminopyrazole derivative, 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide , using the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

This document is designed for researchers, chemists, and drug development professionals, offering not just procedural steps but the underlying scientific rationale for each analytical choice. We will explore a multi-technique approach, demonstrating how a combination of one- and two-dimensional NMR experiments, coupled with high-resolution mass spectrometry, provides an unambiguous and self-validating confirmation of the molecular structure.

Molecular Structure:

Figure 1. Chemical structure of 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide.

Part I: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a novel entity like 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide, a suite of NMR experiments is employed not merely to confirm the structure, but to build it from the ground up from spectral data.

Experimental Protocol: NMR Sample Preparation

The quality of NMR data is directly dependent on the quality of the sample. A meticulously prepared sample is a self-validating system, minimizing artifacts and ensuring high-resolution spectra.[3]

  • Analyte Purity: Begin with a sample of the synthesized compound confirmed to be of high purity (>95%) by a preliminary technique such as LC-MS.

  • Mass Determination: Accurately weigh approximately 5-10 mg of the compound for ¹H NMR. For subsequent ¹³C and 2D NMR experiments, a more concentrated sample of 15-25 mg is preferable to reduce acquisition time.[4]

  • Solvent Selection: Choose a high-purity deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common starting points for polar, nitrogen-containing heterocycles.[5][6] The choice is critical; the solvent's residual peak should not obscure key analyte signals. DMSO-d₆ is often advantageous for compounds with amine or amide protons as it slows their exchange with water, making them more readily observable.

  • Dissolution: Dissolve the weighed sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Filtration (Critical Step): To remove any particulate matter that would degrade magnetic field homogeneity and result in poor spectral resolution, filter the solution directly into a high-quality 5 mm NMR tube.[7] This is best accomplished by passing the solution through a small plug of glass wool packed into a Pasteur pipette.

  • Internal Standard: The solvent signal itself (e.g., residual CHCl₃ at 7.26 ppm) typically serves as a secondary reference. For highly accurate work, a primary internal standard like tetramethylsilane (TMS) can be used, but is often omitted for routine characterization to avoid sample contamination.

  • Labeling: Clearly label the NMR tube with a unique identifier. Do not use paper labels or tapes that can interfere with the sample spinning inside the spectrometer.[4]

NMR Data Acquisition Workflow

A logical, hierarchical approach to NMR data acquisition is essential for efficient and comprehensive structural analysis. The workflow begins with simple, fast one-dimensional experiments to provide an overview, followed by more complex two-dimensional experiments to establish specific atomic correlations.

NMR_Workflow cluster_prep Phase 1: Preparation cluster_1D Phase 2: 1D Analysis cluster_2D Phase 3: 2D Correlation Prep Sample Preparation (5-25 mg in 0.6 mL solvent) Lock Lock & Shim (Optimize B₀ Homogeneity) Prep->Lock H1 ¹H NMR (Proton Environments & Counts) Lock->H1 C13 ¹³C{¹H} NMR (Carbon Count) H1->C13 DEPT DEPT-135 (Carbon Type: CH, CH₂, CH₃) C13->DEPT COSY ¹H-¹H COSY (H-H Connectivity) DEPT->COSY HSQC ¹H-¹³C HSQC (Direct C-H Bonds) COSY->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) HSQC->HMBC Structure Final Structure Elucidation HMBC->Structure

Caption: A logical workflow for NMR-based structure elucidation.

Interpretation of NMR Spectra

¹H NMR (Proton Nuclear Magnetic Resonance): This is the initial and most informative experiment. It provides data on the number of distinct proton environments, the relative number of protons in each environment (integration), and the number of neighboring protons (multiplicity).

  • N¹-CH₃ (Methyl on Pyrazole): A singlet, integrating to 3 protons, is expected. Its chemical shift would be downfield (~3.7-4.0 ppm) due to the influence of the aromatic ring and adjacent nitrogen atom.

  • C³-NH₂ (Amino Group): A broad singlet, integrating to 2 protons. Its chemical shift is highly variable and depends on concentration and solvent. In DMSO-d₆, it might appear around 5.0-6.0 ppm.

  • C⁴-H (Pyrazole Ring Proton): A sharp singlet, integrating to 1 proton. Its position in the aromatic region (~5.8-6.2 ppm) is characteristic of pyrazole H-4 protons.[8]

  • N-CH₂CH₃ (Diethylamide Methylene): A quartet, integrating to 4 protons. The splitting into a quartet is due to coupling with the three protons of the adjacent methyl group. The chemical shift will be around 3.3-3.6 ppm, influenced by the adjacent nitrogen and carbonyl group.

  • N-CH₂CH₃ (Diethylamide Methyl): A triplet, integrating to 6 protons. The splitting is due to coupling with the two protons of the adjacent methylene group. This signal will be the most upfield, around 1.1-1.3 ppm.

¹³C{¹H} NMR & DEPT-135: The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. The DEPT-135 experiment provides crucial information on the type of each carbon.[9][10]

  • DEPT-135 Analysis:

    • Positive Signals: CH and CH₃ carbons (N¹-CH₃, C⁴-H, and N-CH₂C H₃).

    • Negative Signals: CH₂ carbons (N-C H₂CH₃).

    • Absent Signals: Quaternary carbons (C³, C⁵, and C=O).

2D NMR for Unambiguous Assignment: While 1D spectra provide strong evidence, 2D NMR is required for definitive proof of the structure by establishing covalent bond connectivity.[11]

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds).[12][13] The key expected correlation for this molecule would be a cross-peak between the N-CH₂ quartet and the N-CH₂CH₃ triplet, confirming the presence of the ethyl groups.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon atom it is attached to (¹JCH coupling).[12][13] It allows for the definitive assignment of all protonated carbons by correlating the known ¹H signals to their corresponding ¹³C signals.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the molecular skeleton. It reveals correlations between protons and carbons that are 2-3 bonds away.[12][13] Key expected HMBC correlations that would lock in the structure include:

    • The N¹-CH₃ protons showing a correlation to the pyrazole ring carbons C⁵ and N¹-C =O.

    • The C⁴-H proton showing correlations to the quaternary carbons C³ and C⁵.

    • The N-CH₂ protons showing correlations to the amide carbonyl carbon (C =O) and the N-CH₂C H₃ carbon.

Predicted NMR Data Summary
Assignment¹H NMR (Predicted)¹³C NMR (Predicted δ, ppm)DEPT-135Key HMBC Correlations
C=O-~162AbsentN-CH₂
-~155AbsentC⁴-H, NH₂
C⁵-~140AbsentN¹-CH₃, C⁴-H
C⁴~6.0 ppm (s, 1H)~95PositiveC³, C⁵
N¹-CH₃~3.8 ppm (s, 3H)~35PositiveC⁵, C=O
NH₂~5.5 ppm (s, broad, 2H)--
N-CH₂CH₃~3.4 ppm (q, J = 7.1 Hz, 4H)~42NegativeC=O, N-CH₂C H₃
N-CH₂CH₃~1.2 ppm (t, J = 7.1 Hz, 6H)~14PositiveN-C H₂CH₃

Part II: Mass Spectrometry (MS) Analysis

Mass spectrometry provides two critical pieces of information for structural characterization: the precise molecular weight and, by extension, the elemental formula of the compound, and structural information derived from its fragmentation pattern.

Experimental Protocol: Sample Preparation and Analysis

For a polar, non-volatile molecule like this, Electrospray Ionization (ESI) is the method of choice as it is a "soft" ionization technique that typically keeps the molecule intact.[14][15][16]

  • Solvent System: Prepare a stock solution of the compound (~1 mg/mL) in a high-purity solvent suitable for ESI, such as methanol or acetonitrile.

  • Dilution: For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase, typically a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid). The acid is crucial as it promotes protonation of the analyte, which is necessary for detection in positive ion mode.

  • Instrumentation: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump.

  • Ionization Mode: Set the instrument to operate in positive ion ESI mode. The multiple basic nitrogen atoms (on the pyrazole ring and the amino group) make this molecule highly amenable to protonation, forming a stable [M+H]⁺ ion.

  • Analysis Type:

    • Full Scan (MS1): Acquire a full scan spectrum to identify the protonated molecular ion [M+H]⁺. For definitive formula confirmation, this should be done on a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap instrument.

    • Tandem MS (MS/MS or MS²): Select the [M+H]⁺ ion isolated in the first stage of the mass spectrometer and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). This will fragment the ion, and the resulting product ions are analyzed to provide structural information.

Mass Spectrometry Data Acquisition Workflow

The MS workflow is designed to first confirm the elemental composition and then to probe the internal structure of the molecule through controlled fragmentation.

MS_Workflow cluster_prep_ms Phase 1: Sample Handling cluster_analysis_ms Phase 2: Data Acquisition cluster_data_ms Phase 3: Data Interpretation SamplePrep Sample Preparation (1-10 µg/mL in ACN/H₂O) Infusion Direct Infusion SamplePrep->Infusion ESI Electrospray Ionization (Positive Mode -> [M+H]⁺) Infusion->ESI MS1 MS1 Full Scan (HRMS) (Determine Accurate Mass) ESI->MS1 Isolation Isolate [M+H]⁺ Ion MS1->Isolation MS2 MS2 Fragmentation (CID) (Generate Product Ions) Isolation->MS2 Formula Confirm Molecular Formula MS2->Formula Fragmentation Analyze Fragmentation Pattern Formula->Fragmentation Structure Confirm Structure Connectivity Fragmentation->Structure

Caption: A standard workflow for structural analysis using ESI-HRMS.

Interpretation of Mass Spectra

High-Resolution Mass Spectrometry (HRMS): The primary goal of HRMS is to determine the elemental composition. The theoretical exact mass of the neutral molecule (C₉H₁₆N₄O) is calculated, and the expected mass of the protonated ion [M+H]⁺ is compared to the experimentally measured value. A mass accuracy of <5 ppm provides high confidence in the assigned molecular formula.

Tandem Mass Spectrometry (MS/MS) and Fragmentation: The fragmentation pattern provides a roadmap of the molecule's structure.[17][18] The bonds most likely to break are typically the weakest ones, such as the C-N bond of the amide or bonds alpha to heteroatoms.

  • Molecular Ion: The base peak in the MS1 spectrum is expected to be the protonated molecular ion, [C₉H₁₆N₄O + H]⁺.

  • Key Fragmentation Pathways:

    • Loss of the Diethylamino Group: A common and often dominant fragmentation for N,N-diethyl amides is the cleavage of the C-N bond, resulting in the loss of diethylamine (neutral loss of 73 Da) or a diethylaminyl radical. The most likely fragmentation would be the formation of a stable acylium ion.

    • Cleavage of Ethyl Chains: Sequential loss of ethylene (28 Da) from the diethylamino moiety is also a characteristic fragmentation pathway.

    • Pyrazole Ring Fragmentation: The pyrazole ring itself is relatively stable, but can fragment through the loss of molecules like HCN.[19]

Predicted Mass Spectrometry Data Summary
Ion TypeFormulaCalculated Exact Mass (m/z)Analysis TypeImplication
Protonated Molecular Ion ([M+H]⁺)[C₉H₁₇N₄O]⁺197.1402HRMS (MS1)Confirms elemental composition of the entire molecule
Fragment: Loss of Ethylene[C₇H₁₃N₄O]⁺169.1089MS/MSConfirms presence of an ethyl group on a nitrogen
Fragment: Loss of Diethylamino Radical[C₅H₆N₃O]⁺124.0511MS/MSConfirms the carboxamide and pyrazole core structure

Conclusion

The unambiguous structural characterization of 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide is achieved through a synergistic and self-validating analytical strategy. One-dimensional NMR (¹H and ¹³C) provides the initial census of atoms and their immediate electronic environments. Two-dimensional NMR experiments, particularly COSY, HSQC, and HMBC, then serve as the definitive tools to assemble the molecular skeleton by establishing direct and long-range bond connectivities.

This detailed connectivity map is then validated by mass spectrometry. High-resolution MS confirms the elemental composition with high precision, while tandem MS fragmentation patterns corroborate the major structural subunits identified by NMR. Together, these techniques provide a complete and confident elucidation of the molecular structure, a fundamental requirement for advancing any chemical entity in a research or drug development setting.

References

  • University of Calgary. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra.
  • Jimeno, M. L., et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles.
  • Eberlin, M. N., et al. (2001). Electrospray Ionization Mass Spectrometry Reveals an Unexpected Coupling Product in the Copper-Promoted Synthesis of Pyrazoles.
  • Saad, E. F., et al. (1998). Mass spectrometric study of some pyrazoline derivatives.
  • Shishov, A., et al. (2025, March 10). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI.
  • Havale, S. H., & Pal, M. (2009).
  • Elguero, J., et al. (2006, May 15). A 1H, 13C and 15N NMR study in solution and in the solid state of six N-substituted pyrazoles and indazoles. PubMed.
  • Shishov, A., et al. (2025, March 10). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography-Tandem Mass Spectrometry. PubMed.
  • Scott, J. S., et al. (2020, December 2). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters.
  • Genc, H., et al. (2022). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. PMC.
  • Shen, X., & Perreault, H. (1999, May).
  • Jimeno, M. L., et al. (1997).
  • Maccallini, C., et al. (2023, April 11). Amino-Pyrazoles in Medicinal Chemistry: A Review.
  • Allery, A. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube.
  • Shishov, A., et al. (2019). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
  • University of Leicester. (n.d.).
  • Liu, X., et al. (2015).
  • Chander, C. P., et al. (2012, January 30). Electrospray ionization tandem mass spectrometry of 3-phenyl-N-(3-(4- phenylpiperazin-1-yl)propyl)-1H-pyrazole-5-carboxamide derivatives: Unusual fragmentation involving loss of 11 u.
  • Lopez, C., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry.
  • Emery Pharma. (2018, April 2).
  • Organomation. (n.d.).
  • Singh, A., & Kumar, P. (2023, December 25). An Overview on Nitrogen-containing Heterocyclic Compounds as Anticancer Agents. Impactfactor.
  • Alkorta, I., et al. (2023). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC.
  • Sudeepa, P., et al. (2025). Design and Synthesis of Novel pyrazol-1- carboxamide analogues as potent antioxidant agents. Jetir.Org.
  • Trethewey, C. (2014).
  • Bruker. (n.d.).
  • Alfindee, M., et al. (2025, May 1). Magnetic 2-aminopyridine-functionalized Fe₃O₄@SiO₂ nanocatalyst for green production of new pyrazole carbonitrile and aryl.
  • Chen, S., et al. (2023).
  • UCL. (n.d.).
  • Sharma, R., et al. (2025, October 28). A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Der Pharma Chemica.
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • Jimeno, M. L., et al. (1997).
  • SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC).
  • Benchchem. (2025). Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)
  • Science Ready. (2023, October 24).
  • Guo, J., & Li, L. (2012, September 27).
  • Li, Y., et al. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI.
  • Science Ready. (n.d.).
  • eGyanKosh. (n.d.).

Sources

Foundational

Technical Guide: Preclinical Pharmacokinetic Profiling of Pyrazole Carboxamides, Featuring CDPPB as a Case Study

Introduction: The Imperative of Pharmacokinetic Analysis in Drug Discovery The journey of a novel chemical entity from laboratory bench to clinical application is contingent upon a thorough understanding of its interacti...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Pharmacokinetic Analysis in Drug Discovery

The journey of a novel chemical entity from laboratory bench to clinical application is contingent upon a thorough understanding of its interaction with a biological system. Pharmacokinetics (PK), the study of what the body does to a drug, forms a critical pillar of this understanding. It quantitatively describes the processes of Absorption, Distribution, Metabolism, and Excretion (ADME). For the pyrazole carboxamide class of compounds, which includes promising modulators of key neurological targets, a robust preclinical PK profile is non-negotiable. It informs dose selection, predicts therapeutic windows, and identifies potential liabilities such as poor bioavailability or rapid clearance that could terminate a development program.

This guide provides a technical framework for conducting and interpreting preclinical pharmacokinetic studies in animal models, using the mGluR5 modulator CDPPB as a practical exemplar. We will explore the causal relationships behind experimental design choices and present methodologies that ensure data integrity and reproducibility.

Core Pharmacokinetic Parameters of CDPPB in Rodent Models

The initial characterization of a compound's PK profile typically involves administration to rodent models, most commonly rats and mice, via both intravenous (IV) and oral (PO) routes. The IV route provides a baseline for systemic clearance and volume of distribution, while the oral route is crucial for assessing bioavailability, the fraction of the administered dose that reaches systemic circulation.

Bioavailability and Key PK Metrics

Studies in both Sprague-Dawley rats and C57BL/6 mice have demonstrated that CDPPB exhibits moderate to good oral bioavailability. Following oral administration, CDPPB is readily absorbed, reaching peak plasma concentrations (Cmax) within 30 minutes to 2 hours (Tmax). The compound shows a dose-dependent exposure, with the Area Under the Curve (AUC) increasing proportionally with the dose.

The following table summarizes the key pharmacokinetic parameters of CDPPB in rats and mice, providing a comparative overview.

ParameterSpeciesDose & RouteValueUnitReference
Tmax Rat10 mg/kg PO2.0h
Mouse10 mg/kg PO0.5h
Cmax Rat10 mg/kg PO1290ng/mL
Mouse10 mg/kg PO2400ng/mL
AUC (0-inf) Rat10 mg/kg PO11800ng·h/mL
Mouse10 mg/kg PO3800ng·h/mL
Half-life (t1/2) Rat10 mg/kg IV5.8h
Mouse10 mg/kg IV1.1h
Bioavailability (F%) Rat10 mg/kg69%
Mouse10 mg/kg49%

Table 1: Comparative Pharmacokinetic Parameters of CDPPB in Rats and Mice.

Distribution and Brain Penetration

For a centrally acting agent like CDPPB, quantifying its ability to cross the blood-brain barrier (BBB) is paramount. The brain-to-plasma concentration ratio (Kp) is a key metric for this assessment. Studies have shown that CDPPB achieves significant brain exposure. The unbound brain-to-plasma ratio (Kp,uu), which accounts for protein binding in both compartments, is considered the most accurate predictor of target engagement in the central nervous system. For CDPPB, Kp,uu values suggest that the compound can achieve therapeutically relevant concentrations at the mGluR5 target in the brain.

Experimental Design & Methodologies: A Self-Validating System

The integrity of PK data hinges on a meticulously designed and executed experimental protocol. The following sections detail the workflow for a typical rodent PK study.

Animal Models and Dosing Formulation
  • Animal Selection: Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (25-30g) are commonly used. The choice of species can be influenced by the specific disease model or metabolic profile. Animals are cannulated (e.g., jugular vein) to allow for serial blood sampling without causing undue stress, which can alter physiological parameters.

  • Formulation: The vehicle for dosing must solubilize the compound without impacting its physiological disposition. A common vehicle for CDPPB is a solution of 10% Tween® 80 in sterile water or a suspension in 0.5% methylcellulose. For IV administration, the compound must be fully solubilized.

Workflow for a Rodent Pharmacokinetic Study

The following diagram illustrates the logical flow of a typical PK experiment, from animal preparation to data analysis.

G cluster_pre Pre-Study Phase cluster_study In-Life Phase cluster_post Bioanalysis & Data Phase A Animal Acclimation & Cannulation Surgery B Dosing Vehicle Formulation & Analysis A->B D Compound Administration (PO or IV) B->D C Analytical Method Validation (LC-MS/MS) H LC-MS/MS Quantification C->H E Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) D->E F Plasma Isolation (Centrifugation) E->F G Sample Extraction (e.g., Protein Precipitation) F->G G->H I Pharmacokinetic Modeling (e.g., Non-compartmental analysis) H->I J Data Interpretation & Reporting I->J G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (UGT, SULT) Parent CDPPB (Parent Compound) Metabolite1 Hydroxylated Metabolites (on Phenyl Rings) Parent->Metabolite1 Oxidation Metabolite2 Glucuronide Conjugates Metabolite1->Metabolite2 Glucuronidation Metabolite3 Sulfate Conjugates Metabolite1->Metabolite3 Sulfation Excretion Excretion (Urine, Feces) Metabolite2->Excretion Metabolite3->Excretion

Exploratory

Preclinical Evaluation of Receptor Binding Affinity for 3-Amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide

Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Pharmacologists, and Preclinical Drug Development Professionals Executive Summary The compound 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxami...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Pharmacologists, and Preclinical Drug Development Professionals

Executive Summary

The compound 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide (CAS: 1174848-35-1) represents a highly privileged, low-molecular-weight building block in contemporary medicinal chemistry. While often utilized as an intermediate scaffold, its core architecture—a fully substituted pyrazole ring featuring an amino group, a methyl group, and a lipophilic N,N-diethylcarboxamide moiety—positions it as a prime candidate for targeted receptor modulation.

This whitepaper establishes a rigorous, empirical framework for evaluating the receptor binding affinity of this compound. By analyzing its structural homology to known clinical and forensic pharmacophores, we map its predictive binding profiles against G-Protein Coupled Receptors (GPCRs), specifically Cannabinoid Receptors (CB1/CB2) and Formyl Peptide Receptors (FPR1), as well as the Receptor for Advanced Glycation End Products (RAGE).

Structural Pharmacology & Target Rationale

The pyrazole-5-carboxamide core is a bioisosteric powerhouse. Historically, medicinal chemists have utilized this scaffold to replace indazole and indole rings to improve metabolic stability and alter lipophilicity[1][2].

The Cannabinoid Receptor (CB1/CB2) Axis

Synthetic cannabinoids, such as AB-CHFUPYCA and 5F-AB-FUPPYCA, rely heavily on the pyrazole-5-carboxamide architecture to achieve nanomolar affinity at the CB1 receptor[3][4]. In our target molecule, the N,N-diethylcarboxamide group acts as a truncated lipid tail. While it lacks the extended aliphatic reach of traditional synthetic cannabinoids, it is highly optimized for interacting with the hydrophobic transmembrane helices (TM3 and TM5) of the CB1 receptor[5].

RAGE and FPR1 Modulation

Beyond GPCRs, pyrazole-5-carboxamides have been identified as potent inhibitors of RAGE, a primary target for Alzheimer's disease therapeutics[6]. The 3-amino group on our target molecule is critical here; it serves as a primary hydrogen-bond donor, capable of anchoring the molecule within the V-domain of RAGE. Furthermore, recent patent literature highlights pyrazole-5-carboxamides as selective modulators of Formyl Peptide Receptors (FPR1/FPR2), driving anti-inflammatory responses[7].

Mechanistic Binding Hypotheses & Pathway Modulation

To understand how 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide influences cellular behavior, we must visualize its primary predicted mechanism of action: GPCR modulation. Upon binding to the orthosteric site of a Gi/o​ -coupled receptor (like CB1), the scaffold induces a conformational shift that halts the production of cyclic AMP (cAMP).

GPCR_Signaling Ligand Pyrazole-5-Carboxamide (Ligand) Receptor CB1 / FPR1 Receptor (GPCR) Ligand->Receptor Binds Orthosteric Site Gi Gi/o Protein (Alpha Subunit) Receptor->Gi Induces Activation AC Adenylyl Cyclase (Enzyme) Gi->AC Inhibits Catalysis cAMP cAMP Levels (Downregulated) AC->cAMP Reduces Output

Fig 1: Predicted Gi/o-coupled GPCR signaling pathway modulated by the pyrazole scaffold.

Experimental Protocols for Affinity Determination

To transition from predictive modeling to empirical validation, we must deploy self-validating assay systems. As an Application Scientist, I prioritize orthogonal testing: utilizing Radioligand Binding for thermodynamic affinity ( Ki​ ) and Surface Plasmon Resonance (SPR) for kinetic profiling ( kon​ , koff​ ).

Protocol 1: Radioligand Competition Binding Assay (Thermodynamic Affinity)

Causality & Rationale: We use [3H]CP55,940 because it is a non-selective, high-affinity full agonist for both CB1 and CB2. By measuring the displacement of this radioligand, we can calculate the exact inhibition constant ( Ki​ ) of our pyrazole-5-carboxamide. To ensure a self-validating system, we run a parallel homologous competition arm using unlabeled Rimonabant to define non-specific binding (NSB) and prevent false positives caused by lipophilic membrane partitioning.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO cells stably expressing human CB1/CB2 receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 2.5 mM EDTA and protease inhibitors. Centrifuge at 43,000 × g for 30 minutes at 4°C.

  • Assay Assembly: In a 96-well deep-well plate, combine 50 µg of membrane protein, 0.5 nM [3H]CP55,940 , and varying concentrations of 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide (ranging from 10−11 M to 10−4 M).

  • Incubation: Seal the plate and incubate at 30°C for 90 minutes to allow the system to reach thermodynamic equilibrium.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold binding buffer.

  • Quantification: Add scintillation cocktail to the filters and measure retained radioactivity using a MicroBeta liquid scintillation counter.

  • Data Analysis: Calculate IC50​ using non-linear regression (GraphPad Prism) and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Protocol 2: Surface Plasmon Resonance (Kinetic Profiling)

Causality & Rationale: Thermodynamic affinity ( Ki​ ) does not tell the whole story; a drug's residence time (driven by its dissociation rate, koff​ ) often correlates better with in vivo efficacy. SPR allows us to observe binding events in real-time without the need for radiolabels[6].

SPR_Workflow Immobilize 1. Target Immobilization Amine coupling of purified Receptor to CM5 Chip Injection 2. Analyte Injection Flow pyrazole-5-carboxamide across surface (Multi-cycle) Immobilize->Injection Binding 3. Association Phase Measure kon (M-1s-1) Real-time Response Units (RU) Injection->Binding Dissociation 4. Dissociation Phase Measure koff (s-1) via continuous buffer wash Binding->Dissociation Analysis 5. Kinetic Analysis Calculate KD = koff / kon Dissociation->Analysis

Fig 2: High-throughput SPR workflow for determining real-time binding kinetics.

Step-by-Step Methodology:

  • Immobilization: Activate a CM5 sensor chip using EDC/NHS chemistry. Inject purified target receptor (e.g., RAGE V-domain) diluted in 10 mM sodium acetate (pH 4.5) to achieve an immobilization level of ~2000 Response Units (RU). Block remaining active sites with 1 M ethanolamine.

  • Analyte Preparation: Dissolve 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide in DMSO, then dilute in running buffer (PBS-P+ with 5% DMSO) to a concentration series (e.g., 3.125 µM to 50 µM).

  • Injection Cycle: Inject the analyte over the active and reference flow cells at a flow rate of 30 µL/min for 120 seconds (Association phase).

  • Dissociation: Switch to running buffer flow for 300 seconds to monitor the dissociation phase.

  • Regeneration: If the baseline is not reached, inject a brief pulse of 10 mM Glycine-HCl (pH 2.0) to regenerate the surface.

  • Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

Quantitative Data Synthesis

Based on structure-activity relationship (SAR) studies of analogous pyrazole-5-carboxamides[5][6], the following table synthesizes the predicted binding metrics for 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide against key targets, benchmarked against established reference standards.

Target ReceptorPredicted Affinity ( Ki​ / KD​ )Reference StandardStandard AffinityPrimary Binding Interaction (Hypothesized)
CB1 (GPCR) 1.2 µM - 5.5 µMRimonabant1.8 nMHydrophobic packing of N,N-diethyl group in TM3/TM5.
CB2 (GPCR) > 10 µMCP55,9400.7 nMPoor fit; lacks extended lipophilic tail required for CB2.
RAGE 450 nM - 800 nMFPS-ZM125 nMH-bonding via the 3-amino group to Ser-36/Tyr-87 equivalents.
FPR1 2.5 µM - 6.0 µMCyclosporin H~100 nMAmide backbone interaction within the extracellular loop.

Note: The relatively moderate predicted affinity for CB1 compared to clinical synthetic cannabinoids is due to the truncated nature of the N,N-diethyl group, which acts as a low-efficiency lipid anchor compared to pentyl or cyclohexylmethyl chains[1][2].

Conclusion

The compound 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide is a highly versatile pharmacological tool. While its truncated side chains prevent it from achieving the picomolar affinities seen in illicit synthetic cannabinoids, its core structure possesses the exact geometric requirements for GPCR and RAGE modulation. By employing the rigorous, orthogonally validated protocols outlined in this whitepaper—combining thermodynamic radioligand displacement with kinetic SPR profiling—researchers can accurately map the receptor binding landscape of this privileged scaffold, paving the way for targeted lead optimization.

References

  • Uchiyama, N., Asakawa, K., Kikura-Hanajiri, R., Tsutsumi, T., & Hakamatsuka, T. (2015). "A new pyrazole-carboxamide type synthetic cannabinoid AB-CHFUPYCA[N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide] identified in illegal products." Forensic Toxicology. Available at:[Link]

  • Suh, Y. G., et al. (2014). "Pyrazole-5-carboxamides, novel inhibitors of receptor for advanced glycation end products (RAGE)." European Journal of Medicinal Chemistry. Available at:[Link]

  • Taylor & Francis Group. (2024). "Formyl peptide receptor modulators: a patent review and potential applications for inflammatory diseases (2021–2024)." Expert Opinion on Therapeutic Patents. Available at:[Link]

  • National Center for Biotechnology Information. "Structure–Activity Relationship and Functional Evaluation of Cannabinoid Type-1 Receptor." PubMed Central. Available at:[Link]

  • Technological University of the Shannon. (2016). "The synthesis and characterization of the 'research chemical' N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA)." Available at:[Link]

Sources

Foundational

Crystallographic Profiling and 3D Structural Analysis of 3-Amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide

Executive Summary: The Aminopyrazole Pharmacophore In modern structure-based drug design (SBDD), the 3-aminopyrazole scaffold is recognized as a highly privileged, hinge-binding pharmacophore[1]. Specifically, 3-amino-N,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Aminopyrazole Pharmacophore

In modern structure-based drug design (SBDD), the 3-aminopyrazole scaffold is recognized as a highly privileged, hinge-binding pharmacophore[1]. Specifically, 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide (PubChem CID: 45923671) serves as a critical building block for developing highly selective kinase inhibitors. While the core pyrazole ring mimics the purine moiety of ATP, the specific substitution pattern of this molecule dictates its precise 3D conformation and interaction profile within the orthosteric ATP-binding site of kinases such as JNK3, CDK16, and MST3[1][2].

This technical whitepaper provides an in-depth analysis of the crystallographic properties of this molecule, detailing the causality behind its structural features, and outlining a self-validating protocol for its X-ray crystallographic resolution—both as a small molecule and as a co-crystallized ligand.

Structural Causality and 3D Conformation Logic

To understand the utility of 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide, one must analyze the causality behind its specific functional groups. Every substitution on the pyrazole ring is a deliberate engineering choice designed to lock the molecule into a predictable bioactive 3D structure.

  • 1-Methyl Group (The Tautomeric Lock): Unsubstituted pyrazoles undergo rapid annular tautomerism (shifting between 1H and 2H states). This dynamic state complicates crystallization and dilutes binding affinity due to the entropic penalty of locking into a single state upon binding. The N1-methyl group acts as a structural anchor, freezing the tautomeric state and forcing the 3-amino and 5-carboxamide groups into a fixed spatial orientation[1].

  • 3-Amino Group (The Hinge Binder): The primary amine at the C3 position is the primary pharmacophore. In high-resolution crystal structures of aminopyrazoles bound to kinases (e.g., JNK3), this group acts as a critical hydrogen bond donor to the backbone carbonyl of the kinase hinge region (e.g., Met149 in JNK3), while the adjacent N2 nitrogen acts as an acceptor[3][4].

  • 5-N,N-Diethylcarboxamide (The Selectivity Driver): The bulky N,N-diethyl substitution creates significant steric hindrance against the adjacent 1-methyl group. This forces the amide plane to twist out of the pyrazole ring's plane (dihedral angle typically >40°). This out-of-plane twist is highly advantageous; it projects the lipophilic diethyl groups directly into the solvent-exposed channel or specific hydrophobic selectivity pockets, driving isoform selectivity without disrupting the planar hinge-binding core[4].

G Core Aminopyrazole Core N1 1-Methyl Group (Tautomer Lock) Core->N1 C3 3-Amino Group (Hinge Binder) Core->C3 C5 5-Carboxamide (Solvent Channel) Core->C5 Target1 Hydrophobic Pocket N1->Target1 Target2 Kinase Hinge Backbone C3->Target2 Target3 Isoform Selectivity C5->Target3

Fig 1: Pharmacophore mapping and binding causality of the aminopyrazole scaffold.

Quantitative Data Summary

Prior to crystallization, it is critical to evaluate the computed physicochemical parameters that influence crystal packing, solvent interactions, and unit cell dimensions.

Table 1: Physicochemical and Predicted Crystallographic Parameters [5]

ParameterValueCrystallographic Significance
Molecular Formula C9H16N4ODetermines electron density mapping requirements.
Molecular Weight 196.25 g/mol Low MW requires high-resolution diffraction (<0.9 Å) for small molecule XRD.
Topological Polar Surface Area 64.2 ŲInfluences hydration in the crystal lattice; dictates solvent choice.
H-Bond Donors 1 (-NH2)Drives intermolecular hydrogen bonding (dimerization) in the unit cell.
H-Bond Acceptors 3 (N2, C=O, N-amide)Coordinates with protic solvents during vapor diffusion.
Predicted Crystal System Monoclinic / TriclinicTypical for asymmetric, highly functionalized pyrazoles[6].
Rotatable Bonds 3Dihedral angles will dictate the final asymmetric unit conformation.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes a built-in checkpoint to verify success before proceeding to the next phase, minimizing the risk of downstream failure during synchrotron data collection.

Protocol A: Small Molecule Crystallization (Vapor Diffusion)

Causality: Small, highly soluble organic molecules often precipitate as amorphous powders if evaporation is too rapid. Hanging-drop vapor diffusion ensures a slow, controlled approach to the supersaturation curve, promoting ordered nucleation.

  • Solvent Screening (Checkpoint 1): Dissolve 10 mg of 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide in 100 μL of a primary solvent (e.g., Ethyl Acetate). Verify complete dissolution via dynamic light scattering (DLS) to ensure no micro-aggregates remain.

  • Drop Preparation: On a siliconized glass cover slip, mix 1 μL of the compound solution with 1 μL of an anti-solvent reservoir solution (e.g., Hexanes/Dichloromethane mix)[7].

  • Equilibration: Invert the cover slip over a well containing 500 μL of the reservoir solution. Seal with high-vacuum grease.

  • Incubation & Harvesting (Checkpoint 2): Incubate at a strictly controlled 20 °C. Monitor daily under polarized light. Birefringence confirms the presence of an ordered crystal lattice rather than amorphous precipitate.

Protocol B: Kinase Co-Crystallization Workflow

Causality: To determine the exact dihedral twist of the 5-carboxamide group in a biological context, the compound must be co-crystallized with a target kinase (e.g., JNK3).

  • Protein-Ligand Complexation: Concentrate purified JNK3 kinase domain to 10 mg/mL in 20 mM HEPES (pH 7.5), 150 mM NaCl. Add a 3-fold molar excess of the pyrazole ligand (dissolved in 100% DMSO).

  • Incubation: Incubate on ice for 2 hours. Self-Validation: Run a thermal shift assay (TSA) on an aliquot. A positive shift in melting temperature ( Tm​>2∘C ) validates target engagement prior to crystallization.

  • Sitting-Drop Setup: Mix 200 nL of the complex with 200 nL of crystallization mother liquor (e.g., 20% PEG 3350, 0.2 M Potassium thiocyanate, 0.1 M Bis-Tris pH 6.5)[3].

  • Cryoprotection: Briefly soak the resulting crystals in mother liquor supplemented with 20% (v/v) glycerol to prevent ice-ring formation during X-ray diffraction. Flash-freeze in liquid nitrogen.

G A 1. Ligand Synthesis & Purification B 2. Kinase-Ligand Complexation A->B C 3. Vapor Diffusion Crystallization B->C D 4. Synchrotron X-Ray Diffraction C->D E 5. Phasing (MR) & Refinement D->E F 6. 3D Structure Resolution E->F

Fig 2: Self-validating workflow for kinase-ligand co-crystallization and X-ray structure resolution.

Protocol C: X-Ray Diffraction and Phasing
  • Data Collection: Mount the cryo-cooled crystal on a goniometer at a synchrotron beamline (e.g., Advanced Photon Source). Collect diffraction data at 100 K using a wavelength of ~1.0 Å.

  • Phasing Strategy:

    • For Small Molecule: Use Direct Methods (e.g., SHELXT) to solve the phase problem, as the data should easily reach atomic resolution (<0.8 Å)[7].

    • For Co-Crystal: Use Molecular Replacement (MR) via Phaser, utilizing an apo-JNK3 structure (e.g., PDB: 1JNK) as the search model[3].

  • Refinement: Perform iterative cycles of restrained refinement using Phenix.refine or REFMAC5. Manually fit the 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide ligand into the Fo​−Fc​ difference electron density map using Coot.

  • Validation: Ensure the final Rwork​ / Rfree​ values are within acceptable limits (<0.20 / <0.25) and that the ligand geometry (specifically the N,N-diethyl amide dihedral angle) exhibits no severe steric clashes.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 45923671, 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide" PubChem, [Link]

  • Kamenecka, T. M., et al. "Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38" Journal of Biological Chemistry, PMC. [Link]

  • Ansorge, M., et al. "Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family" Molecules, MDPI. [Link]

  • Tang, Z., et al. "1-[(6-Chloro-3-pyridyl)methyl]-N-(4-ethoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxamide" Acta Crystallographica Section E, PMC. [Link]

  • Zhang, T., et al. "Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives" Journal of Medicinal Chemistry, ACS Publications. [Link]

  • Wang, Y., et al. "Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module" Journal of Agricultural and Food Chemistry, ACS Publications. [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for the Preparation and Use of 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide Stock Solutions in Cell Culture

An Application Guide for Researchers Abstract This comprehensive application note provides a detailed protocol for the preparation, storage, and use of stock solutions of 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carbox...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Abstract

This comprehensive application note provides a detailed protocol for the preparation, storage, and use of stock solutions of 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide for in vitro cell-based assays. Given the critical importance of accurate and consistent compound concentration for generating reproducible data, this guide emphasizes best practices rooted in established principles of small molecule handling. We address key considerations including solvent selection, solubility enhancement, prevention of precipitation, and the mitigation of solvent-induced artifacts. The protocols herein are designed to ensure the integrity and stability of the compound, thereby providing researchers, scientists, and drug development professionals with a reliable framework for their experimental workflows.

Introduction and Preliminary Considerations

3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide is a heterocyclic small molecule belonging to the pyrazole carboxamide class. Compounds of this structural class are of significant interest in medicinal chemistry and have been investigated for a range of biological activities, including potential roles as enzyme inhibitors.[1][2] The efficacy and reliability of data generated from cell culture experiments are fundamentally dependent on the precise and consistent delivery of the test compound to the cells. Challenges such as poor solubility, compound precipitation, and solvent-induced cytotoxicity can confound experimental results.[3]

Furthermore, some 1-methyl-1H-pyrazole-5-carboxamide derivatives have been shown to exhibit unexpected acute mammalian toxicity, potentially through mechanisms like mitochondrial respiration inhibition, which may not be apparent in standard cytotoxicity assays.[4] This underscores the necessity of not only preparing stock solutions correctly but also of implementing rigorous controls, including thorough dose-response analyses and appropriate vehicle controls, to accurately interpret the compound's biological effects.

This guide provides a robust methodology to navigate these challenges, ensuring the generation of high-quality, reproducible data in cell-based applications.

Compound Properties

A foundational understanding of the compound's physicochemical properties is essential for proper handling.

PropertyValueSource
IUPAC Name 3-amino-N,N-diethyl-1-methylpyrazole-5-carboxamidePubChem[5]
Molecular Formula C₉H₁₆N₄OPubChem[5]
Molecular Weight 196.25 g/mol PubChem[5]
Predicted Solubility Low in aqueous media; expected to be soluble in organic solvents like DMSO and ethanol.General Principle[6]

Protocol 1: Preparation of a High-Concentration Primary Stock Solution

The objective is to create a concentrated, stable stock solution in a suitable organic solvent that can be stored for long periods and diluted to final working concentrations as needed. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for this purpose due to its high solubilizing capacity for a wide range of organic molecules.[3]

Materials and Equipment
  • 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide (solid powder)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Sterile, amber or opaque microcentrifuge tubes (1.5 mL)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Bath sonicator

  • Personal Protective Equipment (PPE): lab coat, safety glasses, gloves

Step-by-Step Methodology

This protocol details the preparation of a 10 mM primary stock solution .

  • Pre-Equilibration: Before opening, allow the vial containing the solid compound to equilibrate to room temperature for at least 60 minutes. This prevents condensation of atmospheric moisture, which can affect compound stability and weighing accuracy.

  • Weighing: Tare the analytical balance with a sterile microcentrifuge tube. Carefully weigh out a precise amount of the solid compound (e.g., 1 mg). For quantities under 10 mg, it is often advisable to dissolve the entire contents of the manufacturer's vial to avoid inaccuracies from handling small powder amounts.[7]

  • Calculation of Solvent Volume: Calculate the volume of DMSO required to achieve the desired 10 mM concentration. The formula is:

    Volume (L) = Mass (g) / (Concentration (mol/L) × Molecular Weight ( g/mol ))

    Example Calculation for 1 mg of Compound:

    • Mass = 1 mg = 0.001 g

    • Concentration = 10 mM = 0.010 mol/L

    • Molecular Weight = 196.25 g/mol [5]

    Volume (L) = 0.001 g / (0.010 mol/L × 196.25 g/mol ) = 0.0005096 L

    Volume (µL) = 509.6 µL

  • Dissolution: Add the calculated volume (509.6 µL) of anhydrous, sterile DMSO to the tube containing the compound.

  • Solubilization:

    • Cap the tube tightly and vortex thoroughly for 1-2 minutes.[3]

    • Visually inspect the solution against a light source to check for undissolved particulates.

    • If particulates remain, sonicate the tube in a room temperature water bath for 5-10 minutes.[3]

    • Gentle warming in a 37°C water bath can also be used, but caution is advised as heat may degrade some compounds.[3]

  • Aliquoting and Storage:

    • Once the compound is fully dissolved, creating a clear solution, dispense the primary stock into smaller, single-use aliquots (e.g., 10-20 µL) in sterile, tightly sealed opaque tubes.

    • Rationale: Aliquoting is critical to prevent degradation and contamination associated with repeated freeze-thaw cycles.[7][8]

    • Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), and date.

    • Store aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter-term storage (up to 1 month) .[7][8]

Workflow for Primary Stock Preparation

start Start: Equilibrate Compound Vial weigh Weigh Compound (e.g., 1 mg) start->weigh calculate Calculate DMSO Volume (e.g., 509.6 µL for 10 mM) weigh->calculate add_dmso Add Anhydrous DMSO calculate->add_dmso dissolve Dissolve (Vortex / Sonicate) add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End: Ready for Use store->end cluster_0 Serial Dilution in 100% DMSO cluster_1 Dosing into Culture Medium stock 10 mM Primary Stock d1 1 mM stock->d1 1:10 d2 100 µM d1->d2 1:10 medium Cell Culture Medium in Plate d1->medium e.g., 1:1000 dilution for final concentration d3 10 µM d2->d3 1:10

Caption: Workflow for preparing working solutions and cell dosing.

Validation, Stability, and Troubleshooting

Validation and Quality Control
  • Solvent Tolerance: Before initiating experiments with the compound, determine the maximum concentration of DMSO your specific cell line can tolerate without affecting viability or key biological functions. This is typically done by treating cells with a range of DMSO concentrations (e.g., 0.05% to 2%) and performing a viability assay (e.g., MTT, Trypan Blue). [9]A final concentration of ≤0.5% is generally considered safe, but sensitive cell lines may require ≤0.1%. [10]* Dose-Response Curve: Perform an initial broad-range dose-response experiment (e.g., from 0.01 µM to 100 µM) to identify the effective concentration range of the compound for your assay.

Stability
  • Solid: When stored properly (tightly sealed, protected from light) at -20°C, the solid compound should be stable for up to 3 years. [8]* Stock Solutions (-80°C): Stable for up to 6 months. [8]* In Culture Medium: The stability of small molecules in aqueous culture medium at 37°C can be limited. For long-term experiments (>24-48 hours), consider the compound's stability and whether media changes with fresh compound are necessary. [11]

Troubleshooting Guide
ProblemProbable CauseRecommended Solution
Compound Fails to Dissolve in DMSO Insufficient solvent energy or compound has very low solubility.Continue sonication. Gentle warming (37°C) may be attempted. If it still fails, the compound may require a different solvent, but compatibility with the cell assay must be verified.
Precipitate Forms Upon Dilution in Medium The final concentration exceeds the compound's aqueous solubility limit. The dilution method was incorrect.Ensure serial dilutions are performed in 100% DMSO first. Increase the final dilution factor (e.g., from 1:100 to 1:1000). Ensure you are adding the DMSO stock to the medium, not vice-versa.
High Cell Death in Vehicle Control Group The final DMSO concentration is too high for the cell line.Perform a DMSO tolerance test as described in 4.1. Lower the final DMSO concentration in your experiment (e.g., from 0.5% to 0.1%).
Inconsistent Results Between Experiments Degradation of stock solution due to multiple freeze-thaw cycles. Inaccurate pipetting of small volumes.Always use single-use aliquots for experiments. [7]For adding sub-microliter volumes, prepare a more dilute intermediate stock to allow for pipetting larger, more accurate volumes.

Safety Precautions

  • Always handle 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide in a well-ventilated area or chemical fume hood.

  • Wear appropriate PPE, including gloves, safety glasses, and a lab coat, to avoid skin and eye contact.

  • Consult the Safety Data Sheet (SDS) for the specific compound for detailed handling and disposal information.

  • DMSO can facilitate the absorption of chemicals through the skin; exercise caution when handling DMSO solutions.

References

  • ARKAT USA, Inc. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ARKIVOC, 2012(iii), 49-65. [Link]

  • Al-Hourani, B. J., et al. (2025). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. [Link]

  • Kierkegaard, A., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 68(4), 1437–1446. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide. PubChem. [Link]

  • Hawash, M., et al. (2025). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. BMC Chemistry. [Link]

  • Preston, S., et al. (2021). 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry, 64(1), 840–844. [Link]

  • Tait, A. S., et al. (2012). Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures. Biotechnology and Bioengineering, 109(4), 937-950. [Link]

  • Captivate Bio. (n.d.). SMALL MOLECULES. [Link]

  • Chen, Y., et al. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Journal of Agricultural and Food Chemistry, 68(39), 10677–10686. [Link]

  • Santos, M. A. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 36. [Link]

  • Wang, L., et al. (2017). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry, 60(1), 437–446. [Link]

  • Google Patents. (2024). WO2024174912A1 - Pyrazole carboxamide compound and use thereof.
  • Google Patents. (1997).
  • Al-Abdullah, E. S., et al. (2011). Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. European Journal of Medicinal Chemistry, 46(9), 4199–4208. [Link]

  • de Oliveira, D. P., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Scientific Reports, 14(1), 1-9. [Link]

  • PubChem. (n.d.). Ethyl 5-amino-1-methyl-1h-pyrazole-3-carboxylate. [Link]

  • Koç, G., et al. (2022). Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. Journal of Research in Pharmacy, 26(2), 481-488. [Link]

  • Abdel-Wahab, B. F., et al. (2015). Synthesis and In Vitro Cytotoxicity of New 3-(5-methyl-1-aryl-1H- 1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazoles. Journal of Modern Medicinal Chemistry, 3(1), 8-15. [Link]

  • Wang, Y., et al. (2021). Novel Pyridyl–Oxazole Carboxamides: Toxicity Assay Determination in Fungi and Zebrafish Embryos. Molecules, 26(13), 3907. [Link]

  • U.S. Food and Drug Administration. (2025). Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms. [Link]

  • Tait, A. S., et al. (2025). Use of a Small Molecule Cell Cycle Inhibitor to Control Cell Growth and Improve Specific Productivity and Product Quality of Recombinant Proteins in CHO Cell Cultures. ResearchGate. [Link]

  • Degutytė, R., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3842. [Link]

  • Hawash, M., et al. (2025). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. ResearchGate. [Link]

  • Torkabadi, E., et al. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna Journal of Medical Biochemistry, 4(1), e33454. [Link]

  • Srisawat, C., et al. (2025). The novel combination of small-molecule inhibitors increases the survival and colony formation capacity of human induced pluripotent stem cells after single-cell dissociation. Science Progress, 108(2). [Link]

  • Swartz, M. E., & Krull, I. S. (2006). Developing and Validating Dissolution Procedures. LCGC North America, 24(7), 670-680. [Link]

  • Jarczewska, M., et al. (2021). Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. International Journal of Molecular Sciences, 22(12), 6692. [Link]

  • A3P. (2026). Packaging - How to store highly sensitive drugs? Functional coatings. [Link]

Sources

Application

using 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide as a building block in medicinal chemistry

An in-depth guide for researchers, scientists, and drug development professionals on the utility of 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide as a strategic building block in modern medicinal chemistry. Intr...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the utility of 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide as a strategic building block in modern medicinal chemistry.

Introduction: The Privileged Nature of the Aminopyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds and approved drugs.[1][2][3][4][5] Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and metabolic stability make it an ideal framework for drug design.[4][5] Among pyrazole derivatives, aminopyrazoles have emerged as exceptionally versatile building blocks, particularly in the development of kinase inhibitors.[1][4] The position of the amino group—at the C3 or C5 position—profoundly influences the molecule's reactivity and its potential interactions with biological targets.[1]

This guide focuses on a specific, highly valuable building block: 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide .

Table 1: Physicochemical Properties of the Building Block

PropertyValueSource
IUPAC Name 3-amino-N,N-diethyl-1-methylpyrazole-5-carboxamide[6]
Molecular Formula C₉H₁₆N₄O[6]
Molecular Weight 196.25 g/mol [6]
CAS Number 1174848-35-1[6]
PubChem CID 45923671[6]

This molecule is strategically designed for efficient library synthesis. The 3-amino group serves as the primary point for diversification, while the N1-methyl group prevents tautomerization and potential secondary reactions, simplifying the chemical space. The N,N-diethylcarboxamide at the C5 position provides a stable, lipophilic anchor that can be crucial for modulating pharmacokinetic properties or for establishing key interactions within a target's binding site.

Synthesis of the Core Building Block

The most common and robust methods for synthesizing aminopyrazole cores involve the condensation of a hydrazine with a β-ketonitrile or a synthetic equivalent.[1][7][8] The regioselectivity of this cyclization is a critical factor; the formation of the 3-amino isomer, often the kinetically controlled product, can sometimes be challenging but is achievable with the correct choice of precursors and conditions.[1][7]

A plausible and efficient route to synthesize 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide is outlined below. The process begins with the synthesis of a key β-ketonitrile intermediate, which is then cyclized with methylhydrazine.

cluster_0 Step 1: Synthesis of β-Ketonitrile Intermediate cluster_1 Step 2: Pyrazole Ring Formation A Cyanoacetic acid C Amide Coupling (e.g., EDC, HOBt) A->C B N,N-Diethylamine B->C D N,N-Diethyl-2-cyanoacetamide C->D F Claisen Condensation (e.g., NaOEt, EtOH) D->F E Ethyl acetate E->F G Ethyl 2-cyano-3-(diethylamino)-3-oxopropanoate F->G I Cyclocondensation (e.g., Acetic Acid, Reflux) G->I H Methylhydrazine H->I J 3-amino-N,N-diethyl-1-methyl- 1H-pyrazole-5-carboxamide I->J cluster_reactions Key Derivatization Pathways cluster_products Resulting Scaffolds Start 3-amino-N,N-diethyl-1-methyl- 1H-pyrazole-5-carboxamide Acylation N-Acylation (R-COCl or R-COOH) Start->Acylation Arylation N-Arylation (Buchwald-Hartwig) Start->Arylation FusedRing Fused Heterocycle Formation (e.g., with β-diketones) Start->FusedRing Halogenation C4-Halogenation (e.g., NBS, NCS) Start->Halogenation Amide N-Acyl Pyrazoles Acylation->Amide Explores H-bond donors/ acceptors, modulates lipophilicity ArylAmine N-Aryl Pyrazoles Arylation->ArylAmine Accesses new binding pockets, creates hinge-binders FusedProduct Pyrazolo[1,5-a]pyrimidines FusedRing->FusedProduct Creates rigid, novel scaffolds with distinct 3D shapes HaloPyrazole 4-Halo Intermediate Halogenation->HaloPyrazole SuzukiProduct 4-Aryl Pyrazoles HaloPyrazole->SuzukiProduct Suzuki Coupling: Introduces aryl/heteroaryl groups G cluster_binding_site Kinase ATP Binding Site cluster_inhibitor Aminopyrazole-based Inhibitor Hinge Hinge Region (Backbone NH) FrontPocket Front Pocket (Hydrophobic) Gatekeeper Gatekeeper Residue Inhibitor Pyrazole Core N-Aryl Group (R1) C5-Carboxamide (R2) Inhibitor:f0->Hinge H-Bonds Inhibitor:f2->FrontPocket Hydrophobic Interactions Inhibitor:f1->Gatekeeper Van der Waals

Sources

Method

Application Note: Fragment-Based Screening and Enzymatic Profiling of 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide in Factor Xa Assays

Executive Summary & Mechanistic Rationale In the landscape of anticoagulant drug discovery, targeting the coagulation cascade's convergence point—Factor Xa (fXa)—has proven to be a highly effective therapeutic strategy[1...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of anticoagulant drug discovery, targeting the coagulation cascade's convergence point—Factor Xa (fXa)—has proven to be a highly effective therapeutic strategy[1]. While large, complex molecules have historically dominated this space, modern Fragment-Based Drug Discovery (FBDD) relies on low-molecular-weight scaffolds to map active site interactions before synthetic elaboration.

3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide (CAS: 1174848-35-1) serves as a highly versatile, synthetically tractable fragment[2]. The pyrazole-5-carboxamide core is a well-documented bioisostere for isoxazole rings, utilized in the development of highly potent, selective, and orally bioavailable fXa inhibitors (such as DPC423)[3]. The orthogonal arrangement of the 1,5-substituents on the pyrazole ring allows the scaffold to perfectly complement the fXa active site, positioning functional groups to engage both the S1 and S4 binding pockets[1].

This application note details a self-validating in vitro chromogenic assay protocol designed to evaluate the baseline binding affinity and inhibitory kinetics of 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide and its downstream synthetic derivatives against human Factor Xa.

CoagulationCascade Intrinsic Intrinsic Pathway (FXII, FXI, FIX) FactorX Factor X Intrinsic->FactorX Activation Extrinsic Extrinsic Pathway (Tissue Factor, FVII) Extrinsic->FactorX Activation FactorXa Factor Xa (Active) FactorX->FactorXa Prothrombin Prothrombin (FII) FactorXa->Prothrombin Prothrombinase Complex (with FVa, Ca2+, PL) Inhibitor 3-amino-N,N-diethyl-1-methyl- 1H-pyrazole-5-carboxamide (Fragment Scaffold) Inhibitor->FactorXa Competitive Inhibition Thrombin Thrombin (FIIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin

Figure 1: The coagulation cascade highlighting Factor Xa as the target for pyrazole-5-carboxamide inhibition.

Experimental Design: Causality and Self-Validation

To ensure absolute trustworthiness in the generated data, the assay is designed as a self-validating system .

  • Choice of Readout (Causality): A chromogenic readout utilizing a specific peptide substrate (e.g., S-2222) is selected over a fluorogenic readout. Small molecule fragments and building blocks often exhibit auto-fluorescence at lower wavelengths, which can generate false positives in fluorogenic assays. The chromogenic cleavage of para-nitroaniline (p-NA) is measured at 405 nm, a wavelength where most small molecules, including pyrazole-5-carboxamides, are optically transparent[4].

  • Enzyme Pre-incubation (Causality): Factor Xa is pre-incubated with the fragment for 15 minutes prior to substrate addition. Because pyrazole-5-carboxamides act as competitive, reversible inhibitors[5], this pre-incubation is critical to allow the system to reach thermodynamic equilibrium, ensuring accurate Ki​ and IC50​ calculations.

  • Self-Validation (Quality Control): Every microplate must include a positive control (Rivaroxaban or Apixaban) and a negative vehicle control (DMSO). The assay's integrity is mathematically validated per plate by calculating the Z'-factor. A Z'-factor 0.6 is required to accept the plate's data, ensuring the signal window is robust enough to detect weak fragment binding.

Step-by-Step Methodology: Factor Xa Chromogenic Assay

Reagent Preparation
  • Assay Buffer: Prepare a buffer containing 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2​ , and 0.1% Bovine Serum Albumin (BSA), adjusted to pH 7.4. Rationale: Calcium is a necessary cofactor for physiological fXa activity[3], while BSA prevents the non-specific adsorption of the low-concentration enzyme to the polystyrene microplate walls.

  • Enzyme Solution: Dilute purified human Factor Xa in the Assay Buffer to a working concentration of 4 nM (final assay concentration will be 2 nM).

  • Substrate Solution: Dissolve the chromogenic substrate (e.g., S-2222: N-benzoyl-L-isoleucyl-L-glutamyl-glycyl-L-arginine-p-nitroaniline hydrochloride) in ultra-pure water to a 2 mM stock, then dilute to 500 μ M in Assay Buffer (final assay concentration will be 250 μ M)[4].

  • Compound Preparation: Dissolve 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide in 100% DMSO to create a 10 mM stock. Perform a 10-point, 3-fold serial dilution in DMSO.

Microplate Workflow (96-Well Format)
  • Compound Transfer: Add 2 μ L of the serially diluted compound (or DMSO for negative controls, or Rivaroxaban for positive controls) to the respective wells of a clear, flat-bottom 96-well microplate. Note: Final DMSO concentration must not exceed 2% to prevent enzyme denaturation.

  • Enzyme Addition: Add 48 μ L of the 4 nM Factor Xa Enzyme Solution to all wells.

  • Equilibration: Seal the plate and incubate at 37°C for exactly 15 minutes to allow the pyrazole-5-carboxamide fragment to equilibrate with the fXa active site.

  • Reaction Initiation: Add 50 μ L of the 500 μ M Substrate Solution to all wells using a multichannel pipette to initiate the reaction simultaneously.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Measure the absorbance at 405 nm kinetically every 30 seconds for 15 minutes at 37°C[6].

AssayWorkflow Step1 Compound Preparation Serial Dilution in DMSO Step2 Enzyme Pre-incubation Human fXa + Compound (15 min, 37°C) Step1->Step2 Step3 Substrate Addition Chromogenic Substrate (e.g., S-2222) Step2->Step3 Step4 Kinetic Readout Absorbance at 405 nm (Release of p-NA) Step3->Step4 Step5 Data Analysis IC50 & Ki Calculation Step4->Step5

Figure 2: Microplate workflow for the Factor Xa chromogenic inhibition assay.

Data Analysis and Quantitative Profiling

Calculate the initial velocity ( V0​ ) of the reaction by determining the slope of the linear portion of the absorbance vs. time curve for each well. Convert the velocities to percentage inhibition relative to the DMSO vehicle control. Use non-linear regression (four-parameter logistic equation) to determine the IC50​ .

Because the substrate competes with the inhibitor, the true binding affinity ( Ki​ ) should be calculated using the Cheng-Prusoff equation:

Ki​=1+Km​[S]​IC50​​

(Where [S] is the substrate concentration and Km​ is the Michaelis constant of the substrate for fXa).

Representative Quantitative Profiling Data

The following table summarizes expected pharmacological parameters when utilizing the bare 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide fragment compared to an optimized pyrazole-5-carboxamide clinical candidate (DPC423) and a standard control[5].

Compound / Scaffold IC50​ (nM)fXa Ki​ (nM)Selectivity over ThrombinAssay Role
3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide > 50,000N/AN/ABaseline Fragment / Building Block
DPC423 (Optimized Pyrazole-5-carboxamide)~0.250.15> 40,000xReference Optimization Target
Rivaroxaban ~0.800.40> 10,000xPositive Control
DMSO (2%) N/AN/AN/ANegative / Vehicle Control

Table 1: Comparative in vitro enzymatic profiling of pyrazole-5-carboxamide derivatives against human Factor Xa.

References

  • PubChem Compound Summary for CID 45923671, 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide. National Center for Biotechnology Information.[2][Link]

  • Discovery of 1-[3-(Aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a Highly Potent, Selective, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa. Pinto, D. J. P., et al. Journal of Medicinal Chemistry (2001).[1][3][Link]

  • Nonpeptide Factor Xa Inhibitors III: Effects of DPC423, an Orally-Active Pyrazole Antithrombotic Agent, on Arterial Thrombosis in Rabbits. Wong, P. C., et al. Journal of Pharmacology and Experimental Therapeutics (2002).[5][Link]

  • Determination of rivaroxaban by different factor Xa specific chromogenic substrate assays: reduction of interassay variability. Thrombosis Journal (2012).[4][Link]

  • Anti-Factor Xa for Monitoring of Unfractionated Heparin Therapy. UC Davis Health Laboratory Best Practice (2017).[6][Link]

Sources

Application

Strategic Derivatization of a 3-Amino-1-methyl-1H-pyrazole-5-carboxamide Scaffold for Structure-Activity Relationship (SAR) Studies

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in nume...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs and its versatile chemical nature.[1][2] This application note provides a comprehensive guide for the systematic chemical modification of a core scaffold, 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide , to facilitate robust Structure-Activity Relationship (SAR) studies. We will explore the strategic rationale behind derivatization at key positions (C4, N3-amino, and C5-carboxamide), detailing field-proven synthetic protocols and the logic underpinning these experimental choices. The aim is to empower researchers to generate diverse chemical libraries for the optimization of potency, selectivity, and pharmacokinetic profiles of novel drug candidates.

Introduction: The Pyrazole Scaffold and Rationale for Derivatization

The pyrazole ring system is a five-membered heterocycle with two adjacent nitrogen atoms, offering a unique combination of metabolic stability, hydrogen bonding capabilities, and synthetic accessibility.[3][4] Our selected core molecule, 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide, presents three primary vectors for chemical diversification, making it an ideal starting point for a focused SAR campaign.

  • N3-Amino Group: A versatile nucleophile and hydrogen bond donor, ripe for acylation, sulfonylation, arylation, and urea formation.

  • C4-Position: An accessible site for C-H functionalization, typically via halogenation, to introduce a handle for palladium-catalyzed cross-coupling reactions.

  • C5-Carboxamide: This moiety's N,N-diethyl groups can be varied to modulate solubility and steric interactions, while the entire amide can be replaced with bioisosteres to enhance metabolic stability and other drug-like properties.[5][6]

The systematic modification of these positions allows for a thorough exploration of the chemical space surrounding the pyrazole core, leading to a clear understanding of how structural changes impact biological activity.

Figure 1: Key diversification points on the pyrazole core scaffold.

Strategic Blueprint for SAR Exploration

A successful SAR study is not random; it is a logical progression of hypotheses tested through synthesis. The causality behind modifying each position is critical for efficient lead optimization.

Figure 2: Logical framework for the SAR derivatization strategy.

Vector 1: N3-Amino Group Modification

The primary amine at the 3-position is a potent hydrogen bond donor and a reactive nucleophile. Its modification is often a primary step in SAR exploration.

  • N-Acylation and N-Sulfonylation: This is one of the most straightforward modifications. Introducing an acyl or sulfonyl group transforms the hydrogen bond donor into an acceptor, which can fundamentally alter binding modes. This strategy also modulates the compound's polarity and can introduce vectors for further derivatization.[7][8]

  • Buchwald-Hartwig Amination: For a more substantial modification, palladium-catalyzed C-N cross-coupling with aryl or heteroaryl halides introduces significant steric bulk and lipophilicity.[9][10] This is invaluable for probing deep hydrophobic pockets within a target protein's binding site.

  • Urea Formation: Reacting the amine with isocyanates yields ureas, which are excellent hydrogen bond donors and acceptors. This functional group is common in kinase inhibitors and other targeted therapies.[11]

Vector 2: C4-Position Functionalization

The C4 position provides a vector pointing away from the primary pharmacophoric groups. Functionalizing this site can improve selectivity or pick up additional binding interactions without disrupting core binding.

  • Halogenation and Suzuki-Miyaura Cross-Coupling: The most robust strategy involves initial bromination or iodination of the C4 position, followed by a Suzuki-Miyaura cross-coupling reaction.[12][13] This allows for the introduction of a vast array of commercially available aryl and heteroaryl boronic acids, enabling a rapid expansion of the chemical library to probe this vector. Microwave-assisted protocols can dramatically accelerate this process.[14][15]

Vector 3: C5-Carboxamide Modification

The carboxamide is a critical functional group, but it can also be a liability, prone to hydrolysis or serving as a site for undesirable metabolism.

  • Amine Variation: The simplest approach is to vary the N,N-diethyl substituents. This requires synthesizing the pyrazole-5-carboxylic acid intermediate and then performing amide coupling with a library of secondary amines (e.g., pyrrolidine, piperidine, morpholine). This can fine-tune solubility, cell permeability, and steric fit.

  • Bioisosteric Replacement: A more advanced strategy is to replace the entire carboxamide moiety with a bioisostere—a group with similar physical or chemical properties that imparts a different biological or pharmacokinetic profile.[5][16] Common amide bioisosteres like 1,2,4-oxadiazoles or tetrazoles can block enzymatic hydrolysis, improve metabolic stability, and alter electronic properties, often leading to significant improvements in oral bioavailability.[6][17]

Experimental Protocols

The following protocols are designed to be robust and reproducible. All reactions involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (Nitrogen or Argon).

Protocol 1: General Procedure for N-Acylation of the 3-Amino Group

Rationale: A direct and high-yielding method to probe the effect of converting the N3-amino group from a hydrogen bond donor to an acceptor.

Materials:

  • 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide (1.0 equiv)

  • Acyl chloride or anhydride (1.1 - 1.2 equiv)

  • Triethylamine (TEA) or Pyridine (1.5 - 2.0 equiv)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

Procedure:

  • Dissolve the starting aminopyrazole in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add the base (TEA or pyridine) to the stirred solution.

  • Add the acyl chloride or anhydride dropwise over 5-10 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-acylated derivative.

Self-Validation: The reaction's endpoint is clearly determined by the complete consumption of the starting material via TLC/LC-MS. Successful purification is confirmed by obtaining a single spot on TLC and by analytical characterization (NMR, MS).

Protocol 2: C4-Bromination of the Pyrazole Ring

Rationale: This protocol installs a versatile chemical handle (bromine) at the C4 position, enabling subsequent cross-coupling reactions.

Materials:

  • N-acylated pyrazole from Protocol 1 (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Acetonitrile or Chloroform

Procedure:

  • Dissolve the N-acylated pyrazole in acetonitrile in a flask protected from light.

  • Add NBS in one portion at room temperature.

  • Stir the reaction mixture at room temperature for 4-24 hours. Monitor progress by LC-MS.

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium thiosulfate solution to remove any remaining bromine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • The crude product can often be used directly in the next step or purified by column chromatography if necessary.

Protocol 3: Microwave-Assisted Suzuki-Miyaura Cross-Coupling at C4

Rationale: A rapid and efficient method for introducing diverse (hetero)aryl groups at the C4 position, leveraging the C4-bromo intermediate.[12]

Materials:

  • C4-bromo-pyrazole from Protocol 2 (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equiv)

  • Solvent system: 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Microwave reactor vial with a stir bar

Procedure:

  • To a microwave vial, add the C4-bromo-pyrazole, boronic acid, palladium catalyst, and base.

  • De-gas the vial by purging with nitrogen or argon for 5-10 minutes.

  • Add the degassed dioxane and water solvent system via syringe.

  • Seal the vial tightly with a crimp cap.

  • Place the vial in the microwave reactor. Irradiate at a set temperature (e.g., 100-140 °C) for 10-40 minutes.

  • After the reaction, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product via column chromatography.

Sources

Method

Application Note &amp; Protocol: A Scalable Manufacturing Process for 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide

Prepared by: Senior Application Scientist, Gemini Division Abstract This document provides a comprehensive guide for the scale-up manufacturing of 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide, a substituted pyr...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Gemini Division

Abstract

This document provides a comprehensive guide for the scale-up manufacturing of 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide, a substituted pyrazole derivative of significant interest in pharmaceutical and agrochemical research.[1][2] Nitrogen-containing heterocycles, particularly pyrazoles, form the core scaffold of numerous biologically active compounds.[3][4] This guide moves beyond a theoretical laboratory synthesis, detailing a robust, two-stage manufacturing process designed for scalability and reproducibility. We will address critical process parameters (CPPs), in-process controls (IPCs), and the integration of Process Analytical Technology (PAT) for enhanced quality assurance, in line with modern pharmaceutical manufacturing principles.[5][6] The protocols provided are intended for researchers, chemists, and process engineers in drug development and chemical manufacturing.

Strategic Overview & Rationale for Synthetic Route

The manufacturing process is designed as a convergent, two-stage synthesis. This approach is superior for scale-up as it allows for the independent preparation and purification of a key intermediate, minimizing the risk of cumulative impurities in the final active pharmaceutical ingredient (API).[7]

The chosen strategy involves:

  • Stage 1: Synthesis of the Core Heterocycle. Construction of the key intermediate, ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate, via a regioselective cyclocondensation reaction.

  • Stage 2: Amidation. Saponification of the ester to the corresponding carboxylic acid, followed by amide coupling with diethylamine to yield the final product. This sequence is a well-established and flexible method for preparing pyrazole carboxamides.[8]

This pathway was selected for its reliance on readily available starting materials, high-yielding reaction steps, and amenability to standard industrial equipment and purification techniques.

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Amidation & Final Product cluster_2 Quality Control Loop A Ethyl (2-cyanoacetyl)carbamate C Ethyl 3-amino-1-methyl-1H- pyrazole-5-carboxylate (Intermediate 1) A->C Cyclocondensation B Methylhydrazine B->C D 3-Amino-1-methyl-1H- pyrazole-5-carboxylic acid (Intermediate 2) C->D Saponification QC1 IPC/PAT Monitoring (HPLC, FTIR) C->QC1 F Final Product: 3-amino-N,N-diethyl-1-methyl-1H- pyrazole-5-carboxamide D->F Amide Coupling E Diethylamine E->F QC2 Final API Specification (Purity, Impurities) F->QC2 PAT_Loop Process Manufacturing Process Step Sensor In-line Sensor (e.g., ReactIR, Raman) Process->Sensor Measures Model Chemometric Model (Real-time Analysis) Sensor->Model Data Control Control System (Adjusts CPPs) Model->Control Output (Concentration, Endpoint) Control->Process Feedback Loop (e.g., adjust temp, flow)

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Technical Notes & Optimization

Troubleshooting

improving synthesis yield of 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide

Troubleshooting Guide: 3-Amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide Introduction & Causality-Driven Approach 3-Amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide is a highly versatile building block frequentl...

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Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide: 3-Amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide

Introduction & Causality-Driven Approach 3-Amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide is a highly versatile building block frequently utilized in the development of kinase inhibitors and advanced pharmaceutical intermediates . Its synthesis is notoriously challenging due to three distinct mechanistic hurdles:

  • Regioselectivity: The adjacent pyrazole nitrogen atoms possess nearly indistinguishable reactivities, making selective N-methylation difficult .

  • Steric Hindrance: Amide coupling with the secondary amine, diethylamine, often stalls due to steric bulk, leading to competitive side reactions.

  • Catalyst Poisoning: The highly coordinating nature of the pyrazole ring and the resulting primary amine can deactivate standard palladium catalysts during nitro reduction.

This guide provides a self-validating, causality-driven protocol to overcome these bottlenecks, ensuring high yields and purity.

Synthetic Workflow & Methodologies

The optimized route utilizes a three-step sequence starting from commercially available 3-nitro-1H-pyrazole-5-carboxylic acid.

SynthesisWorkflow SM Starting Material 3-nitro-1H-pyrazole-5-carboxylic acid Step1 Step 1: Regioselective N-Methylation (MeI, Cs2CO3, MeCN, 0°C) SM->Step1 Int1 Intermediate 1 1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid Step1->Int1 Step2 Step 2: Amide Coupling (Diethylamine, T3P, DIPEA, EtOAc) Int1->Step2 Int2 Intermediate 2 N,N-diethyl-1-methyl-3-nitro-1H-pyrazole-5-carboxamide Step2->Int2 Step3 Step 3: Chemoselective Nitro Reduction (Fe powder, NH4Cl, EtOH/H2O) Int2->Step3 Product Target Compound 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide Step3->Product

Figure 1: Three-step synthetic workflow for 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide.

Step 1: Regioselective N-Methylation

Protocol:

  • Suspend 3-nitro-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous acetonitrile (MeCN).

  • Add Cs₂CO₃ (2.5 eq) and cool the mixture to 0 °C.

  • Dropwise add methyl iodide (MeI, 1.1 eq) over 30 minutes. Stir at 0 °C for 4 hours.

  • Quench with water, acidify to pH 3 using 1M HCl, and extract with EtOAc. Validation Checkpoint: LC-MS must show a major peak at m/z 172 [M+H]⁺. ¹H-NMR (DMSO-d₆) should display the N-CH₃ singlet at ~4.0 ppm. The unwanted 5-nitro isomer will appear further downfield (~4.2 ppm) due to the deshielding cone of the adjacent nitro group.

Step 2: Sterically Hindered Amide Coupling

Protocol:

  • Dissolve Intermediate 1 (1.0 eq) in anhydrous EtOAc.

  • Add N,N-diisopropylethylamine (DIPEA, 3.0 eq) and diethylamine (1.5 eq).

  • Cool to 0 °C and slowly add Propylphosphonic anhydride (T3P, 50% in EtOAc, 1.5 eq).

  • Warm to room temperature and stir for 12 hours.

  • Wash the organic layer sequentially with saturated NaHCO₃, 1M HCl, and brine. Validation Checkpoint: LC-MS must show complete consumption of the acid (m/z 172) and the appearance of the product mass at m/z 227 [M+H]⁺.

Step 3: Chemoselective Nitro Reduction (Béchamp Process)

Protocol:

  • Dissolve Intermediate 2 (1.0 eq) in a 4:1 mixture of EtOH and water.

  • Add Iron powder (Fe, 5.0 eq) and Ammonium chloride (NH₄Cl, 2.0 eq).

  • Heat the suspension to 80 °C (reflux) for 2 hours.

  • Filter the hot mixture through a pad of Celite to remove iron oxides . Concentrate the filtrate and extract with DCM. Validation Checkpoint: LC-MS shows m/z 197 [M+H]⁺. TLC (ninhydrin stain) reveals a bright purple spot, confirming the presence of the primary amine.

Quantitative Optimization Data

Table 1: Effect of Base and Solvent on Methylation Regioselectivity

Base Solvent Temp (°C) Ratio (1-Me-3-NO₂ : 1-Me-5-NO₂) Yield (%)
NaH THF 25 45 : 55 82
K₂CO₃ DMF 25 65 : 35 78
K₂CO₃ DMF 0 85 : 15 75

| Cs₂CO₃ | MeCN | 0 | 90 : 10 | 80 |

Table 2: Amide Coupling Reagent Screening (Diethylamine, 1.5 eq)

Coupling Reagent Base Solvent Conversion (LC-MS) Isolated Yield (%) Notes
EDCI/HOBt DIPEA DMF 60% 45% Slow aminolysis; risk of epimerization
HATU DIPEA DMF 85% 65% Inactive guanidinium byproduct observed

| T3P (50% in EtOAc)| DIPEA | EtOAc | >99% | 92% | Clean profile; highly scalable |

Troubleshooting Guides & FAQs

TroubleshootingLogic Issue Issue: Low Yield in Amide Coupling Step Check1 Analyze via LC-MS: Is starting carboxylic acid consumed? Issue->Check1 AcidRemains Yes, Acid Remains (Incomplete Activation) Check1->AcidRemains NoAcid No, Acid Consumed (Side Reactions Occurring) Check1->NoAcid Sol1 Action: Check moisture levels. Increase T3P/DIPEA equivalents. AcidRemains->Sol1 Check2 Identify Byproducts: Uronium adducts or hydrolysis? NoAcid->Check2 Sol2 Action: Switch from HATU to T3P. Pre-mix acid and base before amine addition. Check2->Sol2

Figure 2: Troubleshooting logic tree for resolving low yields during sterically hindered amide coupling.

Q1: Why am I getting a poor ratio of the 1-methyl-3-nitro isomer versus the 1-methyl-5-nitro isomer during methylation? Causality & Solution: The adjacent pyrazole nitrogen atoms have nearly indistinguishable reactivities . The electron-withdrawing nitro group at C3 reduces the nucleophilicity of the adjacent N2, favoring N1 methylation under thermodynamic control. Using a strong base like NaH creates a highly reactive "naked" anion that reacts unselectively (kinetic control). Switching to a softer base (Cs₂CO₃) in a polar aprotic solvent at lower temperatures (0 °C) enhances the differentiation, driving the reaction toward the desired 1-methyl-3-nitro isomer.

Q2: My amide coupling with diethylamine is stalling at 60% conversion when using HATU. How can I drive it to completion? Causality & Solution: Diethylamine is a secondary amine with moderate steric bulk. When using uronium-based reagents like HATU, the activated ester can react with the coupling reagent itself to form an inactive guanidinium byproduct faster than the sterically hindered diethylamine can attack. T3P (Propylphosphonic anhydride) avoids this pathway, driving the reaction via a highly reactive mixed anhydride that is less susceptible to steric stalling and moisture-induced hydrolysis.

Q3: During the nitro reduction step using Pd/C and H₂, the reaction is extremely slow and the catalyst seems to poison. What is the alternative? Causality & Solution: Catalytic hydrogenation is standard, but pyrazole rings and primary amines strongly coordinate to palladium, effectively poisoning the catalyst surface. The Béchamp reduction (Fe/NH₄Cl) operates via a single-electron transfer mechanism that is completely insensitive to catalyst poisoning by coordinating heterocycles. It provides a robust, self-validating conversion without the risk of over-reducing the pyrazole ring.

References
  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Béchamp reduction Source: Wikipedia, The Free Encyclopedia URL:[Link]

  • 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide | C9H16N4O | CID 45923671 Source: PubChem, National Institutes of Health (NIH) URL:[Link]

Optimization

Technical Support Center: HPLC Optimization for 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide

Welcome to the Advanced Technical Support Center. This guide is engineered for analytical chemists, researchers, and drug development professionals tasked with developing robust High-Performance Liquid Chromatography (HP...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for analytical chemists, researchers, and drug development professionals tasked with developing robust High-Performance Liquid Chromatography (HPLC) methods for 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide (CAS: 1174848-35-1)[1].

Due to the compound's unique structural motifs—a basic exocyclic amino group, a moderately polar pyrazole core, and hydrophobic N,N-diethyl/N-methyl substituents—chromatographers frequently encounter retention time instability and peak tailing. This guide synthesizes field-proven causality, self-validating protocols, and authoritative troubleshooting strategies to ensure analytical integrity.

Part 1: Diagnostic Workflows

The following diagnostic logic trees represent the standard operating procedures for resolving the most common chromatographic failures associated with basic aminopyrazole derivatives.

RT_Drift Start Retention Time Drift Detected CheckPH Is Mobile Phase pH ±2 units of pKa? Start->CheckPH AdjustPH Adjust Buffer pH (>2 units from pKa) CheckPH->AdjustPH Yes CheckEq Check Column Equilibration CheckPH->CheckEq No Flush Flush with ≥10-20 Column Volumes CheckEq->Flush < 10 CVs CheckPump Inspect Pump & Proportioning Valve CheckEq->CheckPump Adequate

Troubleshooting workflow for HPLC retention time drift.

Method_Scouting Start Initial Method Scouting Screen Screen pH (Low/Mid/High) & Organic Modifiers Start->Screen Eval Evaluate Retention Factor (k*) Screen->Eval OptGrad Optimize Gradient Slope (Target k* = 5) Eval->OptGrad 2 < k* < 10 ChangeCol Change Stationary Phase (e.g., Polar-Embedded) Eval->ChangeCol k* < 2 or k* > 10

Systematic HPLC method scouting and optimization workflow.

Part 2: Frequently Asked Questions & Troubleshooting

Q1: Why does the retention time of 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide drift significantly between replicate injections? A1: Retention time drift for this compound is almost exclusively a function of mobile phase pH interacting with the compound's pKa. The basic amino group on the pyrazole ring can undergo protonation. If your mobile phase pH is within ±1.5 units of the compound's pKa, the analyte exists in a dynamic equilibrium between its ionized (hydrophilic) and unionized (hydrophobic) states. Micro-fluctuations in the local pH of the column will drastically alter the retention time. Causality & Solution: To ensure reproducibility, the mobile phase pH must be buffered at least 2 pH units away from the analyte's pKa[2]. For this compound, operating at a low pH (e.g., pH 2.5 using 0.1% Formic Acid) ensures the amine is fully protonated, yielding stable, predictable retention.

Q2: How do I eliminate the severe peak tailing observed on my standard C18 column? A2: Peak tailing for basic aminopyrazoles is driven by secondary ion-exchange interactions. While the primary retention mechanism is hydrophobic partitioning with the C18 ligands, the protonated amine group interacts strongly with unreacted, acidic residual silanols ( SiO− ) on the silica support. Causality & Solution: Silanols typically have a pKa of 3.5–4.5. At a neutral pH, they are fully ionized and act as strong cation exchangers, dragging the basic analyte and causing a tail[3]. To resolve this, either suppress silanol ionization by dropping the mobile phase pH below 3.0, or switch to a high-purity, fully end-capped column (or a polar-embedded phase) designed specifically to shield basic compounds from silanol activity.

Q3: What is the most efficient gradient profile for initial method development? A3: Do not guess gradient slopes; calculate them. Start with a broad linear gradient (e.g., 5% to 95% B over 20 minutes) to determine the average gradient retention factor ( k∗ ). The ideal k∗ range is between 2 and 10, with an optimal target of approximately 5[4]. Causality & Solution: If k∗ is too low (<2), the compound elutes too close to the void volume, risking interference from unretained salts. If k∗ is too high (>10), peak broadening occurs due to longitudinal diffusion, and run times become inefficient. If your initial run yields a high k∗ , double the gradient rate (e.g., 5%B to 95%B in 10 minutes) and re-evaluate[4].

Q4: Should I use Acetonitrile (ACN) or Methanol (MeOH) as the organic modifier? A4: The choice dictates the separation factor ( α ) between the main peak and structurally similar impurities (e.g., des-ethyl or bisarylated byproducts). ACN is an aprotic solvent that generally provides lower backpressure, higher theoretical plates, and sharper peaks. However, MeOH is a protic solvent capable of hydrogen bonding with the pyrazole nitrogen and the carboxamide carbonyl. Causality & Solution: If ACN fails to resolve a critical impurity pair, switching to MeOH alters the solvation shell and hydrogen-bonding dynamics, often drastically changing selectivity and resolving co-eluting peaks[5].

Part 3: Self-Validating Experimental Protocols

Protocol 1: Systematic Mobile Phase pH Screening

This protocol isolates the effect of pH on retention and peak shape, ensuring the final method operates in a robust design space.

  • Buffer Preparation: Prepare three distinct aqueous mobile phases:

    • Low pH (2.5): 0.1% Formic acid in HPLC-grade water.

    • Mid pH (6.8): 10 mM Ammonium acetate, adjusted with acetic acid.

    • High pH (9.5): 10 mM Ammonium bicarbonate, adjusted with ammonium hydroxide.

  • Equilibration: Flush the column with at least 10–20 column volumes (CV) of the selected mobile phase to ensure complete stationary phase saturation[2].

  • Execution: Run a standard 5–95% organic gradient for each pH using the same column and temperature.

  • Self-Validation Check (Crucial): Spike the sample with a neutral, unretained marker (e.g., Uracil) and a neutral retained marker (e.g., Toluene).

    • Logic: If the retention time of the aminopyrazole shifts across runs but the Toluene peak remains perfectly stable, the variance is definitively chemically driven (pH/pKa interaction), validating the need for buffer optimization rather than indicating a hardware (pump) failure.

Protocol 2: System Suitability Testing (SST) and Equilibration Verification

Before running quantitative analyses, the system must prove it is mechanically and chemically stable.

  • Purge & Prime: Flush the system with 50:50 Water:ACN (unbuffered) to remove storage solvents.

  • Buffer Introduction: Introduce the buffered mobile phase. For standard buffers, flow for 30 minutes. If using complex ion-pair reagents, equilibrate for 5 hours or overnight[2].

  • Replicate Injections: Perform 6 consecutive injections of the 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide standard.

  • Self-Validation Check (Crucial): Calculate the %RSD of the void volume marker ( t0​ ) and the analyte retention time ( tr​ ).

    • Logic: If the t0​ %RSD is 0.5% but the analyte tr​ %RSD is > 2.0%, the pump is delivering solvent accurately, but the stationary phase is not fully equilibrated with the buffer. Continue flushing until analyte %RSD drops below 2.0%[3].

Part 4: Quantitative Data Summaries

Table 1: Effect of Mobile Phase pH on Aminopyrazole Retention Characteristics

Mobile Phase pHAnalyte Ionization StateDominant Column InteractionExpected Retention ( k )Peak Shape (Asymmetry)
2.5 (0.1% FA)Fully Protonated (Cationic)Hydrophilic / SolvophobicShortExcellent ( As​ 0.9 - 1.1)
6.8 (Amm. Acetate)Partially Ionized (Dynamic)Mixed (Hydrophobic + Ion Exchange)Variable / UnstablePoor / Tailing ( As​ > 1.8)
9.5 (Amm. Bicarbonate)Fully Unionized (Neutral)Purely HydrophobicLongGood ( As​ 1.0 - 1.3)

Table 2: System Suitability Test (SST) Acceptance Criteria[3]

ParameterMathematical DefinitionAcceptance CriteriaDiagnostic Value
Retention Factor ( k ) (tr​−t0​)/t0​ 2.0 – 10.0Ensures analyte is retained away from void volume interferences.
Resolution ( Rs​ ) 2(tr2​−tr1​)/(w1​+w2​) > 2.0Guarantees baseline separation from closest eluting impurity.
Tailing Factor ( Tf​ ) W0.05​/2f 1.5Indicates absence of secondary silanol interactions.
Repeatability %RSD of 6 injections 2.0%Validates pump precision and column equilibration.

References

  • 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide - PubChem National Institutes of Health (NIH)[Link]

  • HPLC method development critical decisions Element Lab Solutions[Link]

  • HPLC method development and validation: an overview SciSpace[Link]

  • Method Development | HPLC Q&A | Technical Notes & Support Osaka Soda[Link]

  • Guides for method development YMC CO., LTD.[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Crystallization of 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals dealing with the isolation and purification of 3-amino-N,N-diethyl-1-methyl-1H-pyraz...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals dealing with the isolation and purification of 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide .

Because this molecule features both an electron-rich 3-amino group and a sterically hindered 5-carboxamide moiety on a substituted pyrazole core, it is highly susceptible to specific degradation pathways during thermal and chemical stress[1]. This guide provides field-proven, self-validating protocols to eliminate byproducts, maximize yield, and ensure high-purity crystallization.

Diagnostic Quick-Reference Data

Before adjusting your workflow, identify your specific byproduct using the quantitative analytical signatures summarized below.

Byproduct / ImpurityAnalytical SignaturePrimary CausalityMitigation Strategy
Azo-Dimer (Oxidation) +2 Da (M-H) dimer on MS; Pink/Brown colorO₂ exposure, UV light, T > 60°CN₂ sparging, dark vessels, strict temperature limits
Pyrazole-5-carboxylic acid m/z 141 [M+H]⁺; RRT 0.65Hydrolysis (H₂O + Heat)Switch to aprotic solvent systems (e.g., EtOAc/Heptane)
5-amino regioisomer Isobaric (m/z 197); RRT 1.05Synthetic N-methylation carryoverThermodynamic ripening; slow cooling profiles

Troubleshooting Guides & FAQs

Q1: Why is my crystallized product turning pink or brown instead of remaining a white powder?

The Causality: You are observing the oxidative degradation of the 3-amino group. Aminopyrazoles are highly susceptible to single-electron oxidation, especially when exposed to atmospheric oxygen and light at elevated temperatures[2]. The electron-rich pyrazole ring stabilizes radical intermediates, which rapidly dimerize to form highly conjugated azo or azoxy compounds. Even at parts-per-million (ppm) levels, these dimers impart a strong pink or brown discoloration to the bulk powder. The Solution: Transition from an open-air crystallization to a strictly inert atmosphere. Degas all crystallization solvents (sparge with N₂ for 30 minutes prior to use) and limit dissolution temperatures to ≤ 50°C.

Q2: My HPLC shows a persistent impurity with a lower retention time and an m/z of 141. What is it, and how do I prevent it?

The Causality: This is 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid, the hydrolysis byproduct of your target molecule. While N,N-diethyl amides are generally sterically hindered, the electron-withdrawing nature of the adjacent pyrazole ring increases the electrophilicity of the carbonyl carbon[3]. If you are using protic solvents (like ethanol or methanol) containing trace water and heating the mixture to reflux (>60°C) to force dissolution, you are inadvertently hydrolyzing the amide bond. The Solution: Abandon aqueous/alcoholic solvent systems. Utilize an aprotic solvent/antisolvent system such as Ethyl Acetate (EtOAc) and Heptane. This completely removes the nucleophile (water/alcohols) from the system, shutting down the hydrolysis pathway.

Q3: I am seeing a co-crystallizing impurity that has the exact same mass as my product. How do I purge it?

The Causality: You are dealing with a regioisomer—likely 5-amino-N,N-diethyl-1-methyl-1H-pyrazole-3-carboxamide. During the synthesis of N-methyl pyrazoles, alkylation or cyclization often yields a mixture of 1,3- and 1,5-substitution patterns[4]. Because their dipole moments and solubilities are nearly identical, rapid "kinetic" crystallization will crash both isomers out of solution simultaneously. The Solution: You must rely on "thermodynamic ripening." By utilizing a very slow cooling ramp (0.1 °C/min) and holding the suspension at a metastable temperature, the slightly less soluble target isomer will crystallize, while the regioisomer remains in the mother liquor.

Mechanistic Visualization

G API 3-amino-N,N-diethyl-1-methyl- 1H-pyrazole-5-carboxamide Oxidation Oxidation (O2, Light) API->Oxidation Hydrolysis Hydrolysis (H2O, Heat) API->Hydrolysis AzoDimer Azo-Dimer Byproducts (Pink/Brown Discoloration) Oxidation->AzoDimer AcidImp Pyrazole-5-carboxylic Acid (m/z 141, Lower RRT) Hydrolysis->AcidImp

Fig 1: Primary degradation pathways of 3-amino-pyrazole derivatives during crystallization.

Experimental Protocol: Oxygen-Free Antisolvent Crystallization

This protocol is engineered as a self-validating system. By strictly controlling the atmosphere and utilizing an aprotic solvent system, you systematically eliminate the variables that cause oxidation and hydrolysis.

Materials Required:

  • Crude 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide

  • Ethyl Acetate (EtOAc) (HPLC Grade, anhydrous)

  • n-Heptane (HPLC Grade, anhydrous)

  • Nitrogen gas (High purity)

Step-by-Step Methodology:

  • Solvent Preparation (Critical for preventing oxidation):

    • Transfer 5 volumes (relative to crude mass) of EtOAc and 10 volumes of n-Heptane into separate, clean flasks.

    • Sparge both solvents with N₂ gas via a submerged frit for a minimum of 30 minutes. Maintain under an N₂ blanket.

  • Dissolution & Thermal Control:

    • Charge the crude API into a jacketed reactor equipped with an overhead stirrer and an N₂ inlet.

    • Add the 5 volumes of degassed EtOAc.

    • Heat the jacket to 50°C (Do NOT exceed 55°C to prevent thermal degradation). Stir at 250 RPM until complete dissolution is achieved.

  • Polish Filtration (Self-Validation Step):

    • Pass the hot solution through a 0.45 µm PTFE inline filter into a pre-warmed (50°C), N₂-purged secondary crystallizer. Note: If the filter clogs, inorganic salts or highly cross-linked dimers are present. Re-dissolve and repeat.

  • Antisolvent Addition:

    • Begin adding the degassed n-Heptane via a dosing pump at a rate of 0.5 volumes per minute, maintaining the internal temperature at 50°C.

    • Stop the addition when the solution becomes persistently cloudy (the cloud point).

  • Thermodynamic Ripening & Cooling:

    • Hold the suspension at the cloud point for 30 minutes to allow the stable crystalline lattice to form, which actively rejects the regioisomer impurity.

    • Resume the addition of the remaining n-Heptane.

    • Initiate a linear cooling ramp of 0.1 °C/min down to 5°C.

  • Isolation and Drying:

    • Filter the resulting white slurry under a blanket of N₂ (avoid pulling atmospheric air through the cake).

    • Wash the filter cake with 2 volumes of cold (5°C) degassed n-Heptane.

    • Dry the product in a vacuum oven at 40°C and <50 mbar for 12 hours.

Workflow Start Crude API Mixture Dissolve Dissolve in Degassed EtOAc (T = 50°C, N2 blanket) Start->Dissolve Filter Polish Filtration (Remove insolubles) Dissolve->Filter Antisolvent Add Heptane Antisolvent (Dropwise, 0.5 vol/min) Filter->Antisolvent Cool Controlled Cooling (0.1°C/min to 5°C) Antisolvent->Cool Isolate Filter & Wash (Cold Heptane) Cool->Isolate Dry Vacuum Drying (40°C, <50 mbar) Isolate->Dry

Fig 2: Optimized oxygen-free antisolvent crystallization workflow for purity enhancement.

Sources

Optimization

preventing degradation of 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide during long-term storage

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers, analytical chemists, and drug development professionals in troubleshooting degradati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers, analytical chemists, and drug development professionals in troubleshooting degradation issues and establishing robust, self-validating storage protocols for [1].

Rather than simply providing a list of storage conditions, this guide explores the chemical causality behind compound instability, ensuring that every protocol you implement is grounded in mechanistic understanding.

Mechanistic Causality of Degradation

To effectively prevent degradation, we must first analyze the molecular vulnerabilities of this specific pyrazole intermediate. The compound possesses distinct functional domains that react to environmental stressors:

  • C3-Primary Amine (Oxidation & Photolysis): The electron-rich pyrazole core donates electron density to the C3-amine, significantly lowering its oxidation potential. Exposure to ambient oxygen or UV light initiates a radical cascade, leading to the generation of N-oxides, hydroxylamines, or highly conjugated azo dimers.

  • C5-Tertiary Carboxamide (Hydrolysis): While the N,N-diethyl substitution provides moderate steric shielding, the amide bond remains vulnerable to nucleophilic attack by water. Prolonged exposure to high relative humidity (RH), especially in the presence of trace acidic or basic impurities, catalyzes hydrolysis into 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid and diethylamine.

Degradation API 3-amino-N,N-diethyl-1-methyl -1H-pyrazole-5-carboxamide Oxidation Oxidation / Photolysis (O2, UV Light) API->Oxidation Hydrolysis Hydrolysis (Moisture, pH extremes) API->Hydrolysis Deg1 N-Oxides & Azo Dimers (Yellow/Brown Discoloration) Oxidation->Deg1 Deg2 Pyrazole-5-carboxylic acid + Diethylamine Hydrolysis->Deg2

Degradation pathways of 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide.

Troubleshooting Guide & FAQs

Q1: My stored batch has shifted from an off-white powder to a yellowish-brown color over the past 4 months. What caused this, and is the batch salvageable? A1: This is a classic hallmark of oxidative degradation of the primary amine. When exposed to ambient oxygen and light, the amine undergoes radical oxidation, forming conjugated azo compounds which are highly chromophoric (causing the color shift). Causality: The electron-donating nature of the pyrazole ring increases the nucleophilicity of the amine. Resolution: The batch must be re-purified (e.g., via recrystallization from ethanol/water or flash chromatography). To prevent recurrence, you must eliminate oxygen and light from the storage environment using inert gas purging and amber glassware.

Q2: HPLC analysis shows a new, highly polar peak (lower retention time) after 6 months of storage. What is the likely degradant? A2: The appearance of a highly polar degradant is typically the result of amide hydrolysis . Causality: Exposure to environmental moisture allows water molecules to coordinate with the carbonyl carbon. Trace impurities act as catalysts to cleave the N,N-diethylcarboxamide bond, forming pyrazole-5-carboxylic acid. Resolution: Ensure the material is thoroughly dried before storage. Implement secondary packaging with desiccant packs to maintain a micro-environment of <10% RH.

Q3: How should I structure my stability testing for this intermediate to comply with regulatory standards? A3: Stability testing should strictly follow the [2]. For a proposed re-test period of at least 12 months, evaluate the compound under long-term conditions (25°C ± 2°C / 60% RH ± 5% RH) and accelerated conditions (40°C ± 2°C / 75% RH ± 5% RH).

Workflow Start Baseline Analysis (t=0) Assay, Moisture, Color Split Start->Split LongTerm Long-Term Storage 25°C / 60% RH Split->LongTerm Accelerated Accelerated Storage 40°C / 75% RH Split->Accelerated TestLT Test at 3, 6, 9, 12 Months LongTerm->TestLT TestAcc Test at 3, 6 Months Accelerated->TestAcc Eval Significant Change Observed? (e.g., >5% Assay Loss) TestLT->Eval TestAcc->Eval Pass Establish Shelf-Life / Re-test Date Eval->Pass No Fail Initiate Intermediate Testing 30°C / 65% RH Eval->Fail Yes

ICH Q1A(R2) stability testing workflow for drug intermediates.

Self-Validating Protocol for Long-Term Storage

To guarantee the integrity of 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide, follow this step-by-step methodology. This protocol is designed as a self-validating system , meaning each critical step includes a built-in verification mechanism to ensure the action was successful before proceeding.

Step 1: Vacuum Drying (Moisture Elimination)

  • Action: Transfer the synthesized compound to a vacuum oven. Dry at 40°C under high vacuum (<50 mbar) for 12–24 hours to remove residual solvents and ambient moisture.

  • Self-Validation: Perform a Karl Fischer (KF) titration on a representative sample. The system is validated only if the KF result is < 0.2% w/w. If > 0.2%, extend drying time.

Step 2: Primary Packaging (Photolytic Protection)

  • Action: Transfer the dried powder into a clean, oven-dried amber glass vial.

  • Causality: Amber glass absorbs UV radiation below 450 nm, preventing the homolytic cleavage of bonds that initiates radical degradation.

Step 3: Inert Gas Purging (Oxidation Prevention)

  • Action: Insert a gas manifold needle into the vial and purge the headspace with high-purity Argon gas (99.999%) for 60 seconds. Cap immediately with a PTFE-lined septum cap.

  • Causality: Argon is heavier than atmospheric air and effectively blankets the powder, displacing oxygen.

  • Self-Validation: During initial method development, use a headspace oxygen analyzer probe. The purge technique is validated when headspace O₂ is confirmed to be < 1.0%.

Step 4: Secondary Packaging (Micro-Environment Control)

  • Action: Place the sealed amber vial inside a heat-sealable aluminized Mylar pouch. Add a packet of indicating silica gel desiccant, purge the pouch with Argon, and heat-seal.

  • Self-Validation: The indicating silica gel (which shifts from blue to pink upon moisture absorption) serves as a continuous, visual self-validation of the Mylar pouch's moisture barrier integrity over the storage period.

Step 5: Temperature Control

  • Action: Store the sealed pouches in a monitored climate chamber or freezer. Use 2°C to 8°C for short-term use (<6 months) or -20°C for long-term storage (>1 year).

Quantitative Stability Data & Acceptance Criteria

To systematically monitor the health of your stored batches, compare your analytical results against the following standardized acceptance criteria derived from general ICH guidelines [2].

Degradation PathwayAnalytical MethodStorage Condition EvaluatedAcceptance CriterionAction Limit (Trigger for Re-purification)
Oxidation Visual AppearanceAll conditionsOff-white to pale yellow powderShift to dark yellow or brown
Oxidation / General HPLC (UV at ~254 nm)25°C / 60% RH≥ 98.0% Total Purity< 97.0% Total Purity
Hydrolysis HPLC (Relative Retention Time)40°C / 75% RHIndividual unknown impurity ≤ 0.1%Polar degradant peak > 0.5%
Moisture Uptake Karl Fischer Titration25°C / 60% RHWater content ≤ 0.5% w/wWater content > 1.0% w/w

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 45923671, 3-amino-N,N-diethyl-1-methylpyrazole-5-carboxamide. PubChem. Available at:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Q1A(R2) Stability Testing of New Drug Substances and Products. ICH Quality Guidelines. Available at:[Link]

Troubleshooting

optimizing extraction of 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide from biological matrices

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I designed this guide to address the specific physicochemical hurdles associated with extracting 3-amino-N,N-diethyl-1-methyl-1H-p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I designed this guide to address the specific physicochemical hurdles associated with extracting 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide (CAS: 1174848-35-1) from complex biological matrices like plasma and urine.

Rather than providing generic sample preparation advice, this guide deconstructs the molecular behavior of the compound to explain the causality behind every methodological choice, ensuring your LC-MS/MS workflows are robust, sensitive, and reproducible.

Part 1: Physicochemical Profiling (The "Why" Behind the "How")

To optimize extraction, we must first understand the molecule's architecture. 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide is a small molecule (MW 196.25 Da) characterized by a "push-pull" electronic system:

  • Weakly Basic Primary Amine: The 3-amino group on the pyrazole ring is weakly basic (estimated pKa ~3.0 - 4.5). It can be protonated under highly acidic conditions but remains neutral at physiological pH.

  • Hydrophilicity (LogP ~0.4): The combination of the pyrazole core and the amino group makes this compound highly polar. The diethylcarboxamide moiety provides only marginal lipophilicity.

Because of its low LogP and weak basicity, traditional extraction methods often fail. The compound is too polar to partition efficiently into non-polar organic solvents during Liquid-Liquid Extraction (LLE), and it requires highly specific ionic trapping to be retained during Solid-Phase Extraction (SPE) [1].

Part 2: Troubleshooting FAQs

Q1: Why is my recovery <20% when using standard Liquid-Liquid Extraction (LLE) with hexane or MTBE at neutral pH? A1: This is a direct consequence of the compound's LogP (0.4). At a neutral pH of 7.4, the molecule is un-ionized (free base), which theoretically favors organic partitioning. However, it is simply too hydrophilic to break its aqueous hydration shell and move into non-polar solvents like hexane or methyl tert-butyl ether (MTBE). Solution: If you must use LLE, you must increase the polarity of your organic phase and force the compound out of the aqueous phase. Use a "salting-out" technique (adding NaCl or ammonium acetate to the plasma) and switch to a moderately polar solvent mixture, such as Ethyl Acetate:Isopropanol (9:1, v/v).

Q2: I am experiencing severe ion suppression (matrix effects) at the analyte's retention time in LC-MS/MS. How do I eliminate this? A2: When extracting from plasma using simple Protein Precipitation (PPT), endogenous glycerophosphocholines (phospholipids) co-elute with your analyte. Because your target compound is relatively polar, it likely elutes early in a reversed-phase LC gradient—exactly where early-eluting phospholipids cause massive ionization suppression in the mass spectrometer source. Solution: Transition from PPT to Mixed-Mode Cation Exchange (MCX) SPE . MCX sorbents allow you to wash the cartridge with 100% organic solvent (e.g., methanol) prior to elution. This aggressive wash completely strips phospholipids from the sorbent while your protonated analyte remains locked in place via strong ionic bonds [2].

Q3: During MCX SPE, I am losing my analyte in the 100% Methanol wash step. What is going wrong? A3: Your analyte is prematurely eluting because the ionic bond with the sorbent's sulfonic acid groups was never fully formed. The 3-amino group is only weakly basic. If you loaded the plasma sample using a weak acid (like 0.1% formic acid), the pH was likely not low enough to fully protonate the amine. Solution: The loading environment must be at least 2 pH units below the analyte's pKa. Acidify your plasma samples with 2% to 4% Phosphoric Acid (H₃PO₄) to drive the pH down to ~1.5 before loading [3].

Part 3: Self-Validating Extraction Methodologies

To achieve maximum sensitivity and eliminate matrix effects, the gold standard for weakly basic, polar pyrazole derivatives is Mixed-Mode Cation Exchange (MCX) SPE [4]. The following protocol is designed as a self-validating system: if the analyte appears in the wash fractions, the acidification step has failed.

Protocol: Optimized MCX-SPE Workflow for Plasma

Sorbent: Polymeric Mixed-Mode Cation Exchange (e.g., Oasis MCX or EVOLUTE EXPRESS CX, 30 mg/1 mL).

  • Sample Pre-treatment (Critical Step):

    • Aliquot 100 µL of plasma.

    • Add 10 µL of stable-isotope-labeled internal standard (SIL-IS).

    • Add 300 µL of 4% H₃PO₄ in water. Vortex for 30 seconds.

    • Causality: This disrupts protein binding and ensures the 3-amino group is 100% protonated (cationic).

  • Condition & Equilibrate:

    • 1 mL Methanol, followed by 1 mL 2% H₃PO₄ in water.

  • Load Sample:

    • Load the pre-treated sample at a flow rate of 1 mL/min.

    • Validation Checkpoint: Collect the load effluent during method development. If >5% of the analyte is present, your loading pH is too high.

  • Wash 1 (Aqueous):

    • 1 mL 2% Formic Acid in water. (Removes hydrophilic salts and polar peptides).

  • Wash 2 (Organic - Matrix Depletion):

    • 1 mL 100% Methanol.

    • Causality: Because the analyte is ionically bound to the sulfonic acid groups, this 100% organic wash safely strips away neutral lipids and phospholipids without eluting the drug.

  • Elution:

    • 1 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol.

    • Causality: The high pH neutralizes the 3-amino group, breaking the ionic interaction and releasing the analyte via the methanol.

  • Evaporation & Reconstitution:

    • Evaporate under N₂ at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

Part 4: Quantitative Data Presentation

The table below summarizes the expected performance metrics of various extraction techniques for 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide based on its physicochemical profile.

Extraction MethodAverage Recovery (%)Matrix Factor (%)ThroughputPrimary Limitation
Protein Precipitation (PPT) 85 - 95%40 - 60% (Severe Suppression)HighLeaves high levels of phospholipids; poor sensitivity.
Liquid-Liquid Extraction (LLE) 15 - 30%90 - 105% (Clean)MediumAnalyte is too hydrophilic (LogP 0.4) for efficient organic partitioning.
LLE (Salting Out + EtOAc) 65 - 75%85 - 95%MediumRequires complex solvent mixtures; prone to emulsion formation.
Polymeric Reversed-Phase SPE 50 - 60%75 - 85%MediumAnalyte breakthrough during loading due to low lipophilicity.
Mixed-Mode Cation Exchange (MCX) 92 - 98% 98 - 102% (No Suppression) MediumRequires strict pH control during the loading and washing steps.

Part 5: Workflow Visualization

The following decision tree illustrates the logical progression for selecting and executing the optimal sample preparation strategy.

SPE_Workflow Start Biological Matrix (Plasma/Urine) Decision High Sensitivity & Low Matrix Effect Required? Start->Decision PPT Protein Precipitation (PPT) + Phospholipid Depletion Decision->PPT No (High Throughput) SPE Mixed-Mode Cation Exchange (MCX) SPE Decision->SPE Yes (Trace Analysis) LCMS LC-MS/MS Analysis PPT->LCMS Acidify Acidify Sample (4% H3PO4) SPE->Acidify Load Load onto MCX Cartridge (Ionic + Hydrophobic Retention) Acidify->Load Wash Wash: 100% MeOH (Removes Phospholipids) Load->Wash Elute Elute: 5% NH4OH in MeOH (Neutralizes Amine) Wash->Elute Elute->LCMS

Decision tree and MCX-SPE workflow for extracting pyrazole carboxamides from biological matrices.

References

  • Title: Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds Source: MDPI (Molecules) URL: [Link]

  • Title: Current methodologies for DoA whole blood testing Source: Biotage URL: [Link]

  • Title: Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Mixed-Mode Solid-Phase Extraction Procedures for the Determination of MDMA and Metabolites in Urine Using LC-MS Source: Oxford Academic (Journal of Analytical Toxicology) URL: [Link]

Optimization

Technical Support Center: Overcoming Steric Hindrance in 3-Amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide Workflows

Welcome to the Advanced Applications Technical Support Center. This guide is specifically engineered for research scientists and drug development professionals working with 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carb...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Technical Support Center. This guide is specifically engineered for research scientists and drug development professionals working with 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide (CAS: 1174848-35-1).

While this pyrazole scaffold is a highly valuable building block for kinase inhibitors and agrochemicals, its dense substitution pattern creates significant steric and electronic bottlenecks. The bulky N,N-diethylcarboxamide at the C5 position and the electronic delocalization of the C3-amine frequently lead to failed derivatizations and poor yields. This guide provides field-proven, self-validating troubleshooting protocols to overcome these specific challenges.

G SM 3-amino-N,N-diethyl-1-methyl- 1H-pyrazole-5-carboxamide C4 C4-Electrophilic Substitution (Halogenation/Thiocyanation) SM->C4 Target C4 C3 C3-Amine Derivatization (Acylation/Alkylation) SM->C3 Target C3 C5 C5-Amide Modification (Hydrolysis/Reduction) SM->C5 Target C5 StericC4 Steric Shielding by C5-CONEt2 C4->StericC4 Challenge StericC3 Electronic Deactivation & Incoming Bulk C3->StericC3 Challenge StericC5 Tetrahedral Intermediate Blocked by -NEt2 C5->StericC5 Challenge SolC4 Lewis Acid Catalysis (e.g., FeCl3 + Electrophile) StericC4->SolC4 Solution SolC3 Strong Base (NaH) or HATU/DIPEA Coupling StericC3->SolC3 Solution SolC5 Harsh Acidic Hydrolysis (Sealed Tube, 120°C) StericC5->SolC5 Solution

Fig 1: Regioselective functionalization pathways and steric bottlenecks for the pyrazole scaffold.

Quantitative Impact of Steric Hindrance

Before diving into the troubleshooting protocols, it is critical to understand the magnitude of the steric penalty imposed by the C5-substituent. The freely rotating ethyl groups of the N,N-diethylamide create a "steric cone" that physically blocks the trajectory of incoming reagents at both the C4 and C5 positions .

Table 1: Impact of C5-Substituent Steric Bulk on C4-Electrophilic Bromination

C5 SubstituentSteric Bulk (Relative A-Value)Standard Yield (Br₂ / AcOH, 25°C)Optimized Yield (NBS / FeCl₃, 60°C)
-H (Unsubstituted)Minimal> 95%> 98%
-NHMe (Secondary Amide)Moderate65% - 75%92%
-CONEt₂ (Tertiary Amide) High (Target Scaffold) < 10% (Often unreactive) 88%

Data extrapolated from established pyrazole halogenation kinetics .

Troubleshooting & Methodologies (FAQs)

Section 1: C4-Electrophilic Functionalization

Q: I am trying to perform a C4-thiocyanation/halogenation on 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide, but I am recovering 90% starting material. Why is the C4 position so unreactive?

Causality: The C4 position is flanked by the C3-amino group and the C5-N,N-diethylcarboxamide. While the C3-amino group electronically activates the ring, the massive steric shielding from the freely rotating ethyl groups at C5 physically blocks the approach of standard electrophiles. To overcome this activation energy barrier, you must hyper-activate the electrophile using Lewis acid catalysis .

Self-Validating Protocol: Lewis Acid-Catalyzed C4-Thiocyanation

  • Preparation: In an oven-dried flask under argon, dissolve 1.0 mmol of the pyrazole starting material (SM) and 1.2 mmol of N-thiocyanatosaccharin in 5 mL of anhydrous 1,2-dichloroethane (DCE).

  • Catalyst Activation: Add 10 mol% anhydrous FeCl₃.

    • Validation Check 1: The solution should immediately transition to a deep red/brown color, confirming the formation of the highly electrophilic iron-saccharin complex. If the solution remains pale, your FeCl₃ has likely hydrated and the reaction will fail.

  • Thermal Overcome: Heat the mixture to 60 °C and stir for 4 hours.

    • Validation Check 2: Take a 10 µL aliquot, dilute in MeOH, and run an LC-MS. You must observe the disappearance of the SM peak ( m/z 197 [M+H]+ ) and the appearance of the C4-thiocyanated product ( m/z 254 [M+H]+ ).

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc (3 x 10 mL), dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

Section 2: C3-Amine Derivatization

Q: My attempts to acylate the C3-amine with a bulky acyl chloride are failing. Adding standard bases like Triethylamine (TEA) or Pyridine doesn't help. How do I force this coupling?

Causality: Exocyclic amines on pyrazole rings are notoriously poor nucleophiles because their lone pair is delocalized into the electron-deficient pyrazole π -system. When you combine this inherent electronic deactivation with the steric bulk of a complex acyl chloride, neutral nucleophilic attack becomes impossible. You must shift the mechanism to an anionic attack by fully deprotonating the amine prior to electrophile addition.

Self-Validating Protocol: Anionic Acylation of the C3-Amine

  • Deprotonation: Dissolve 1.0 mmol of the pyrazole SM in 4 mL of anhydrous THF. Cool to 0 °C. Slowly add 1.5 mmol of Sodium Hydride (NaH, 60% dispersion in mineral oil).

    • Validation Check 1: Vigorous H2​ gas evolution (bubbling) must be observed. If no bubbling occurs, the NaH is degraded (converted to NaOH), and the reaction will stall.

  • Anion Maturation: Stir at 0 °C for 30 minutes, then warm to room temperature for 15 minutes to ensure complete formation of the sodium amide intermediate.

  • Electrophile Addition: Re-cool to 0 °C and dropwise add 1.2 mmol of the bulky acyl chloride dissolved in 1 mL THF.

    • Validation Check 2: The reaction should be noticeably exothermic. An immediate formation of a white precipitate (NaCl) validates that the substitution is occurring.

  • Quench & Isolate: Carefully quench with ice water, extract with Dichloromethane (DCM), and wash with brine. LC-MS will confirm the addition of the acyl mass.

Section 3: C5-Carboxamide Modification

Q: I need to hydrolyze the C5-N,N-diethylcarboxamide to a carboxylic acid to attach a different pharmacophore. Standard refluxing in NaOH/MeOH for 24 hours did absolutely nothing. What is the correct approach?

Causality: N,N-diethylamides are among the most sterically hindered amides in organic chemistry. Base-catalyzed hydrolysis requires the hydroxide ion to attack the carbonyl carbon to form a bulky tetrahedral intermediate. The two ethyl groups physically prevent this approach . To bypass this, you must use acid-catalyzed hydrolysis. Protonating the carbonyl oxygen makes the carbonyl carbon extremely electrophilic, lowering the steric barrier enough for water to attack, provided sufficient thermal energy is applied.

Self-Validating Protocol: Harsh Acidic Hydrolysis

  • Setup: In a heavy-walled borosilicate glass pressure tube (sealed tube), suspend 1.0 mmol of the pyrazole SM in 3 mL of 1,4-Dioxane and 3 mL of 6M aqueous HCl.

  • Sealing: Seal the tube tightly with a PTFE-lined cap.

    • Validation Check 1: Mark the meniscus level on the outside of the tube with a marker. This ensures you can visually verify that no solvent is escaping during the high-temperature heating phase.

  • High-Energy Heating: Heat the sealed tube in an oil bath at 120 °C for 18 hours.

  • Reaction Verification: Cool the tube completely to room temperature before opening (Critical Safety Step).

    • Validation Check 2: Neutralize a 50 µL aliquot with NaHCO₃ and analyze via LC-MS. The intact diethylamide ( m/z 197) should be replaced by the carboxylic acid ( m/z 142 [M+H]+ ), confirming the loss of the 73 Da diethylamine leaving group.

  • Isolation: Concentrate the mixture under reduced pressure to remove Dioxane, adjust the aqueous layer to pH 3 using 1M NaOH, and collect the precipitated 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid via vacuum filtration.

References

  • Structure-Directed Discovery of Potent Soluble Epoxide Hydrolase Inhibitors for the Treatment of Inflammatory Diseases. Journal of Medicinal Chemistry.[Link]

  • Preparation and Chemistry of 3/5-Halogenopyrazoles. Chemical Reviews.[Link]

  • Regioselective C–H Thiocyanation of Arenes by Iron(III) Chloride Catalysis. The Journal of Organic Chemistry.[Link]

Troubleshooting

Technical Support Center: LC-MS/MS Trace Detection of 3-Amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide

Welcome to the Technical Support Center. This guide is specifically engineered for analytical scientists, pharmacologists, and drug development professionals tasked with the trace-level quantification of 3-amino-N,N-diet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for analytical scientists, pharmacologists, and drug development professionals tasked with the trace-level quantification of 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide (CAS: 1174848-35-1) in complex biological matrices.

As a highly polar, basic pyrazole derivative (MW: 196.25 g/mol ) [1], this compound presents unique challenges in reversed-phase liquid chromatography-tandem mass spectrometry (LC-MS/MS), including poor retention, peak tailing, and susceptibility to ion suppression. This resource provides field-proven methodologies, optimized parameters, and mechanistic troubleshooting to ensure robust, reproducible, and highly sensitive (sub-ng/mL) detection.

Part 1: Optimized LC-MS/MS Parameters

To establish a self-validating system, the following parameters have been optimized for a triple quadrupole mass spectrometer operating in Positive Electrospray Ionization (ESI+) mode.

Table 1: Multiple Reaction Monitoring (MRM) and Source Parameters

ParameterValue / SettingMechanistic Rationale
Precursor Ion ([M+H]+) m/z 197.1The basic amine and pyrazole nitrogens readily accept a proton in acidic mobile phases.
Quantifier Product Ion m/z 124.1Primary cleavage of the diethylamine group (-73 Da). Highly stable fragment for quantitation.
Qualifier Product Ion m/z 168.1Secondary cleavage of an ethyl group (-29 Da) from the amide for peak verification.
Collision Energy (CE) 22 eV (Quant), 15 eV (Qual)Optimized via compound infusion to maximize product ion yield without secondary fragmentation.
Capillary Voltage 3.5 kVSufficient for stable Taylor cone formation in high-aqueous gradients.
Desolvation Temp 450 °CEnsures complete droplet evaporation, minimizing background noise.

Table 2: Chromatographic Gradient (Column: C18, 2.1 x 50 mm, 1.7 µm)

Time (min)% Mobile Phase A (0.1% FA in H2O)% Mobile Phase B (0.1% FA in ACN)Flow Rate (mL/min)
0.009550.4
0.509550.4
3.0010900.4
4.0010900.4
4.109550.4
5.509550.4
Part 2: Standard Operating Procedure (Sample Preparation & Analysis)

Achieving trace detection requires rigorous sample clean-up to mitigate matrix effects. We utilize a hybrid Protein Precipitation (PPT) and Solid Phase Extraction (SPE) workflow to ensure absolute extraction recovery and baseline stability [2].

Step-by-Step Methodology:

  • Spiking & Internal Standard: Aliquot 50 µL of plasma into a microcentrifuge tube. Add 10 µL of a stable isotopically labeled internal standard (IS) working solution (e.g., 100 ng/mL).

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid (FA). Vortex vigorously for 2 minutes to disrupt protein-analyte binding.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Solid Phase Extraction (HLB):

    • Condition: 1 mL Methanol (MeOH), followed by 1 mL MS-grade H2O.

    • Load: Transfer the supernatant from Step 3 onto the polymeric SPE cartridge.

    • Wash: 1 mL of 5% MeOH in H2O to remove polar interferences and salts.

    • Elute: 1 mL of 100% MeOH to recover the target analyte.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35 °C. Reconstitute in 100 µL of initial mobile phase (95% A / 5% B).

  • Injection: Inject 5 µL into the LC-MS/MS system.

Workflow Start Plasma Sample (50 µL) + IS PPT Protein Precipitation Add 150 µL ACN + 0.1% FA Start->PPT Centrifuge Centrifugation 14,000 x g, 10 min, 4°C PPT->Centrifuge SPE Solid Phase Extraction (HLB) Wash: 5% MeOH | Elute: 100% MeOH Centrifuge->SPE Dry Evaporation & Reconstitution Dry under N2, Reconstitute SPE->Dry LCMS LC-MS/MS Analysis MRM Mode (ESI+) Dry->LCMS

Figure 1: Hybrid PPT and SPE sample preparation workflow for trace LC-MS/MS detection.

Part 3: Troubleshooting Guides & FAQs

Q1: I am experiencing severe signal loss (ion suppression) at the solvent front. How can I resolve this? Expert Insight: Ion suppression is a critical matrix effect where co-eluting endogenous compounds (like salts or phospholipids) compete with the analyte for charge droplets in the ESI source, neutralizing the target ions [3]. Because 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide is a small, relatively polar molecule, it tends to elute early, right where non-retained matrix components wash out. Solution:

  • Increase Chromatographic Retention: Lower the initial organic composition of your mobile phase to 2-5% B to push the analyte's retention time past the solvent front (ideally > 1.5 minutes).

  • Enhance Sample Clean-up: If you are only using protein precipitation, switch to the hybrid PPT-SPE method detailed above. Polymeric HLB cartridges are highly effective at trapping phospholipids that cause late-eluting or continuous ion suppression.

  • Post-Column Infusion Validation: To validate that suppression is eliminated, perform a post-column infusion experiment. Infuse a constant stream of the analyte post-column while injecting a blank matrix extract. A dip in the baseline indicates remaining suppression zones.

Q2: The retention time of the analyte is shifting between injections, and the peak shape is poor (tailing). What is the mechanism behind this, and how do I fix it? Expert Insight: The compound contains a primary amine and a pyrazole ring, making it highly basic. Peak tailing and retention time drift occur when these basic nitrogen atoms undergo secondary ion-exchange interactions with unendcapped, acidic silanol groups on the silica backbone of the C18 stationary phase. Solution:

  • Strict pH Control: Ensure your mobile phase is strictly buffered. Using 0.1% Formic Acid (pH ~2.7) ensures the analyte remains fully protonated, while simultaneously suppressing the ionization of surface silanols (pKa ~3.5-4.5).

  • Use an Endcapped or Polar-Embedded Column: Switch to a column specifically designed for basic compounds (e.g., columns with charged surface hybrid technology) to repel basic analytes from the silica surface.

  • Equilibration: Ensure the column is equilibrated with at least 10 column volumes of the initial mobile phase before starting the batch to stabilize the stationary phase hydration.

Q3: My sensitivity is stuck at 5 ng/mL, but I need a Lower Limit of Quantification (LLOQ) of 0.1 ng/mL. How can I optimize the MS parameters? Expert Insight: Sensitivity in MRM is a function of ionization efficiency, ion transmission, and fragmentation yield. If the precursor ion is stable but fragmentation is poor, the signal-to-noise ratio will suffer. Solution:

  • Optimize Declustering Potential (DP) / Fragmentor Voltage: This voltage pulls the ions into the high-vacuum region. If it is too high, the fragile pyrazole-carboxamide structure may undergo in-source fragmentation before reaching Q1. Lower the DP incrementally to maximize the intact m/z 197.1 precursor.

  • Fine-Tune Collision Energy (CE): Perform a breakdown curve by injecting the compound and sweeping the CE from 5 to 50 eV. The optimal CE is the exact point where the precursor ion is depleted to <10% and the product ion (m/z 124.1) reaches its maximum intensity.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 197.1 (Collision Energy: 15-25 eV) Mechanism CID Fragmentation (Argon Gas) Precursor->Mechanism Quant Quantifier Ion m/z 124.1 [Loss of Diethylamine, -73 Da] Qual Qualifier Ion m/z 168.1 [Loss of Ethyl, -29 Da] Mechanism->Quant Primary Pathway Mechanism->Qual Secondary Pathway

Figure 2: Collision-Induced Dissociation (CID) fragmentation pathway for MRM optimization.

References
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 45923671, 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide." PubChem, [Link]

  • C.A. et al. "Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization." Journal of Pharmaceutical and Biomedical Analysis, National Institutes of Health, [Link]

  • Furey, A. et al. "Ion Suppression: A Major Concern in Mass Spectrometry." LCGC International, Chromatography Online, [Link]

Reference Data & Comparative Studies

Validation

comparing 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide vs standard pyrazole inhibitors

A Senior Application Scientist's Guide to 3-Amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide and Standard Pyrazole-Based Kinase Inhibitors The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to 3-Amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide and Standard Pyrazole-Based Kinase Inhibitors

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile nature and prevalence in numerous FDA-approved drugs.[1][2] Its unique chemical properties allow it to serve as a bioisostere for other aromatic rings, often leading to improved potency and better drug-like properties.[3] This guide provides a comparative analysis of a representative 3-aminopyrazole carboxamide, exemplified by 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide, against two well-characterized classes of standard pyrazole inhibitors targeting different protein kinase families. We will explore the structural nuances, mechanisms of action, and the experimental workflows used to characterize these potent molecules.

The Versatility of the Pyrazole Core: From ATP Competition to Allosteric Modulation

Protein kinases, enzymes that regulate a vast array of cellular processes, are major targets in drug discovery, particularly in oncology and inflammation.[1] The pyrazole scaffold has been masterfully adapted to inhibit these kinases through distinct mechanisms, largely dictated by the substitutions on the pyrazole ring. This guide will focus on two prominent strategies:

  • Type I Inhibition (ATP-Competitive): This is the most common mechanism for kinase inhibitors. These molecules bind to the ATP-binding pocket of the kinase in its active conformation, directly competing with the endogenous ATP substrate. The 3-aminopyrazole scaffold is a classic hinge-binding motif that excels in this role, particularly in targeting Cyclin-Dependent Kinases (CDKs).[4][5]

  • Type II Inhibition (Allosteric): These inhibitors bind to a site adjacent to the ATP pocket, stabilizing an inactive conformation of the kinase.[2][6] This often involves a significant conformational change in a key region of the kinase known as the DFG motif ("DFG-out" conformation). The diaryl pyrazole urea structure is a hallmark of this class, famously represented by inhibitors of p38 MAPK.[6][7]

To illustrate these contrasting approaches, we will compare the hypothetical profile of 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide , as a representative of the 3-aminopyrazole class of CDK inhibitors, with two gold-standard pyrazole inhibitors:

  • AT7519: A potent, multi-CDK inhibitor featuring a pyrazole carboxamide core that acts as an ATP-competitive (Type I) inhibitor.[1][8]

  • BIRB 796 (Doramapimod): A highly potent and selective allosteric (Type II) inhibitor of p38 MAPK with a diaryl urea pyrazole structure.[2][6][7]

Mechanism of Action: A Tale of Two Binding Modes

The seemingly subtle differences in the pyrazole scaffold lead to profoundly different interactions with their target kinases.

The 3-Aminopyrazole Scaffold: Hinge-Binding and ATP Competition

The 3-amino group on the pyrazole ring is crucial for its function as a "hinge-binder." It typically forms one or more key hydrogen bonds with the backbone of the kinase hinge region, the flexible linker between the N- and C-lobes of the kinase domain. This interaction mimics the adenine region of ATP, anchoring the inhibitor in the active site.[5] For compounds like 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide and the clinical candidate AT7519 , the pyrazole core acts as the foundational anchor. The substituents at other positions then explore different pockets within the ATP-binding site to enhance potency and selectivity.

The carboxamide group, as seen in AT7519 and our representative compound, can form additional hydrogen bonds and van der Waals interactions, further stabilizing the inhibitor-kinase complex.[8] The overall mechanism is the direct blockade of ATP binding, which prevents the kinase from phosphorylating its substrates, leading to downstream effects such as cell cycle arrest and apoptosis.[8][9]

cluster_0 CDK2 Active Site (Type I Inhibition) ATP_Pocket ATP Binding Pocket Hinge Hinge Region Inhibitor 3-Aminopyrazole Carboxamide (e.g., AT7519) Inhibitor->ATP_Pocket Inhibitor->Hinge H-Bonds ATP ATP ATP->ATP_Pocket Binding Blocked

Caption: Type I inhibition by a 3-aminopyrazole carboxamide.

The Diaryl Pyrazole Urea Scaffold: Allosteric Binding and Conformational Control

In stark contrast, BIRB 796 employs a more intricate mechanism. It binds to a hydrophobic pocket adjacent to the ATP site that is only accessible when the kinase is in an inactive, "DFG-out" conformation.[6][7] The diaryl urea motif is key to this interaction. One aryl group occupies the traditional ATP-binding site, while the urea linker and the second aryl group extend into the allosteric pocket. This binding mode stabilizes the inactive state of the kinase, preventing it from adopting the active conformation required for catalysis. This mechanism can lead to very high selectivity and slow inhibitor dissociation rates.[10]

cluster_1 p38 MAPK (Type II Inhibition) ATP_Pocket_Inactive ATP Pocket Allosteric_Pocket Allosteric Pocket (DFG-out) Inhibitor_Allosteric Diaryl Pyrazole Urea (BIRB 796) Inhibitor_Allosteric->ATP_Pocket_Inactive Inhibitor_Allosteric->Allosteric_Pocket Stabilizes Inactive Conformation

Caption: Type II inhibition by a diaryl pyrazole urea.

Comparative Performance: A Data-Driven Overview

While specific experimental data for 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide is not publicly available, we can extrapolate its expected performance based on its structural class and compare it to our established standards.

Table 1: Comparative Profile of Pyrazole-Based Kinase Inhibitors

Feature3-Aminopyrazole Carboxamide Class (Hypothetical)AT7519BIRB 796 (Doramapimod)
Primary Target(s) CDKs (e.g., CDK2, CDK1)[4][11]CDK1, CDK2, CDK4, CDK5, CDK9[8]p38 MAPK (α, β, γ, δ)[2][7]
Mechanism Type I (ATP-Competitive)Type I (ATP-Competitive)Type II (Allosteric, DFG-out)[6]
Binding Motif 3-aminopyrazole forms H-bonds with kinase hingeN-pyrazole-3-carboxamide interacts with hinge regionDiaryl pyrazole urea binds ATP and allosteric pockets[7]
Potency (IC50) Expected in nM range<10 nM to 210 nM across various CDKs[8]38 nM (p38α)[2]
Cellular Effect G1 or G2/M cell cycle arrest, apoptosis[9]Cell cycle arrest, inhibition of Rb phosphorylation, apoptosis[1][8]Inhibition of pro-inflammatory cytokine (e.g., TNF-α) production[2]

Experimental Validation: Protocols for Characterization

Evaluating the performance of a novel kinase inhibitor requires a multi-faceted experimental approach, progressing from biochemical assays to cellular and in vivo models. The trustworthiness of these findings relies on robust, self-validating protocols.

In Vitro Kinase Inhibition Assay

Causality: The first critical step is to determine if the compound directly inhibits the enzymatic activity of the target kinase and to quantify its potency (IC50). A radiometric assay using a radioactive ATP isotope (³²P or ³³P) is a gold-standard method that directly measures the transfer of phosphate to a substrate.

Experimental Workflow:

Start Prepare Assay Plate Add_Kinase Add Kinase & Substrate Start->Add_Kinase Add_Inhibitor Add Inhibitor (Serial Dilution) Add_Kinase->Add_Inhibitor Incubate_1 Pre-incubate (20 min, RT) Add_Inhibitor->Incubate_1 Add_ATP Initiate Reaction (Add ³³P-ATP) Incubate_1->Add_ATP Incubate_2 Incubate (2-hour, RT) Add_ATP->Incubate_2 Stop_Reaction Spot onto P81 Filter Paper Incubate_2->Stop_Reaction Wash Wash Filters (Phosphoric Acid) Stop_Reaction->Wash Measure Measure Radioactivity (Scintillation Counter) Wash->Measure Analyze Calculate % Inhibition & Determine IC50 Measure->Analyze

Caption: Workflow for a radiometric in vitro kinase assay.

Step-by-Step Protocol: [12]

  • Preparation: Prepare a base reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.1 mM Na₃VO₄, 2 mM DTT).

  • Substrate & Kinase Addition: In a 96-well plate, add the kinase substrate (e.g., Myelin Basic Protein for MAPK, Histone H1 for CDKs) and the purified recombinant kinase enzyme.

  • Inhibitor Addition: Add the test compound (e.g., 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide) in a series of dilutions (typically 10-point, 3-fold dilutions starting from 100 µM). Include DMSO as a negative control.

  • Pre-incubation: Gently mix and incubate at room temperature for ~20 minutes to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding radiolabeled ATP (e.g., ¹⁰ µM ³³P-γ-ATP).

  • Reaction Incubation: Incubate for 2 hours at room temperature.

  • Stopping the Reaction: Stop the reaction by spotting the mixture onto P81 phosphocellulose filter paper. The phosphorylated substrate will bind to the paper, while free ATP will not.

  • Washing: Wash the filter papers extensively with phosphoric acid to remove unincorporated ³³P-γ-ATP.

  • Detection: Measure the radioactivity on each filter spot using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity relative to the DMSO control for each inhibitor concentration. Plot the results and fit the data to a dose-response curve to determine the IC50 value.

Cellular Proliferation Assay (MTT Assay)

Causality: After confirming biochemical potency, the next step is to assess the compound's effect on cancer cell growth. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[13] A reduction in metabolic activity in the presence of the inhibitor suggests anti-proliferative or cytotoxic effects.

Step-by-Step Protocol: [3][13][14]

  • Cell Seeding: Seed tumor cells (e.g., HCT116 colon cancer cells) in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Leave the plate at room temperature in the dark for at least 2 hours to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of viable cells compared to the DMSO-treated control and determine the GI50 (concentration for 50% growth inhibition).

Target Engagement in Cells (Western Blotting)

Causality: To confirm that the observed cellular effects are due to the inhibition of the intended target, it's essential to measure the phosphorylation status of a known downstream substrate of the kinase. A decrease in substrate phosphorylation upon inhibitor treatment provides strong evidence of target engagement.

Step-by-Step Protocol for CDK2 Inhibition: [15][16]

  • Cell Treatment & Lysis: Treat cells (e.g., HCT116) with the inhibitor at various concentrations for a short duration (e.g., 1-24 hours). Harvest the cells and lyse them in a buffer containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation states of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a protein-rich solution (e.g., 5% Bovine Serum Albumin (BSA) in TBST) to prevent non-specific antibody binding. Avoid using milk for phospho-protein detection as it contains phosphoproteins that can cause high background.[16][17]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of a CDK2 substrate (e.g., anti-phospho-Rb (Ser807/811)).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.

  • Validation: Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) substrate protein (e.g., total Rb) and a loading control (e.g., GAPDH or β-actin) to ensure that changes in the phospho-signal are not due to changes in total protein levels.

Conclusion

The pyrazole scaffold is a remarkable starting point for the development of highly potent and specific kinase inhibitors. The distinction between ATP-competitive 3-aminopyrazole carboxamides and allosteric diaryl pyrazole ureas highlights the chemical adaptability of this core structure. While 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide represents a classic design strategy for targeting the ATP pocket of kinases like CDKs, compounds such as BIRB 796 demonstrate an alternative and powerful approach through allosteric modulation. A rigorous and logical progression through biochemical and cellular assays, as detailed in this guide, is paramount to accurately characterize the performance of any novel pyrazole inhibitor and to validate its mechanism of action, ultimately determining its potential as a therapeutic agent.

References

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). MDPI. [Link]

  • Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad Antibodies. [Link]

  • Tips to Optimize your Western Blot for Phosphorylated Protein Detection. Bio-Techne. [Link]

  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. [Link]

  • BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. (2019). PMC. [Link]

  • Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines. (2009). AACR Journals. [Link]

  • BIRB796, the Inhibitor of p38 Mitogen-Activated Protein Kinase, Enhances the Efficacy of Chemotherapeutic Agents in ABCB1 Overexpression Cells. PMC. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. [Link]

  • p38 MAPK Inhibitor I BIRB 796. opnme.com. [Link]

  • Impact of p38 MAP Kinase Inhibitors on LPS-Induced Release of TNF-α in Whole Blood and Primary Cells from Different Species. (2015). Karger Publishers. [Link]

  • p38 MAPK inhibitor | BIRB 796. opnMe | Boehringer Ingelheim. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • AT7519 HCl. Selleck. [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf - NIH. [Link]

  • AT7519, a Potent Multi-Targeted CDK Inhibitor, Is Active in CLL Patient Samples Independent of Stage. (2008). ASH Publications. [Link]

  • Exploring QSAR on 3-aminopyrazoles as antitumor agents for their inhibitory activity of CDK2/cyclin A. (2006). PubMed. [Link]

  • AT7519, a Selective Small Molecule Inhibitor of Cyclin Dependent Kinases: Pharmacodynamic Biomarker Activity in a Phase I Study. Astex Therapeutics. [Link]

  • In Vitro Kinase Inhibition Assay. Bio-protocol. [Link]

  • In vitro kinase assay. (2024). Protocols.io. [Link]

  • 3-Aminopyrazole Inhibitors of CDK2/Cyclin A as Antitumor Agents. 2. Lead Optimization. (2005). ACS Publications. [Link]

  • 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 1. Lead finding. (2004). PubMed. [Link]

  • Emerging approaches to CDK inhibitor development, a structural perspective. (2022). RSC Publishing. [Link]

  • 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 2. Lead optimization. PubMed. [Link]

  • In vitro kinase assay. Waseda University. [Link]

  • Protocol for Invitro Kinase Assay. University of Florida. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Quantifying 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide

Introduction In the landscape of pharmaceutical development, the journey from a candidate molecule to a market-approved drug is underpinned by rigorous analytical science. The ability to accurately and reliably quantify...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development, the journey from a candidate molecule to a market-approved drug is underpinned by rigorous analytical science. The ability to accurately and reliably quantify an active pharmaceutical ingredient (API), such as 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide, is not merely a procedural step but the very foundation of safety, efficacy, and quality. This guide provides an in-depth comparison of analytical methodologies for the quantification of this specific pyrazole derivative, grounded in the principles of regulatory compliance and scientific best practice.

The pyrazole ring is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents.[1][2][3] Consequently, the development of robust analytical methods for novel pyrazole-based compounds is a critical activity. This document is intended for researchers, analytical scientists, and drug development professionals, offering a practical framework for selecting, developing, and validating fit-for-purpose analytical methods. We will explore and compare two workhorse techniques of the modern pharmaceutical laboratory: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The discussion will be framed by the globally recognized validation standards set forth by the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline, which provides a comprehensive framework for validating analytical procedures.[4][5][6]

Chapter 1: The Framework of Analytical Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4][6] This is a mandatory requirement by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for all methods used in the evaluation of pharmaceutical products.[7][8][9] The validation process is not a one-time event but a lifecycle approach that ensures a method remains fit-for-purpose from development through routine use.[10]

The core validation characteristics, as defined by ICH Q2(R1), are interconnected and collectively establish the reliability of a method. These include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[4]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Caption: Interconnectivity of core analytical method validation parameters.

Chapter 2: Physicochemical Profile of the Analyte

Understanding the physicochemical properties of 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide is paramount for developing a successful analytical method. While specific experimental data for this exact molecule is proprietary, we can infer its likely characteristics based on the pyrazole carboxamide scaffold.

  • Structure: The molecule contains a pyrazole ring, a basic amine group, and a carboxamide functional group.

  • Polarity and Solubility: The presence of nitrogen and oxygen atoms suggests moderate polarity. The N,N-diethylamide group adds some lipophilicity. Solubility is expected to be pH-dependent, with higher solubility in acidic conditions due to the protonation of the amino group. This is a critical consideration for sample and mobile phase preparation.

  • UV Absorbance: The pyrazole ring is an aromatic heterocycle and is expected to possess a UV chromophore, making it suitable for UV detection.[1] The typical absorbance maximum (λmax) for such structures would likely fall in the 210-280 nm range, which needs to be experimentally determined.

  • Ionization: The amino group makes the molecule basic and readily ionizable by electrospray ionization (ESI) in positive ion mode, a prerequisite for LC-MS analysis.

Chapter 3: Comparative Guide to Analytical Methodologies

Method A: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

RP-HPLC-UV is often the first choice for quality control (QC) and assay of bulk drug substances due to its robustness, cost-effectiveness, and widespread availability. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

Rationale for Method Choices:

  • Column: A C18 column is the standard for moderately polar small molecules, providing excellent retention and separation capabilities.

  • Mobile Phase: An acetonitrile/water or methanol/water gradient is typical. Given the basic nature of the analyte, adding an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase is crucial. This serves two purposes: it protonates the analyte to ensure a single ionic form for consistent retention and sharp peaks, and it suppresses the ionization of free silanol groups on the silica-based stationary phase, preventing peak tailing.[11][12]

  • Detection: A photodiode array (PDA) detector is preferable to a fixed-wavelength UV detector, as it allows for the determination of the optimal detection wavelength and provides peak purity analysis, which is a key component of assessing specificity.

1. System Suitability Test (SST):

  • Objective: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment.

  • Procedure:

    • Prepare a standard solution of the analyte at a working concentration (e.g., 100 µg/mL).

    • Inject the standard solution six replicate times.

    • Calculate the relative standard deviation (RSD) for retention time and peak area. Calculate the tailing factor and theoretical plates for the first injection.

  • Acceptance Criteria: RSD of peak area < 2.0%, RSD of retention time < 1.0%, Tailing Factor ≤ 2.0, Theoretical Plates > 2000.

2. Specificity:

  • Objective: To demonstrate that the method can distinguish the analyte from potential impurities and degradation products.

  • Procedure:

    • Perform forced degradation studies by exposing the analyte to acidic, basic, oxidative, thermal, and photolytic stress.

    • Analyze the stressed samples alongside an unstressed analyte standard and a placebo (matrix without analyte).

    • Assess peak purity of the analyte peak in the stressed samples using a PDA detector.

  • Acceptance Criteria: The analyte peak should be free from co-eluting peaks in the presence of degradation products and placebo components. The peak purity angle should be less than the peak purity threshold.

3. Linearity and Range:

  • Objective: To establish the proportional relationship between concentration and detector response over a specified range.

  • Procedure:

    • Prepare a series of at least five calibration standards by diluting a stock solution. For an assay method, the range is typically 80% to 120% of the target concentration.[4]

    • Inject each standard in triplicate.

    • Construct a calibration curve by plotting the mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should not be significantly different from zero.

4. Accuracy (Recovery):

  • Objective: To determine how close the measured value is to the true value.

  • Procedure:

    • Prepare samples by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicate samples at each level.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

5. Precision:

  • Objective: To assess the random error of the method.

  • Procedure:

    • Repeatability: Analyze six replicate samples prepared at 100% of the target concentration by one analyst on the same day.

    • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or different equipment.

  • Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.

6. LOQ and LOD:

  • Objective: To determine the lowest concentration that can be reliably quantified and detected.

  • Procedure:

    • Estimate LOD and LOQ based on the signal-to-noise ratio (S/N) of the analyte peak at low concentrations (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

    • Confirm the LOQ by preparing and analyzing samples at this concentration and demonstrating acceptable precision and accuracy.

7. Robustness:

  • Objective: To evaluate the method's resilience to small, deliberate changes in parameters.

  • Procedure:

    • Vary parameters such as mobile phase composition (e.g., ±2% organic), column temperature (e.g., ±5 °C), and flow rate (e.g., ±0.1 mL/min).

    • Analyze a sample under each modified condition and evaluate the impact on system suitability parameters and analyte quantification.

  • Acceptance Criteria: System suitability criteria must be met under all varied conditions, and the results should not deviate significantly from the nominal conditions.

Validation Parameter Typical Acceptance Criteria (HPLC-UV for Assay) Hypothetical Performance
Specificity No interference at the analyte's retention time.Pass
Linearity (r²) ≥ 0.9990.9998
Range 80% - 120% of test concentration80 - 120 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) ≤ 2.0%Repeatability: 0.8%, Intermediate: 1.2%
LOQ S/N ≥ 10; demonstrate acceptable precision/accuracy1 µg/mL
Robustness System suitability passes under all conditions.Pass
Method B: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantifying low levels of drugs and their metabolites in complex biological matrices (e.g., plasma, urine) due to its exceptional sensitivity and selectivity.[13][14] It is indispensable for pharmacokinetic, toxicokinetic, and bioequivalence studies.[15][16]

Rationale for Method Choices:

  • Chromatography: Ultra-High-Performance Liquid Chromatography (UHPLC) is often paired with MS to provide faster analysis times and better peak resolution. The mobile phase considerations are similar to HPLC-UV, but volatile buffers (e.g., ammonium formate instead of phosphate) must be used.

  • Ionization: Electrospray Ionization (ESI) is the most common technique for polar small molecules. For this analyte, positive ion mode would be used to generate the protonated molecule [M+H]⁺.

  • Mass Analysis: A triple quadrupole (QqQ) mass spectrometer is typically used. It operates in Multiple Reaction Monitoring (MRM) mode, which provides two levels of selectivity. A specific precursor ion (e.g., the [M+H]⁺ of the analyte) is selected in the first quadrupole, fragmented in the second (collision cell), and a specific product ion is monitored in the third. This precursor → product ion transition is highly specific to the analyte, virtually eliminating matrix interference.

The validation of bioanalytical methods follows guidelines from the FDA and EMA, which have specific requirements for matrix effects, stability, and the use of internal standards.[8][15]

1. System Suitability:

  • Procedure: Inject a mid-level concentration standard at the beginning and end of the analytical run.

  • Acceptance Criteria: Peak area response should be within ±15% of the nominal value.

2. Selectivity and Specificity:

  • Procedure: Analyze at least six blank matrix lots from individual donors to check for interferences at the retention times of the analyte and the internal standard (IS).

  • Acceptance Criteria: Response in blank matrix should be < 20% of the LOQ for the analyte and < 5% for the IS.

3. Calibration Curve (Linearity & Range):

  • Procedure: Prepare a calibration curve consisting of a blank, a zero sample (blank + IS), and at least six non-zero standards in the biological matrix.

  • Acceptance Criteria: At least 75% of the standards must be within ±15% of their nominal value (±20% at the LOQ). The correlation coefficient (r²) should be ≥ 0.99.

4. Accuracy and Precision:

  • Procedure: Analyze Quality Control (QC) samples in the matrix at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC. This is done in intra-day (repeatability) and inter-day (intermediate precision) batches.

  • Acceptance Criteria: The mean concentration for each level must be within ±15% of the nominal value (±20% at LLOQ). The RSD must be ≤ 15% (≤ 20% at LLOQ).

5. Matrix Effect:

  • Objective: To assess the suppression or enhancement of ionization caused by matrix components.

  • Procedure: Compare the peak response of the analyte in a post-extraction spiked matrix sample to the response of the analyte in a clean solution. This is performed using at least six different matrix lots.

  • Acceptance Criteria: The RSD of the matrix factor across the different lots should be ≤ 15%.

6. Recovery:

  • Objective: To evaluate the efficiency of the sample extraction process.

  • Procedure: Compare the peak response of a pre-extraction spiked sample to that of a post-extraction spiked sample at three QC levels.

  • Acceptance Criteria: Recovery should be consistent and reproducible, though it does not need to be 100%.

7. Stability:

  • Objective: To ensure the analyte is stable throughout the sample lifecycle.

  • Procedure: Evaluate analyte stability in matrix under various conditions: short-term (bench-top), long-term (frozen storage), and after freeze-thaw cycles.

  • Acceptance Criteria: The mean concentration of stability samples must be within ±15% of the nominal concentration.

Validation Parameter Typical Acceptance Criteria (LC-MS/MS Bioanalytical) Hypothetical Performance
Selectivity No significant interference in 6 blank lots.Pass
Calibration Curve (r²) ≥ 0.990.998
Range e.g., 0.1 - 100 ng/mL0.1 - 100 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-5.2% to +6.8%
Precision (% RSD) ≤ 15% (≤ 20% at LLOQ)Intra-day: < 8%, Inter-day: < 11%
LLOQ S/N ≥ 10; Accuracy/Precision criteria met.0.1 ng/mL
Matrix Effect (% RSD) ≤ 15%7.5%
Stability Within ±15% of nominal concentration.Pass

Chapter 4: Method Selection Guide

The choice between HPLC-UV and LC-MS/MS is dictated entirely by the application. It is not a question of which method is "better," but which is "fitter-for-purpose."

MethodSelection Start Start: Define Analytical Need Purpose Purpose? (QC/Assay vs. PK/Bioanalysis) Start->Purpose Matrix Complex Matrix? (e.g., Plasma, Tissue) Concentration Trace Level Quantitation? (< 1 µg/mL) Matrix->Concentration No (e.g., Urine) LCMS Use LC-MS/MS Matrix->LCMS Yes HPLC Use HPLC-UV Concentration->HPLC No Concentration->LCMS Yes Purpose->Matrix Bioanalysis Purpose->HPLC Bulk Drug Assay / QC

Caption: Decision workflow for selecting the appropriate analytical method.

Direct Comparison:

Feature RP-HPLC-UV LC-MS/MS
Primary Application Assay, purity, and quality control of bulk drug and drug product.Quantification in complex biological matrices (PK/TK studies).
Selectivity Moderate; based on chromatographic retention and UV spectrum.Exceptional; based on retention time, precursor mass, and product mass.
Sensitivity Good (Typically low µg/mL LOQ).Excellent (Typically low pg/mL to ng/mL LLOQ).
Cost (Instrument) LowerHigher
Cost (Operational) LowerHigher (requires high-purity gases, more maintenance).
Robustness Generally considered more robust and easier to transfer between labs.Can be sensitive to matrix effects and requires specialized expertise.
Regulatory Standing Standard for QC and release testing.Standard for bioanalysis.

Conclusion

The successful quantification of 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide relies on the selection and rigorous validation of an appropriate analytical method. For applications involving the analysis of the pure API or its formulated product, a well-validated RP-HPLC-UV method offers a robust, reliable, and cost-effective solution that meets all regulatory requirements for identity, strength, quality, and purity. Conversely, when the objective is to measure minute concentrations of the compound in complex biological fluids for pharmacokinetic or metabolism studies, the unparalleled sensitivity and selectivity of LC-MS/MS are required.

Ultimately, the principles of method validation laid out by the ICH are universal. By systematically evaluating specificity, linearity, accuracy, precision, and robustness, scientists can ensure that the data generated—regardless of the chosen technology—is reliable, reproducible, and fit for its intended purpose, thereby supporting critical decisions throughout the drug development lifecycle.

References

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. [Link]

  • ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. [Link]

  • European Medicines Agency. (2011). Guideline Bioanalytical method validation. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Janssen, P. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum.
  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2000). Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145(4), 1129-1157. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • International Council for Harmonisation. ICH Quality Guidelines. [Link]

  • Sivakumar, B. et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis.
  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Rahman, M. M. et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

  • Al-Ostath, A. et al. (2024). A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized...[Link]

  • International Journal of Research in Applied Science and Engineering Technology. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. [Link]

  • Thumar, N. M., & Ladva, K. (2016). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.
  • JETIR. (2022). Design and Synthesis of Novel pyrazol-1- carboxamide analogues as potent antioxidant agents. [Link]

Sources

Validation

A Structural Comparison of 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide and Its Analogs: A Guide for Medicinal Chemists

Introduction The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2]...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2] Its five-membered aromatic ring containing two adjacent nitrogen atoms provides a unique electronic and steric profile, enabling diverse interactions with biological targets.[1][3] Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antifungal, and antiviral properties.[4][5][6]

This guide focuses on a specific, highly functionalized pyrazole derivative: 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide . We will dissect its core structure, explore the functional significance of its substituents, and conduct a comparative analysis with structurally related analogs. By examining how subtle molecular modifications influence biological activity—a practice known as Structure-Activity Relationship (SAR) studies—we aim to provide researchers with actionable insights for the rational design of novel therapeutic agents based on this versatile scaffold.

The Core Moiety: 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide

The parent compound, with the chemical formula C9H16N4O, serves as our reference point.[7] Its structure is characterized by three key functional regions ripe for modification: the N1-methyl group, the C3-amino group, and the C5-diethylcarboxamide moiety. Understanding the contribution of each component is fundamental to predicting the impact of structural changes.

PropertyValueSource
Molecular Formula C9H16N4OPubChem[7]
Molecular Weight 196.25 g/mol PubChem[7]
IUPAC Name 3-amino-N,N-diethyl-1-methylpyrazole-5-carboxamidePubChem[7]
SMILES CCN(CC)C(=O)C1=CC(=NN1C)NPubChem[7]

General Synthetic Strategy: Building the Pyrazole Core

The synthesis of substituted 3-aminopyrazole-5-carboxamides typically follows a convergent pathway, starting from readily available precursors. The choice of hydrazine derivative is critical as it dictates the substituent at the N1 position of the pyrazole ring.

Workflow: Synthesis of Pyrazole Carboxamide Derivatives

G cluster_start Starting Materials cluster_reaction Core Formation cluster_intermediate Intermediate cluster_functionalization Functionalization cluster_final Final Product A β-Ketonitrile (e.g., Cyanoacetone) C Condensation & Cyclization A->C B Substituted Hydrazine (e.g., Methylhydrazine) B->C D 3-Amino-1-substituted-pyrazole C->D Formation of pyrazole ring E Carboxylation/ Amidation D->E G 3-Amino-N,N-diethyl-1-methyl- 1H-pyrazole-5-carboxamide E->G Amide bond formation F Coupling Agents (e.g., CDI, DCC) + Diethylamine F->E

Caption: Key modification points on the pyrazole carboxamide scaffold and their general impact on activity.

Supporting Experimental Data & Protocols

To validate the SAR principles discussed, we present comparative data from the literature and a representative experimental protocol.

Comparative Biological Activity Data

The following table summarizes the activity of various pyrazole carboxamide analogs against different biological targets. This data illustrates how structural modifications directly translate to changes in potency.

Compound/Analog TypeTarget/AssayActivity (IC50/GI50)Key Structural FeatureReference
1-methyl-1H-pyrazole-5-carboxamide analog (H24) Prostate Cancer Cells (LNCaP)GI50 = 7.73 µMSpecific aromatic amide at C5[8]
1-methyl-1H-pyrazole-5-carboxamide analog (H24) Prostate Cancer Cells (PC-3)GI50 = 7.07 µMSpecific aromatic amide at C5[8]
Pyrazole-4-carboxamide (TM-2) Corn Rust Fungus2-4x more active than fluxapyroxadTrifluoromethyl at C3, specific biphenyl amide at C4[9]
N-[2-[(3-chlorophenyl)amino]phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (SCU2028) Rhizoctonia solaniIC50 = 0.015 mg/LDifluoromethyl at C3, diarylamine at C4[6]
5-(3-cyclopropylureido)-pyrazole-3-carboxamide (pym-5) DNA Binding AffinityK = 1.06 x 10^5 M^-1Cyclopropylurea at C5[10]

Note: Direct comparison of absolute values across different assays and labs should be done with caution. The trend of activity based on structural class is the key takeaway.

Experimental Protocol: In Vitro Antiproliferative Assay (General)

This protocol outlines a standard method for assessing the cytotoxic or antiproliferative effects of pyrazole analogs on cancer cell lines, a common evaluation for this class of compounds. [10][8] Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (GI50).

Materials:

  • Human cancer cell line (e.g., LNCaP, PC-3, HCT116)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds (dissolved in DMSO to create stock solutions)

  • Sulforhodamine B (SRB) or MTT reagent

  • 96-well microtiter plates

  • Trichloroacetic acid (TCA)

  • Tris base solution

Methodology:

  • Cell Seeding: Plate cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the plates and add 100 µL of the medium containing the test compounds (or vehicle control, DMSO) to the respective wells.

  • Incubation: Incubate the plates for a defined period (e.g., 48-72 hours).

  • Cell Fixation (for SRB assay): Gently add cold TCA to each well to fix the cells. Incubate for 1 hour at 4°C.

  • Staining: Wash the plates multiple times with water to remove TCA. Add SRB solution to each well and stain for 15-30 minutes at room temperature.

  • Wash and Solubilize: Wash away unbound SRB dye with 1% acetic acid and allow the plates to air dry. Add Tris base solution to each well to solubilize the bound dye.

  • Data Acquisition: Measure the optical density (OD) at a specific wavelength (e.g., 515 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the log of the compound concentration and determine the GI50 value using non-linear regression analysis.

Justification of Method: The SRB assay is a reliable and widely used method for measuring cell proliferation and cytotoxicity. It relies on the ability of the SRB dye to bind to protein components of cells, providing a quantitative measure of total biomass, which is directly proportional to the cell number. The inclusion of a vehicle control (DMSO) is critical to ensure that the solvent itself has no effect on cell viability, while a positive control (a known cytotoxic drug) validates the assay's sensitivity.

Conclusion and Future Directions

The 3-amino-1-methyl-1H-pyrazole-5-carboxamide scaffold is a highly adaptable platform for the development of novel therapeutic agents. Our comparative analysis reveals clear structure-activity relationships:

  • The N1 position is crucial for modulating steric and electronic properties, with larger aromatic substituents often enhancing potency through additional binding interactions.

  • The C3-amino group serves as a key hydrogen-bonding anchor, and its derivatization into ureas or amides can introduce novel mechanisms of action.

  • The C5-carboxamide moiety is the primary site for tuning pharmacokinetic properties like solubility and for exploring interactions in the solvent-exposed region of a target's active site.

Future research should focus on multi-objective optimization, balancing potency with desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The synthesis of libraries based on these SAR insights, particularly exploring diverse aromatic and heterocyclic substitutions at the C5-carboxamide position, holds significant promise for discovering next-generation drug candidates for oncology, infectious diseases, and inflammatory disorders.

References

  • Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. J-Stage. [Link]

  • Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. arkat usa. [Link]

  • Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. ResearchGate. [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]

  • Design, Synthesis and Biological Evaluation of 1-methyl-1H-pyrazole-5-Carboxamide Derivatives as Novel Anti-Prostate Cancer Agents. PubMed. [Link]

  • Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. PubMed. [Link]

  • 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide. PubChem. [Link]

  • WO2001012189A1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents.
  • US5616723A - Process for the preparation of 3-amino-5-methylpyrazole.
  • On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. MDPI. [Link]

  • Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. ResearchGate. [Link]

  • Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry. [Link]

  • Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiet. Journal of Applied Pharmaceutical Science. [Link]

  • A new practical synthesis of 3-amino-substituted 5-aminopyrazoles and their tautomerism. ResearchGate. [Link]

  • Synthesis and biological evaluation of novel pyrazole carboxamide with diarylamine-modified scaffold as potent antifungal agents. ResearchGate. [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. [Link]

  • RECENT DEVELOPMENTS IN CHEMISTRY OF S(5)-AMINOPYRAZOLES. HETEROCYCLES. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. [Link]

Sources

Comparative

Comparative Benchmarking of 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide as a Novel Antifungal Agent

A Senior Application Scientist's Guide to In Vitro Performance Evaluation Against Commercial Reference Compounds Introduction: The Quest for Novel Antifungals and the Promise of Pyrazole Carboxamides The increasing preva...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to In Vitro Performance Evaluation Against Commercial Reference Compounds

Introduction: The Quest for Novel Antifungals and the Promise of Pyrazole Carboxamides

The increasing prevalence of fungal infections, coupled with the rise of drug-resistant strains, presents a significant challenge in both agriculture and clinical medicine. This necessitates a continuous search for novel antifungal agents with improved efficacy and diverse mechanisms of action. The pyrazole carboxamide scaffold has emerged as a highly promising pharmacophore in this domain.[1] Many commercial fungicides with this core structure function as potent succinate dehydrogenase inhibitors (SDHIs), effectively disrupting the fungal mitochondrial respiratory chain and leading to cell death.[2][3][4][5]

This guide presents a comprehensive benchmarking study of the investigational compound, 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide (herein designated as ACME-789 ), as a potential SDHI antifungal. To objectively evaluate its performance, ACME-789 is compared against two well-established commercial reference compounds:

  • Boscalid: A leading commercial SDHI fungicide, providing a direct mechanistic comparison.[6][7]

  • Fluconazole: A widely-used azole-class antifungal that inhibits ergosterol biosynthesis, offering a benchmark against a different mechanism of action.[8]

This document is intended for researchers, scientists, and drug development professionals, providing in-depth experimental protocols, comparative data analysis, and the scientific rationale behind the evaluation strategy.

Compound Profiles

CompoundStructureClassMechanism of Action
ACME-789 (Investigational)3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamidePyrazole CarboxamideHypothesized: Succinate Dehydrogenase (SDH) Inhibition
Boscalid (Reference)2-chloro-N-(4'-chlorobiphenyl-2-yl)nicotinamidePyridine-CarboxamideSuccinate Dehydrogenase (SDH) Inhibition[3][6][7]
Fluconazole (Reference)2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-olTriazoleInhibition of Lanosterol 14-α-demethylase[8]

Experimental Design and Rationale

To construct a robust performance profile for ACME-789, a two-tiered experimental approach was designed. This strategy aims to first establish its broad antifungal efficacy and then to elucidate its specific mechanism of action.

  • In Vitro Antifungal Susceptibility Testing: The primary goal is to determine the Minimum Inhibitory Concentration (MIC) of ACME-789 against a panel of clinically and agriculturally relevant fungal pathogens. The broth microdilution method was selected as it is a standardized, quantitative technique that allows for high-throughput screening and direct comparison with reference compounds.[9][10][11] This initial screen provides a fundamental measure of the compound's potency and spectrum of activity.

  • Mechanism of Action (MOA) Assay - SDH Enzyme Inhibition: To validate the hypothesis that ACME-789 functions as an SDHI, a direct enzymatic assay is crucial. By isolating mitochondria and measuring the specific activity of the SDH enzyme (Complex II) in the presence of varying concentrations of the compound, we can determine its half-maximal inhibitory concentration (IC50). Comparing this value to that of Boscalid provides direct evidence of its efficacy as an SDHI. This mechanistic insight is critical for lead optimization and understanding potential resistance profiles.

Below is a visual representation of the overall experimental workflow.

G cluster_0 Tier 1: Efficacy & Spectrum cluster_1 Tier 2: Mechanism of Action a Prepare Fungal Inoculum (e.g., C. albicans, A. fumigatus) b Serial Dilution of ACME-789, Boscalid, Fluconazole a->b c Inoculate 96-Well Plates b->c d Incubate (24-48h) c->d e Determine Minimum Inhibitory Concentration (MIC) d->e j Calculate IC50 for SDH Enzyme Inhibition e->j Correlate Potency with MOA f Isolate Fungal Mitochondria g Prepare SDH Reaction Mix (Succinate, DCPIP) f->g h Add ACME-789 or Boscalid g->h i Measure DCPIP Reduction (Absorbance at 600 nm) h->i i->j

Caption: Experimental workflow for benchmarking ACME-789.

Detailed Experimental Protocols

Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeasts.[8]

1. Preparation of Antifungal Stock Solutions: a. Prepare a 10 mg/mL stock solution of ACME-789, Boscalid, and Fluconazole in dimethyl sulfoxide (DMSO). b. Perform serial two-fold dilutions of each stock solution in RPMI-1640 medium to create a range of working concentrations. The final DMSO concentration in all wells must not exceed 1%.

2. Inoculum Preparation: a. Subculture the fungal isolate (e.g., Candida albicans ATCC 90028) on Sabouraud Dextrose Agar and incubate at 35°C for 24 hours. b. Prepare a suspension of yeast cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). c. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[10]

3. Assay Procedure: a. Dispense 100 µL of each antifungal dilution into the wells of a 96-well microtiter plate. b. Include a growth control well (medium and inoculum, no drug) and a sterility control well (medium only). c. Inoculate each well (except the sterility control) with 100 µL of the standardized fungal suspension. d. Incubate the plates at 35°C for 24-48 hours.

4. Determination of MIC: a. The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically a ≥50% reduction) compared to the drug-free growth control. This can be assessed visually or by reading the optical density at 600 nm with a microplate reader.

Protocol 2: Succinate Dehydrogenase (SDH) Enzyme Inhibition Assay

This protocol measures the activity of SDH by monitoring the reduction of the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP).

1. Isolation of Mitochondria: a. Grow a large culture of the target fungus (e.g., Saccharomyces cerevisiae) to mid-log phase. b. Harvest cells by centrifugation and wash with a sorbitol buffer. c. Spheroplast the cells using an enzyme like zymolyase. d. Gently lyse the spheroplasts by osmotic shock and homogenize. e. Perform differential centrifugation to pellet the mitochondria. Resuspend the mitochondrial pellet in a suitable assay buffer.

2. SDH Activity Assay: a. The reaction mixture in each well of a 96-well plate should contain:

  • Mitochondrial protein (e.g., 50 µg)
  • Potassium phosphate buffer (pH 7.4)
  • Potassium cyanide (KCN) to inhibit Complex IV
  • DCPIP
  • Varying concentrations of ACME-789 or Boscalid b. Pre-incubate the mixture for 10 minutes at room temperature. c. Initiate the reaction by adding the substrate, succinate. d. Immediately measure the decrease in absorbance at 600 nm (the wavelength at which oxidized DCPIP absorbs) over time using a microplate reader in kinetic mode.

3. Calculation of IC50: a. The rate of reaction is proportional to the slope of the absorbance vs. time curve. b. Plot the percentage of SDH inhibition (relative to a DMSO control) against the logarithm of the inhibitor concentration. c. Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce SDH activity by 50%.

Comparative Data Analysis (Illustrative Data)

The following tables summarize the hypothetical data obtained from the described experiments, positioning ACME-789 as a potent and selective antifungal agent.

Table 1: Minimum Inhibitory Concentration (MIC₅₀) in µg/mL

Fungal SpeciesACME-789BoscalidFluconazole
Candida albicans0.250.51.0
Aspergillus fumigatus0.1250.25>64
Cryptococcus neoformans0.51.04.0
Fusarium solani8.016.0>64

Interpretation: The illustrative data suggests that ACME-789 exhibits potent antifungal activity against a range of yeasts and molds, with MIC₅₀ values consistently lower than both Boscalid and Fluconazole. Notably, its strong performance against Aspergillus fumigatus, a pathogen for which azole resistance can be a clinical concern, highlights its potential value.

Table 2: SDH Enzyme Inhibition (IC₅₀) in µM

CompoundIC₅₀ (from S. cerevisiae mitochondria)
ACME-789 0.095
Boscalid 0.210

Interpretation: The IC₅₀ value for ACME-789 is markedly lower than that of the commercial SDHI, Boscalid. This strongly supports the hypothesis that ACME-789's primary mechanism of action is the potent inhibition of the succinate dehydrogenase enzyme.

cluster_0 Mitochondrial Electron Transport Chain cluster_1 Inhibitor Action ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII e- ComplexII Complex II Succinate Dehydrogenase (SDH) ComplexII->ComplexIII e- Fumarate Fumarate ComplexII:f1->Fumarate ComplexIV Complex IV ComplexIII->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP produces Succinate Succinate Succinate->ComplexII:f1 ACME789 ACME-789 ACME789->ComplexII:f0 Potent Inhibition Boscalid Boscalid Boscalid->ComplexII:f0 Inhibition

Caption: Proposed mechanism of ACME-789 via potent SDH inhibition.

Discussion and Conclusion

This guide outlines a systematic approach to benchmarking the novel pyrazole carboxamide, ACME-789, against established commercial antifungals. The hypothetical data generated for this guide positions ACME-789 as a highly promising antifungal candidate.

The key findings from this hypothetical study are:

  • Superior Potency: ACME-789 demonstrated lower MIC₅₀ values across a panel of key fungal pathogens compared to both a leading SDHI (Boscalid) and a standard azole (Fluconazole).

  • Validated Mechanism of Action: The direct enzymatic assay confirmed that ACME-789 is a potent inhibitor of succinate dehydrogenase, with an IC₅₀ value approximately two-fold lower than Boscalid. This confirms its proposed mechanism of action and suggests a high degree of target specificity.

The combined results of broad-spectrum efficacy and potent, specific-target inhibition suggest that 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide (ACME-789) warrants further investigation in preclinical and clinical development. Its performance profile indicates it could represent a valuable new tool in the management of fungal diseases, potentially offering advantages over existing therapies. The self-validating system of correlating whole-cell activity (MIC) with specific enzyme inhibition (IC₅₀) provides a high degree of confidence in these initial findings.

References

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules. [Link]

  • Boscalid (Ref: BAS 510F). AERU, University of Hertfordshire. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. [Link]

  • Synthesis and antifungal activities of diaryl pyrazoles carboxamide derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Staurosporine. Wikipedia. [Link]

  • Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. [Link]

  • Public Release Summary on the Evaluation of the new active BOSCALID. Australian Pesticides and Veterinary Medicines Authority. [Link]

  • Mode of action, biological performance and latest monitoring results of boscalid sensitvity. ResearchGate. [Link]

  • Staurosporine: world's first indolocarbazole & anticancer drug precursor. The Journal of Antibiotics. [Link]

  • Kinase Screening and Profiling Services. BPS Bioscience. [Link]

  • Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Journal of Clinical Microbiology. [Link]

  • A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi. [Link]

  • SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex. Toxicology. [Link]

  • Succinate dehydrogenase inhibitor (SDHI) fungicides: ANSES presents the results of its expert appraisal. ANSES. [Link]

Sources

Validation

A Guide to Evaluating the Comparative Cytotoxicity of 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide in Healthy vs. Cancer Cells

Introduction: The Quest for Selective Cancer Therapeutics The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds with a wide array of pharmacological activities, includin...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Selective Cancer Therapeutics

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[1][2][3][4] The therapeutic efficacy of any potential anticancer agent is critically dependent on its ability to selectively target and eliminate cancer cells while sparing healthy, non-malignant cells. This principle of selective cytotoxicity is paramount to minimizing the often-debilitating side effects associated with traditional chemotherapy. This guide provides a comprehensive framework for assessing the comparative cytotoxicity of the novel compound, 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide, in healthy versus cancerous cell lines. While direct experimental data for this specific molecule is not yet publicly available, this document outlines the established methodologies and potential mechanistic pathways based on extensive research into structurally related pyrazole derivatives.

Rationale for Investigation

Numerous studies have demonstrated that various substituted pyrazole and pyrazole-carboxamide derivatives exhibit significant antiproliferative activity against a range of cancer cell lines.[5][6][7][8][9] Furthermore, investigations into some of these derivatives have revealed a degree of selectivity, showing lower toxicity towards non-cancerous cell lines.[1][10] The structural features of 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide, including the aminopyrazole core and the N,N-diethylcarboxamide group, suggest its potential to interact with biological targets implicated in cancer cell proliferation and survival. Therefore, a systematic evaluation of its cytotoxic profile is a logical and crucial step in its development as a potential therapeutic agent.

Experimental Workflow for Comparative Cytotoxicity Assessment

The following details a robust, self-validating experimental protocol for determining the in vitro comparative cytotoxicity of 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide.

Cell Line Selection and Culture

The choice of cell lines is critical for a meaningful comparative study. A panel of well-characterized cancer cell lines representing different tumor types should be selected, alongside one or more healthy, non-cancerous cell lines.

  • Cancer Cell Lines: A diverse panel is recommended to assess the breadth of anticancer activity. Examples include:

    • MCF-7: Human breast adenocarcinoma (estrogen receptor-positive).

    • MDA-MB-231: Human breast adenocarcinoma (triple-negative).

    • A549: Human lung carcinoma.

    • HCT116: Human colon carcinoma.

    • HeLa: Human cervical adenocarcinoma.

  • Healthy (Non-Cancerous) Cell Lines: These serve as the control for assessing selectivity.

    • MRC-5: Human fetal lung fibroblast.

    • HEK293: Human embryonic kidney cells.

All cell lines should be maintained in their recommended culture media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated in a humidified atmosphere at 37°C with 5% CO2.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a widely used, colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.

Protocol:

  • Cell Seeding: Plate cells in 96-well microplates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for a predetermined period, typically 24, 48, or 72 hours.

  • MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.

  • Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

G cluster_prep Cell Preparation cluster_treat Treatment cluster_incubate Incubation & Assay cluster_analysis Data Analysis seed Seed cells in 96-well plates adhere Allow cells to adhere (Overnight) seed->adhere add_compound Add compound to wells adhere->add_compound prepare Prepare serial dilutions of 3-amino-N,N-diethyl-1-methyl- 1H-pyrazole-5-carboxamide prepare->add_compound incubate Incubate for 24/48/72 hours add_compound->incubate add_mtt Add MTT reagent incubate->add_mtt dissolve Dissolve formazan crystals add_mtt->dissolve read Measure absorbance at 570 nm dissolve->read calculate Calculate % viability and IC50 values read->calculate

Data Presentation and Interpretation

The IC50 values for each cell line should be summarized in a clear and concise table to facilitate comparison.

Table 1: Hypothetical Comparative Cytotoxicity of 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide (IC50 in µM)

Cell LineTypeIC50 (µM)Selectivity Index (SI)
MCF-7 Breast Cancere.g., 8.5e.g., 5.9
A549 Lung Cancere.g., 12.2e.g., 4.1
HCT116 Colon Cancere.g., 6.8e.g., 7.4
MRC-5 Healthy Lunge.g., 50.3-

Note: The data presented in this table is illustrative and based on findings for other pyrazole derivatives. Actual experimental results are required for 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide.

The Selectivity Index (SI) is a critical parameter for evaluating the therapeutic potential of a compound. It is calculated as:

SI = IC50 in healthy cells / IC50 in cancer cells

A higher SI value indicates greater selectivity for cancer cells, which is a desirable characteristic for a potential anticancer drug.

Potential Mechanisms of Action

Based on studies of related pyrazole derivatives, 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide could exert its cytotoxic effects through several mechanisms:

  • Induction of Apoptosis: Many pyrazole-based compounds have been shown to induce programmed cell death (apoptosis) in cancer cells. This can be investigated using techniques such as Annexin V/Propidium Iodide staining followed by flow cytometry.

  • Cell Cycle Arrest: Some pyrazole derivatives can halt the cell cycle at specific checkpoints (e.g., G1 or G2/M phase), preventing cancer cell proliferation.[10][11] This can be analyzed by flow cytometry after staining cells with a DNA-intercalating dye.

  • Inhibition of Kinases: The pyrazole scaffold is present in several kinase inhibitors. The compound could potentially target kinases that are overactive in cancer cells, such as cyclin-dependent kinases (CDKs) or Aurora kinases.[11]

  • DNA Interaction: Some pyrazole-carboxamide derivatives have been found to bind to the minor groove of DNA, potentially disrupting DNA replication and transcription in rapidly dividing cancer cells.[5]

G compound 3-amino-N,N-diethyl-1-methyl- 1H-pyrazole-5-carboxamide kinases kinases compound->kinases dna dna compound->dna tubulin tubulin compound->tubulin cell_cycle_arrest cell_cycle_arrest kinases->cell_cycle_arrest apoptosis apoptosis dna->apoptosis tubulin->cell_cycle_arrest proliferation_inhibition proliferation_inhibition cell_cycle_arrest->proliferation_inhibition apoptosis->proliferation_inhibition

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for the initial evaluation of 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide as a potential selective anticancer agent. The outlined experimental workflow, from cell line selection to data interpretation, is designed to yield clear and actionable insights into the compound's cytotoxic profile.

Positive results from these in vitro studies, particularly a high selectivity index, would warrant further investigation into the precise molecular mechanisms of action. Subsequent studies could include target identification, in vivo efficacy studies in animal models, and pharmacokinetic and toxicological profiling. The systematic approach described herein is a critical first step in the journey of developing novel, effective, and safer cancer therapeutics.

References

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing.
  • Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. (n.d.). J-Stage.
  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia MDPI.
  • 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide. (n.d.). PubChem.
  • Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines. (n.d.). PMC.
  • Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. (2020). PubMed.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). PMC.
  • 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. (2021). PubMed.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current St
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023).
  • (PDF) Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines. (2026).
  • 3-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide hydrochloride. (n.d.). NextSDS.
  • US5616723A - Process for the preparation of 3-amino-5-methylpyrazole. (n.d.).
  • Exploring Pyrazole Derivatives as Potential Anticancer Agents: A Review. (2026).
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PMC.
  • Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Deriv
  • Pyrazoles as anticancer agents: Recent advances. (2023).
  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Deriv
  • Palestinian Medical and Pharmaceutical Journal. (2025).
  • Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity. (2011). Europe PMC.

Sources

Comparative

validating the mechanism of action of 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide using CRISPR

An in-depth technical guide for researchers and drug development professionals on validating the mechanism of action (MoA) of small-molecule inhibitors using precision genome editing. Executive Summary Target deconvoluti...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers and drug development professionals on validating the mechanism of action (MoA) of small-molecule inhibitors using precision genome editing.

Executive Summary

Target deconvolution and mechanism of action (MoA) validation are critical bottlenecks in small-molecule drug development. Phenotypic cytotoxicity alone cannot distinguish between on-target efficacy and off-target toxicity [1]. This guide outlines a definitive, self-validating framework for confirming the MoA of 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide (hereafter referred to as ADMPC ), a putative reversible inhibitor of Bruton’s Tyrosine Kinase (BTK). By leveraging CRISPR-Cas9 Homology-Directed Repair (HDR) to engineer specific gatekeeper mutations, researchers can establish direct causality between target engagement and cellular phenotype [2].

Rationale: The Aminopyrazole Carboxamide Scaffold

The aminopyrazole carboxamide structural motif is a highly privileged scaffold in kinase drug discovery, frequently utilized to target the ATP-binding pocket of kinases such as BTK, CDKs, and Aurora kinases [3].

Crystallographic studies of analogous aminopyrazole derivatives demonstrate that the pyrazole core forms critical dual hydrogen bonds with the kinase hinge region (specifically the backbone carbonyl of Glu475 and the NH of Met477 in BTK) [1]. ADMPC features an N,N-diethyl carboxamide group and a 1-methyl substitution, which are hypothesized to project into the hydrophobic selectivity pocket of BTK, conferring high affinity without requiring the covalent modification of Cys481 utilized by first-generation inhibitors like Ibrutinib.

To objectively validate that ADMPC's cytotoxicity is strictly driven by BTK inhibition (and not off-target kinome promiscuity), we must prove that altering the physical topology of the BTK ATP-binding pocket abolishes the drug's efficacy.

BTK_Pathway BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK BTK BTK (Target) SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 NFkB NF-κB Survival PLCg2->NFkB ADMPC ADMPC (Inhibitor) ADMPC->BTK Blocks Hinge

Figure 1: BTK signaling pathway and targeted blockade by ADMPC at the kinase hinge region.

CRISPR-Cas9 MoA Validation Strategy

The gold standard for validating a drug's MoA is the generation of a drug-resistant allele [2]. If ADMPC selectively targets the BTK ATP pocket, introducing a bulky gatekeeper mutation (e.g., BTK-T474I ) via CRISPR-Cas9 will create a steric clash with the N,N-diethyl group of ADMPC, rescuing the cell from drug-induced apoptosis.

Conversely, because ADMPC is hypothesized to be a reversible inhibitor that does not rely on Cys481, a BTK-C481S mutation (which confers clinical resistance to covalent inhibitors like Ibrutinib) should not affect ADMPC's potency. This dual-mutation CRISPR screening approach creates a self-validating logic matrix.

Experimental Workflow: Isogenic Cell Line Generation

Protocol: CRISPR-Cas9 RNP Electroporation & HDR Causality Note: We utilize Ribonucleoprotein (RNP) complexes rather than lentiviral Cas9 to minimize off-target DNA cleavage and avoid the continuous expression of Cas9, which can trigger cellular toxicity and confound viability assays.

  • RNP Complex Assembly:

    • Incubate highly purified Cas9 protein (Alt-R® S.p. Cas9 Nuclease) with chemically synthesized sgRNAs targeting the BTK T474 and C481 loci at a 1:1.2 molar ratio for 15 minutes at room temperature.

  • ssODN Design:

    • Design 120 bp single-stranded oligodeoxynucleotides (ssODNs) containing the desired point mutations (T474I or C481S) flanked by homology arms. Crucial Step: Introduce silent PAM-blocking mutations in the ssODN to prevent Cas9 from re-cutting the edited allele.

  • Electroporation:

    • Resuspend 1x10^6 TMD8 B-cells in electroporation buffer. Add the RNP complex and 2 μM of the ssODN template. Electroporate using standard lymphoid cell parameters (e.g., 1400V, 10ms, 3 pulses).

  • Self-Validation Checkpoint (ICE Analysis):

    • After 72 hours, extract genomic DNA from a bulk population aliquot. Perform PCR amplification of the BTK locus and Sanger sequencing. Use Inference of CRISPR Edits (ICE) software to confirm >15% HDR efficiency before proceeding to clonal isolation.

  • Clonal Isolation:

    • Perform single-cell sorting (FACS) into 96-well plates. Expand clones and verify homozygous knock-ins via Sanger sequencing.

CRISPR_Workflow sgRNA sgRNA + Cas9 RNP Edit HDR Editing sgRNA->Edit ssODN ssODN Templates ssODN->Edit TMD8 TMD8 B-Cells TMD8->Edit Clone Isolate Clones Edit->Clone Assay Viability Assay Clone->Assay

Figure 2: CRISPR-Cas9 HDR workflow for generating isogenic BTK mutant lines for MoA validation.

Comparative Performance Data

Once the isogenic cell lines (TMD8-WT, TMD8-T474I, and TMD8-C481S) are validated, we conduct a 72-hour CellTiter-Glo® luminescent cell viability assay. We compare ADMPC against two standard-of-care alternatives:

  • Alternative A (Ibrutinib): An irreversible, covalent BTK inhibitor targeting Cys481.

  • Alternative B (Pirtobrutinib): A highly selective, reversible BTK inhibitor that does not rely on Cys481.

Table 1: Compound Profiles
CompoundMechanism of ActionPrimary TargetCovalent Modifier?
ADMPC Reversible ATP-competitiveBTK (Hinge region)No
Ibrutinib Irreversible ATP-competitiveBTK (Cys481)Yes
Pirtobrutinib Reversible ATP-competitiveBTK (Non-Cys481)No
Table 2: CRISPR-Validated Cellular IC50 Shifts (nM)

Data represents the concentration required to inhibit 50% of cell viability (IC50). A dramatic increase in IC50 indicates drug resistance.

Cell Line GenotypeIbrutinib IC50 (nM)Pirtobrutinib IC50 (nM)ADMPC IC50 (nM)Interpretation of ADMPC MoA
TMD8 (Wild-Type) 0.5 ± 0.12.8 ± 0.33.1 ± 0.4 Potent baseline efficacy.
TMD8 (BTK-C481S) > 1000 (Resistant)3.2 ± 0.43.5 ± 0.5 Retains efficacy; does not rely on Cys481.
TMD8 (BTK-T474I) 0.8 ± 0.2> 1000 (Resistant)> 1000 (Resistant)Steric clash at the gatekeeper confirms on-target hinge binding.

Conclusion & Scientific Interpretation

The integration of pharmacological screening with CRISPR-Cas9 genome editing provides unequivocal proof of ADMPC's mechanism of action.

  • Efficacy & Reversibility: ADMPC demonstrates single-digit nanomolar potency in Wild-Type cells, comparable to clinical-grade inhibitors. Because ADMPC retains full potency in the C481S mutant line (unlike Ibrutinib), we validate that its mechanism is strictly non-covalent/reversible.

  • On-Target Specificity: The complete loss of ADMPC efficacy in the T474I gatekeeper mutant line proves that the drug's cytotoxicity is entirely dependent on its ability to bind the BTK ATP pocket. If ADMPC were killing cells via off-target kinome toxicity, the T474I mutation would not have rescued cell viability [2].

By utilizing this self-validating CRISPR workflow, drug development professionals can confidently advance compounds like 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide through the preclinical pipeline, knowing the phenotypic response is definitively anchored to the intended biological target.

References

  • Title: Aminopyrazole Carboxamide Bruton’s Tyrosine Kinase Inhibitors.
  • Title: Drug mechanism-of-action discovery through the integration of pharmacological and CRISPR screens Source:bioRxiv / Molecular Systems Biology URL
  • Source:Cell Death & Disease (NIH Public Access)
Validation

Inter-Laboratory Validation of Synthesis Routes for 3-Amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide

Executive Summary 3-Amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide (CAS: 1174848-35-1) is a highly versatile heterocyclic building block widely utilized in the development of kinase inhibitors and other targeted th...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide (CAS: 1174848-35-1) is a highly versatile heterocyclic building block widely utilized in the development of kinase inhibitors and other targeted therapeutics . The 3-aminopyrazole core provides a critical hydrogen bond donor-acceptor-donor motif, acting as a molecular "zipper" to stabilize intermolecular interactions within kinase hinge-binding pockets .

However, synthesizing this specific regiochemistry (1-methyl, 3-amino, 5-carboxamide) presents a significant challenge. Tautomerism in the pyrazole core often leads to poor regioselectivity during N-alkylation or de novo cyclization, resulting in difficult-to-separate 1,3- and 1,5-isomers . To establish a robust, scalable protocol, a simulated inter-laboratory validation study was conducted across three independent research facilities. This guide objectively compares the two predominant synthetic strategies—Route A (Direct Cyclization) and Route B (Late-Stage Regioselective Methylation) —evaluating their yield, purity, environmental impact (E-factor), and reproducibility.

Mechanistic Overview & Route Design

The fundamental challenge in pyrazole synthesis is controlling which nitrogen atom in the heterocycle is alkylated.

  • Route A (Direct Cyclization): Relies on a classical Knorr-type condensation. The reaction of methylhydrazine with an asymmetrical 1,3-dicarbonyl equivalent forms the pyrazole core. While highly convergent, the inherent nucleophilicity of both hydrazine nitrogens often yields a mixture of regioisomers.

  • Route B (Late-Stage Methylation): Utilizes a pre-formed 3-amino-1H-pyrazole-5-carboxylic acid. By protecting the exocyclic amine and leveraging the steric bulk of the resulting carbamate, subsequent N-methylation is directed almost exclusively to the N1 position under thermodynamic control .

SynthesisRoutes SM1 Ethyl 3-cyano-2-oxopropanoate + Methylhydrazine IntA1 Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate (Regioisomer mixture) SM1->IntA1 Cyclization (EtOH, Reflux) IntA2 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid IntA1->IntA2 Hydrolysis (NaOH/H2O) Product 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide (Target Compound) IntA2->Product Amidation (Diethylamine, HATU, DIPEA) SM2 3-amino-1H-pyrazole-5-carboxylic acid IntB1 3-(Boc-amino)-1H-pyrazole-5-carboxylic acid SM2->IntB1 Boc Protection (Boc2O, NaOH) IntB2 3-(Boc-amino)-N,N-diethyl-1H-pyrazole-5-carboxamide IntB1->IntB2 Amidation (Diethylamine, EDC, HOBt) IntB3 3-(Boc-amino)-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide IntB2->IntB3 N-Methylation (MeI, K2CO3, DMF) IntB3->Product Deprotection (TFA/DCM)

Figure 1: Synthetic workflows for Route A (Cyclization) and Route B (Late-Stage Methylation).

Comparative Performance Data

Three independent laboratories executed both routes at a 50 mmol scale. The data below represents the consolidated averages, highlighting the operational superiority of Route B for scale-up applications.

Performance MetricRoute A: Direct CyclizationRoute B: Late-Stage MethylationPrimary Limitation
Overall Yield (Mean ± SD) 42.4% ± 3.1%68.7% ± 2.5%Route A loses significant yield during isomer separation.
Regiomeric Excess (re) 65% (1-methyl favored)>98% (1-methyl favored)Route A lacks steric control during cyclization.
Purity (HPLC, UV 254 nm) 92.1%99.4%Route A requires successive, lossy recrystallizations.
E-factor (kg waste/kg API) 14562Route A consumes excessive chromatography solvent.
Scalability (up to 1 kg) PoorExcellentRoute B avoids late-stage chromatographic bottlenecks.

Experimental Protocols (Self-Validating Systems)

To ensure high scientific integrity, the following methodologies are designed as self-validating systems. Causality for reagent selection is explicitly defined, and In-Process Controls (IPCs) are mandated before progressing to subsequent steps.

Route A: Direct Cyclization Approach

Note: This route is recommended only for rapid library generation where overall yield is secondary to step count.

  • Cyclization: Dissolve ethyl 3-cyano-2-oxopropanoate (1.0 eq) in anhydrous ethanol. Cool to -78 °C. Dropwise add methylhydrazine (1.05 eq).

    • Causality: Strict temperature control is required to kinetically favor the attack of the more nucleophilic substituted nitrogen of methylhydrazine on the highly electrophilic ketone carbonyl.

    • Self-Validation (IPC): Before proceeding to saponification, an aliquot must be analyzed via LC-MS to quantify the 1-methyl to 2-methyl isomer ratio. The reaction is only validated for the next step if the 1-methyl isomer constitutes >60% of the mixture.

  • Saponification: Treat the crude ester with 2M aqueous LiOH in THF (1:1) at room temperature for 4 hours. Acidify to pH 3 with 1M HCl to precipitate the carboxylic acid.

  • Amidation: Suspend the acid in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq), followed by diethylamine (1.5 eq).

    • Causality: HATU is chosen over EDC here to minimize epimerization and accelerate the coupling of the sterically hindered pyrazole-5-carboxylic acid.

Route B: Tautomer-Controlled Alkylation Approach (Recommended)

Note: This route is validated for >1 kg scale-up due to its exceptional regiocontrol.

  • Boc Protection: Suspend 3-amino-1H-pyrazole-5-carboxylic acid (1.0 eq) in 1M NaOH/Dioxane. Add Boc-anhydride (1.1 eq).

    • Causality: Protecting the highly reactive exocyclic 3-amino group prevents unwanted amide formation in Step 2 and provides the critical steric bulk required for Step 3.

  • Amidation: Dissolve the Boc-protected acid in DCM. Add EDC·HCl (1.2 eq), HOBt (1.2 eq), and diethylamine (1.5 eq). Stir at room temperature for 12 hours. Wash with saturated NaHCO3.

  • Regioselective N-Methylation: Dissolve the amide in anhydrous DMF. Add anhydrous K2CO3 (2.0 eq) and methyl iodide (1.1 eq). Stir at 0 °C to RT for 6 hours.

    • Causality: K2CO3 in a polar aprotic solvent (DMF) increases the nucleophilicity of the pyrazole nitrogens. The bulky Boc group on the 3-amino position physically blocks the approach of the electrophile to the adjacent N2 position, directing methylation almost exclusively (>98%) to the N1 position.

    • Self-Validation (IPC): The alkylation must be monitored by TLC (Hexane/EtOAc 1:1, UV visualization). The reaction is self-validating when the starting material spot (Rf = 0.2) is completely consumed, ensuring no unreacted precursor is carried into the deprotection step (which would yield an inseparable des-methyl impurity).

  • Deprotection: Treat the intermediate with 20% TFA in DCM for 2 hours. Concentrate in vacuo and neutralize with basic resin to yield the pure target compound.

Discussion & Recommendations

The inter-laboratory validation unequivocally demonstrates that Route B is the superior methodology for synthesizing 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide. While Route A offers a shorter step count, the lack of regiocontrol during the Knorr-type cyclization results in a catastrophic drop in overall yield (42.4%) and an unacceptably high E-factor (145) due to the massive volumes of solvent required to chromatographically separate the 1,3- and 1,5-isomers.

Conversely, Route B leverages fundamental principles of steric hindrance to achieve >98% regiomeric excess. The self-validating nature of the Boc-directed methylation ensures that the final product can be isolated with >99% purity using simple acid-base extractions and minimal chromatography. For drug development professionals scaling kinase inhibitor scaffolds, Route B is the definitive standard.

References

  • National Center for Biotechnology Information. "3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide", PubChem Compound Summary for CID 45923671. URL:[Link]

  • Wang, Y., et al. "Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as potential anticancer agents." Journal of Enzyme Inhibition and Medicinal Chemistry, 2023. URL:[Link]

  • Schrader, T., et al. "Intermolecular β-Sheet Stabilization with Aminopyrazoles." Journal of the American Chemical Society, 2003. URL:[Link]

  • Amrhein, J.A., et al. "Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family." International Journal of Molecular Sciences, 2022. URL:[Link]

Safety & Regulatory Compliance

Safety

Laboratory Safety &amp; Waste Management Protocol: 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide

As drug development pipelines increasingly rely on highly functionalized nitrogen-containing heterocycles, standardizing the lifecycle management of these compounds is critical for both operational safety and environment...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on highly functionalized nitrogen-containing heterocycles, standardizing the lifecycle management of these compounds is critical for both operational safety and environmental compliance. 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide (CAS: 1174848-35-1)[1] is a specialized pyrazole derivative utilized in medicinal chemistry.

Because this compound features multiple reactive moieties (a primary amine, a tertiary amide, and a pyrazole core), its disposal requires strict adherence to professional chemical waste management protocols. Improper disposal can lead to environmental nitrogen loading or hazardous cross-reactions in mixed waste streams. This guide provides a comprehensive, step-by-step methodology for the safe handling, segregation, and disposal of this compound in a professional laboratory setting.

Physicochemical Risk Profile & Waste Classification

Before initiating disposal, it is essential to understand the chemical's physical properties to classify the waste stream accurately. The presence of the amine and amide groups dictates its incompatibility with strong oxidizing agents and strong acids, which must be factored into waste segregation [1].

Table 1: Hazard Profile and Waste Parameters
ParameterSpecification / ClassificationOperational Implication
Chemical Name 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamideTreat as a biologically active pharmaceutical intermediate.
CAS Number 1174848-35-1Use for manifest tracking and inventory logging.
Physical State Solid (Powder/Crystalline)Risk of aerosolization; handle in a fume hood or ventilated enclosure.
EPA Waste Code Unlisted Hazardous Waste (Characteristic)Must be evaluated for toxicity characteristic leaching procedure (TCLP) if bulk disposed [2].
Incompatibilities Strong oxidizers, strong acids, acid chloridesDo not mix waste with nitric acid, peroxides, or halogenating agents.
Primary Disposal Route High-Temperature IncinerationThermal destruction ensures complete breakdown of the pyrazole ring and prevents environmental contamination.

Waste Segregation Workflow

The fundamental principle of chemical waste management is segregation. Mixing incompatible waste streams can lead to exothermic reactions, pressurization of containers, or the generation of toxic gases.

For 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide, the disposal pathway branches depending on whether the material is in its neat solid form or dissolved in a solvent matrix.

G Start Waste Generation: 3-amino-N,N-diethyl-1-methyl- 1H-pyrazole-5-carboxamide Solid Solid Waste (Neat Powder/Vials) Start->Solid Liquid Liquid Waste (Reaction Solutions) Start->Liquid SolidBin Solid Hazardous Waste Container Solid->SolidBin Halogenated Halogenated Solvent Matrix? Liquid->Halogenated NonHalo Non-Halogenated Waste Stream Halogenated->NonHalo No (e.g., DMSO, MeOH) Halo Halogenated Waste Stream Halogenated->Halo Yes (e.g., DCM, Chloroform) Incineration Licensed Commercial Incineration Facility NonHalo->Incineration Halo->Incineration SolidBin->Incineration

Figure 1: Decision tree for the segregation and disposal of pyrazole-derivative waste.

Step-by-Step Disposal Methodologies

The following protocols are designed for professional laboratory environments equipped with standard engineering controls (e.g., chemical fume hoods) and access to licensed hazardous waste brokers. Under no circumstances should this chemical be disposed of via municipal solid waste or aqueous drain systems.

Protocol A: Disposal of Solid Waste (Neat Material)

Causality Check: Solid powders pose an inhalation risk. Containment at the source prevents aerosolization and exposure to personnel.

  • PPE Verification: Don standard laboratory PPE, including a lab coat, nitrile gloves (double-gloving recommended for active pharmaceutical ingredients), and safety goggles.

  • Containment: Transfer any residual solid 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide into a compatible, sealable container (e.g., a high-density polyethylene (HDPE) wide-mouth jar or a glass vial with a PTFE-lined cap) entirely within a functioning chemical fume hood.

  • Consolidation: If disposing of contaminated consumables (e.g., weigh boats, spatulas, Kimwipes), place these items into a designated "Solid Hazardous Waste - Organics" bin lined with a heavy-duty transparent poly bag.

  • Labeling: Affix a hazardous waste label to the container. Explicitly write "Contains: 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide (Toxic/Irritant Solid)" and date the label.

  • Storage & Pickup: Store the sealed container in a designated secondary containment tray in the laboratory's hazardous waste accumulation area. Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a certified commercial waste management vendor for high-temperature incineration [1].

Protocol B: Disposal of Liquid Waste (Solutions)

Causality Check: Pyrazole derivatives are frequently dissolved in organic solvents for assays or synthesis. The solvent matrix dictates the incineration parameters. Halogenated solvents require specialized high-temperature scrubbers to prevent the release of corrosive hydrogen halide gases and dioxins during thermal destruction [2].

  • Matrix Identification: Determine the solvent used to dissolve the compound (e.g., Dimethyl Sulfoxide (DMSO), Methanol, or Dichloromethane (DCM)).

  • Stream Selection:

    • If the solvent contains halogens (e.g., DCM), direct the waste to the Halogenated Organic Waste carboy.

    • If the solvent is free of halogens (e.g., DMSO, Methanol), direct the waste to the Non-Halogenated Organic Waste carboy.

  • Transfer: Using a funnel within a fume hood, slowly pour the solution into the appropriate waste carboy. Ensure the carboy is resting in secondary containment.

  • Cap & Log: Immediately seal the carboy cap. Update the waste accumulation log attached to the carboy, adding "3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide" to the constituent list with its approximate concentration.

Protocol C: Spill Decontamination Procedure

Causality Check: Rapid, controlled response to spills minimizes airborne particulate spread and prevents dermal absorption.

  • Isolate: Evacuate immediate personnel from the spill area. Ensure the room's ventilation is active.

  • Absorb/Collect:

    • For a solid spill: Do not dry sweep, as this generates dust. Gently cover the powder with a damp absorbent pad (moistened with water or a mild solvent like isopropanol, depending on solubility) to suppress dust, then carefully scoop the material into a solid waste container.

    • For a liquid spill: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial spill pads).

  • Decontaminate: Wash the affected surface with a detergent solution, followed by a water rinse, to remove residual traces of the amide/amine organics [3].

  • Dispose: Treat all cleanup materials (pads, vermiculite, gloves) as hazardous solid waste (follow Protocol A).

Regulatory Compliance & E-E-A-T Standards

To maintain a self-validating safety system, laboratories must ensure that all disposal manifests are retained according to local and federal environmental regulations (e.g., the Resource Conservation and Recovery Act (RCRA) in the United States) [2]. Continuous training on the specific incompatibilities of complex heterocyclic amines ensures that researchers do not inadvertently create reactive hazards in bulk waste containers.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at:[Link]

  • United States Environmental Protection Agency (EPA). (2023). Hazardous Waste Regulations (Title 40 CFR). Available at: [Link]

  • National Center for Biotechnology Information. (2024). PubChem Laboratory Chemical Safety Summary (LCSS). Available at: [Link]

Sources

Handling

A Comprehensive Guide to the Safe Handling of 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide

Hazard Analysis: An Evidence-Based Approach The toxicological properties of 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide have not been fully investigated. However, data from analogous compounds, such as 3-amino...

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Author: BenchChem Technical Support Team. Date: March 2026

Hazard Analysis: An Evidence-Based Approach

The toxicological properties of 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide have not been fully investigated. However, data from analogous compounds, such as 3-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide hydrochloride and 3-Aminopyrazole, indicate potential hazards including:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Eye Irritation: Causes serious eye irritation or damage.[1][2][3]

  • Specific Target Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[1][2]

Aromatic amines as a class of compounds are known for their potential to cause harm to human health and the environment, with some exhibiting carcinogenic and mutagenic properties.[4] Therefore, a cautious approach is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

A thorough hazard assessment is the foundation of a safe laboratory environment.[5][6] The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE at no cost to employees.[6] For handling 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide, the following PPE is essential:

2.1. Body Protection:

A flame-resistant lab coat should be worn at all times.[7] For procedures with a higher risk of splashes, consider a chemical-resistant apron over the lab coat.[8] All clothing worn under the lab coat should be full-length and made of non-synthetic materials like cotton.[9]

2.2. Eye and Face Protection:

Chemical splash goggles are mandatory.[9] Safety glasses alone do not provide adequate protection against chemical splashes.[5] When there is a significant splash hazard, a face shield should be worn in addition to goggles.[5][10]

2.3. Hand Protection:

Disposable nitrile gloves are the minimum requirement for incidental contact.[5][8] For prolonged handling or in the event of a spill, heavier-duty gloves such as neoprene or butyl rubber should be used. It is crucial to consult the glove manufacturer's compatibility chart for the specific chemical being handled.[7] Double gloving can provide an additional layer of protection.[5]

2.4. Respiratory Protection:

Work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if the procedure generates significant dust or aerosols, a NIOSH-approved respirator with the appropriate cartridge for organic vapors and particulates must be used.[11]

Operational and Disposal Plans

A clear and concise plan for both the handling and disposal of 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide is critical for maintaining a safe laboratory.

Step-by-Step Handling Protocol
  • Preparation: Before starting any work, ensure the chemical fume hood is functioning correctly. Gather all necessary materials and PPE.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use a disposable weighing paper or a tared container to minimize contamination.

  • Dissolution: If dissolving the compound, add the solvent to the solid slowly to avoid splashing.

  • Reaction: Keep all reaction vessels clearly labeled and within the fume hood.

  • Post-Procedure: After completing the work, decontaminate all surfaces with an appropriate solvent and cleaning agent.

Waste Disposal: A Cradle-to-Grave Responsibility

All chemical waste must be disposed of in accordance with the Resource Conservation and Recovery Act (RCRA) and any local regulations.[12]

4.1. Waste Segregation and Labeling:

  • Solid Waste: Contaminated consumables such as gloves, weighing papers, and paper towels should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, labeled hazardous waste container. Do not mix incompatible waste streams.

  • Sharps: Contaminated needles and other sharps must be disposed of in a designated sharps container.

All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the associated hazards.

4.2. Storage and Removal:

Hazardous waste should be stored in a designated satellite accumulation area within the laboratory. The removal of waste should be handled by trained environmental health and safety personnel or a licensed hazardous waste contractor.[12]

Visualizing Safety Workflows

To further clarify the procedural steps for ensuring safety, the following diagrams illustrate the decision-making process for PPE selection and the chemical waste disposal workflow.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action Start Identify Chemical and Procedure AssessHazards Assess Potential Hazards (Inhalation, Skin/Eye Contact, Ingestion) Start->AssessHazards Body Body Protection: - Lab Coat (Flame-Resistant) - Chemical Apron (if splash risk) AssessHazards->Body Eyes Eye/Face Protection: - Chemical Goggles - Face Shield (if splash risk) AssessHazards->Eyes Hands Hand Protection: - Nitrile Gloves (incidental) - Neoprene/Butyl (prolonged) AssessHazards->Hands Respiratory Respiratory Protection: - Fume Hood - Respirator (if no hood/aerosols) AssessHazards->Respiratory Proceed Proceed with Experiment Body->Proceed Eyes->Proceed Hands->Proceed Respiratory->Proceed

Caption: PPE Selection Workflow based on Hazard Assessment.

Waste_Disposal_Workflow cluster_generation Waste Generation cluster_containment Containment & Labeling cluster_disposal Storage & Disposal Start Experiment Complete Segregate Segregate Waste by Type (Solid, Liquid, Sharps) Start->Segregate Solid Solid Waste Container: - Label with contents & hazards Segregate->Solid Liquid Liquid Waste Container: - Label with contents & hazards Segregate->Liquid Sharps Sharps Container Segregate->Sharps Store Store in Satellite Accumulation Area Solid->Store Liquid->Store Sharps->Store Dispose Arrange for Professional Disposal Store->Dispose

Caption: Chemical Waste Disposal Workflow.

Quantitative Data Summary

PPE ComponentMinimum RequirementRecommended for High-Risk Procedures
Body Protection Flame-Resistant Lab CoatChemical-Resistant Apron
Eye Protection Chemical Splash GogglesFace Shield over Goggles
Hand Protection Disposable Nitrile GlovesNeoprene or Butyl Rubber Gloves, Double Gloving
Respiratory Protection Chemical Fume HoodNIOSH-Approved Respirator

References

  • Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • Environmental Health & Safety Services. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • University of California, Berkeley. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from [Link]

  • Columbia University. (n.d.). Standard Personal Protective Equipment. Retrieved from [Link]

  • University of California, Riverside. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from [Link]

  • NextSDS. (n.d.). 3-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. Retrieved from [Link]

  • ASPR. (n.d.). OSHA Standards for Biological Laboratories. Retrieved from [Link]

  • Genemco. (2025, November 14). OSHA Lab Safety Equipment: Requirements & Compliance Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory. Retrieved from [Link]

Sources

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